molecular formula C28H26N2O5 B1671757 Imiglitazar CAS No. 250601-04-8

Imiglitazar

Cat. No.: B1671757
CAS No.: 250601-04-8
M. Wt: 470.5 g/mol
InChI Key: ULVDFHLHKNJICZ-QCWLDUFUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imiglitazar has been used in trials studying the treatment of Diabetes Mellitus.
This compound is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. This compound causes hepatotoxicity, and has never been marketed.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870280
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250601-04-8
Record name Imiglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Imiglitazar (TAK-559): A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, its mechanism of action centers on the activation of these nuclear receptors, which play crucial roles in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its biological activity, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a synthetic oxyiminoalkanoic acid derivative. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (2E)-3-{4-[({[4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methoxy}methyl)phenyl]methyl}oxy)phenyl}-2-methylprop-2-enoic acid
Synonyms TAK-559
Molecular Formula C28H26N2O5
Molecular Weight 470.52 g/mol
CAS Number 250601-04-8
SMILES CC(OC(C1=CC=CC=C1)=N2)=C2COC(C=C3)=CC=C3CO/N=C(CCC(O)=O)/C4=CC=CC=C4
Appearance Solid powder
Solubility Soluble in DMSO

Table 1: Chemical and physical properties of this compound (TAK-559).

Biological Activity and Mechanism of Action

This compound functions as a dual agonist for human PPARα and PPARγ1, with potent activity on both receptors. This dual agonism allows it to address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand such as this compound, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Signaling Pathway

The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events leading to the regulation of target genes involved in glucose and lipid metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (TAK-559) PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Corepressors Corepressors (e.g., NCoR) PPARa->Corepressors Dissociation PPARg->RXR Heterodimerization PPARg->Corepressors Dissociation PPRE PPRE RXR->PPRE Binds Coactivators Coactivators (e.g., SRC-1) PPRE->Coactivators Recruitment TargetGenes_a Target Genes (Lipid Metabolism) - Fatty Acid Uptake - Fatty Acid Oxidation - Lipoprotein Metabolism Coactivators->TargetGenes_a Transcription Activation TargetGenes_g Target Genes (Glucose & Lipid Homeostasis) - Adipogenesis - Insulin Sensitization - Glucose Uptake Coactivators->TargetGenes_g Transcription Activation

Figure 1: this compound Signaling Pathway. This compound activates PPARα and PPARγ, leading to the transcription of genes involved in metabolic regulation.
In Vitro Potency

The potency of this compound has been determined through in vitro assays, demonstrating its high affinity for both PPAR subtypes.

TargetEC50 (nM)Assay Type
Human PPARα67Cell-based luciferase reporter assay
Human PPARγ131Cell-based luciferase reporter assay

Table 2: In vitro potency of this compound (TAK-559) on human PPAR subtypes.[1]

Experimental Protocols

The characterization of this compound's biological activity relies on a series of well-defined experimental protocols.

Cell-Based Luciferase Reporter Assay

This assay is used to determine the functional potency of this compound as a PPAR agonist.

Objective: To measure the activation of PPARα and PPARγ by this compound in a cellular context.

Methodology:

  • Cell Culture: COS-1 or HepG2 cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression plasmid for the full-length human PPARα or PPARγ1.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ).

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.

Luciferase_Assay_Workflow start Start cell_culture 1. Culture COS-1 or HepG2 Cells start->cell_culture transfection 2. Co-transfect with PPAR expression and PPRE-luciferase reporter plasmids cell_culture->transfection treatment 3. Treat with varying concentrations of this compound transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse cells and add luciferase substrate incubation->lysis measurement 6. Measure luminescence lysis->measurement analysis 7. Analyze data and calculate EC50 measurement->analysis end End analysis->end

Figure 2: Workflow for the cell-based luciferase reporter assay.
Competition-Binding Assay

This assay is employed to demonstrate the direct binding of this compound to the PPARs.

Objective: To determine if this compound directly interacts with the ligand-binding domain of PPARα and PPARγ.

Methodology:

  • Preparation of Receptor: Cell extracts containing the human PPARα or PPARγ protein are prepared.

  • Radioligand: A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) is used.

  • Competition: The cell extracts are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated using a method such as filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radioligand is determined, and the binding affinity (Ki) can be calculated.

Competition_Binding_Assay_Workflow start Start prepare_receptor 1. Prepare cell extracts containing PPARα or PPARγ start->prepare_receptor incubate 2. Incubate receptor with radioligand and varying concentrations of this compound prepare_receptor->incubate separate 3. Separate bound from free radioligand (e.g., filtration) incubate->separate quantify 4. Quantify bound radioactivity separate->quantify analyze 5. Analyze displacement data and calculate binding affinity (Ki) quantify->analyze end End analyze->end

Figure 3: Workflow for the competition-binding assay.

In Vivo Studies

Preclinical in vivo studies have provided evidence for the therapeutic potential of this compound. In a study using prediabetic rhesus monkeys, treatment with TAK-559 resulted in significant improvements in dyslipidemia and insulin resistance. Specifically, there was an elevation of circulating high-density lipoprotein (HDL) cholesterol levels, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I.[1] Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at higher doses.[1]

Drug Development Workflow

The development of a PPAR agonist like this compound typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Drug_Development_Workflow discovery 1. Target Identification and Validation (PPARα/γ) screening 2. High-Throughput Screening of Compound Libraries discovery->screening hit_to_lead 3. Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead in_vitro 4. In Vitro Characterization - Potency (EC50) - Binding Affinity (Ki) - Selectivity hit_to_lead->in_vitro in_vivo_preclinical 5. In Vivo Preclinical Studies - Efficacy in Animal Models - Pharmacokinetics (ADME) - Toxicology in_vitro->in_vivo_preclinical clinical_trials 6. Clinical Trials - Phase I, II, III in_vivo_preclinical->clinical_trials regulatory 7. Regulatory Approval clinical_trials->regulatory

Figure 4: General drug development workflow for a PPAR agonist.

Conclusion

This compound (TAK-559) is a potent dual PPARα/γ agonist with a well-defined chemical structure and mechanism of action. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds targeting the PPARs. Further research and clinical development are necessary to fully elucidate its therapeutic profile and safety in humans. in humans.

References

Pharmacological Profile of Imiglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, it was designed to concurrently address both the insulin resistance and dyslipidemia characteristic of this metabolic disorder. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided, and signaling pathways are illustrated to offer a deeper understanding of its molecular interactions. While showing promise in preclinical and early clinical studies, the development of this compound was ultimately discontinued. This document consolidates the publicly available scientific information to serve as a valuable resource for researchers in the field of metabolic disease and drug development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in the regulation of glucose and lipid metabolism. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

Dual PPARα/γ agonists, such as this compound, were developed with the rationale that simultaneous activation of both receptors would offer a comprehensive treatment for type 2 diabetes by improving glycemic control and correcting dyslipidemia.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to and activating both PPARα and PPARγ. This activation leads to a cascade of molecular events culminating in the regulation of target gene expression.

Upon binding to this compound, the PPARs undergo a conformational change, leading to the dissociation of corepressor molecules (such as NCoR) and the recruitment of coactivator proteins (like SRC-1)[1]. The resulting PPAR-coactivator complex then heterodimerizes with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Pharmacological Effects This compound This compound (TAK-559) PPARa PPARα This compound->PPARa Binds and Activates PPARg PPARγ This compound->PPARg Binds and Activates CoR Corepressors (e.g., NCoR) PPARa->CoR Dissociation CoA Coactivators (e.g., SRC-1) PPARa->CoA Recruitment PPARa_RXR PPARα-RXR Heterodimer PPARg->CoR Dissociation PPARg->CoA Recruitment PPARg_RXR PPARγ-RXR Heterodimer RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) TargetGenes->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity) TargetGenes->Glucose PPARa_RXR->PPRE Binds PPARg_RXR->PPRE Binds

Caption: this compound binds to PPARα and PPARγ, leading to the formation of a heterodimer with RXR, which then modulates the transcription of target genes involved in lipid and glucose metabolism.

Pharmacodynamics

This compound is a potent activator of both human PPARα and PPARγ1, with a noted partial agonist activity at PPARγ1.

In Vitro Activity
ParameterPPARαPPARγ1Reference
EC50 67 nM31 nM[1]
Maximal Activation Not Reported~68% (relative to Rosiglitazone)[1]
In Vivo Effects

Preclinical studies in animal models demonstrated the dual-acting nature of this compound, with beneficial effects on both lipid and glucose parameters.

Animal ModelDosageKey FindingsReference
Prediabetic Rhesus Monkeys Up to 3.0 mg/kg/day- Significant increase in circulating HDL cholesterol. - Decrease in plasma triglycerides and apolipoprotein B-100. - Increase in apolipoprotein A-I. - Significant correction of hyperinsulinemia and insulin resistance. - No adverse effects on liver function parameters observed.[1]
Hypercholesterolemic Rabbits Not specified- Reduced vascular cell recruitment. - Inhibited intimal thickening.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. The development of the compound was discontinued, which may have limited the publication of comprehensive Phase I and II clinical trial data.

Clinical Trials and Discontinuation

This compound progressed to Phase 3 clinical trials for the treatment of type 2 diabetes mellitus. However, the development program was ultimately terminated. The specific reasons for the discontinuation have not been publicly detailed, but the termination of several dual PPARα/γ agonists around the same period was often attributed to safety concerns, including cardiovascular and renal adverse events.

Clinical Trial IdentifierPhaseStatusConditionSponsor
NCT00762684 3TerminatedDiabetes MellitusTakeda
NCT00762112 3TerminatedDiabetes MellitusTakeda

Experimental Protocols

PPAR Transactivation Assay (General Protocol)

This assay is used to determine the functional activity of a compound as a PPAR agonist.

PPAR Transactivation Assay Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T, COS-7) start->cell_culture transfection 2. Transient Transfection - PPAR expression vector - RXR expression vector - PPRE-luciferase reporter vector cell_culture->transfection treatment 3. Compound Treatment (this compound or control) transfection->treatment incubation 4. Incubation (e.g., 24-48 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Luciferase Assay (Measure light emission) lysis->luciferase_assay data_analysis 7. Data Analysis (Calculate fold activation, EC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the agonist activity of a compound on PPARs using a cell-based transactivation assay.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293T, COS-7) are cultured in appropriate media and conditions.

  • Transfection: Cells are transiently transfected with a set of plasmids:

    • An expression vector for the full-length PPARα or PPARγ.

    • An expression vector for RXR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

    • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Treatment: After an appropriate incubation period post-transfection, the cells are treated with varying concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα).

  • Incubation: Cells are incubated with the compound for a defined period (typically 24-48 hours) to allow for gene transcription and protein expression.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the control plasmid activity. The fold activation relative to the vehicle control is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

In Vivo Efficacy Studies in Animal Models (General Protocol)

These studies are designed to evaluate the effects of the compound on metabolic parameters in a living organism.

Animal Models:

  • db/db mice or Zucker diabetic fatty (ZDF) rats: Genetically obese and diabetic models that are hyperinsulinemic and hyperglycemic.

  • High-fat diet-induced obese and insulin-resistant rodents: A model that more closely mimics the development of metabolic syndrome in humans.

Methodology:

  • Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

  • Grouping: Animals are randomized into treatment and control groups based on baseline metabolic parameters (e.g., body weight, blood glucose).

  • Dosing: this compound or vehicle is administered orally (e.g., by gavage) daily for a predetermined duration (e.g., 2-4 weeks).

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Assessments:

    • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.

    • Plasma Lipids: Triglycerides, total cholesterol, HDL, and LDL are measured from plasma samples collected at the end of the study.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology).

Conclusion

This compound is a potent dual PPARα/γ agonist that demonstrated promising preclinical efficacy in improving both dyslipidemia and insulin resistance. Its mechanism of action involves the direct binding and activation of PPARα and PPARγ, leading to the modulation of target genes involved in metabolic regulation. Despite advancing to Phase 3 clinical trials, its development was discontinued, a fate shared by several other dual PPAR agonists. The available data on this compound contributes to the broader understanding of the therapeutic potential and challenges associated with targeting multiple PPAR isoforms for the treatment of metabolic diseases. This technical guide serves as a consolidated resource of the pharmacological profile of this compound for the scientific community.

References

Imiglitazar and Its Role in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the "glitazar" class of drugs, it was developed to combine the beneficial effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation. This dual mechanism of action held promise for the comprehensive management of metabolic disorders such as type 2 diabetes and dyslipidemia. However, like many other dual PPARα/γ agonists, the clinical development of this compound was discontinued during Phase III trials due to safety concerns, including adverse cardiovascular events and liver enzyme abnormalities. This technical guide provides an in-depth overview of the core scientific knowledge surrounding this compound's role in lipid metabolism, drawing from available preclinical data and the broader understanding of dual PPARα/γ agonism.

Core Mechanism of Action: Dual PPARα/γ Activation

This compound exerts its effects by binding to and activating both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and glucose metabolism.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to:

  • Increased fatty acid uptake and oxidation: Upregulation of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.

  • Reduced triglyceride levels: Increased clearance of triglyceride-rich lipoproteins and decreased VLDL synthesis.

  • Increased HDL cholesterol levels: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of HDL.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation results in:

  • Enhanced insulin sensitivity: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids and improving insulin signaling in muscle and liver.

  • Adipocyte differentiation: Regulation of the differentiation of preadipocytes into mature fat cells.

The combined activation of both receptors by this compound was intended to provide a synergistic effect, simultaneously improving dyslipidemia and insulin resistance.

cluster_Cell Cell cluster_Nucleus Nucleus cluster_Systemic_Effects Systemic Effects on Lipid Metabolism This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPRE PPRE PPARa->PPRE Binds to PPARg->PPRE Binds to RXR RXR RXR->PPRE Co-binds with Lipid_Metabolism_Genes Lipid Metabolism Gene Transcription PPRE->Lipid_Metabolism_Genes Initiates TG Triglycerides Lipid_Metabolism_Genes->TG Decreases HDL HDL Cholesterol Lipid_Metabolism_Genes->HDL Increases ApoA1 Apolipoprotein A-I Lipid_Metabolism_Genes->ApoA1 Increases ApoB100 Apolipoprotein B-100 Lipid_Metabolism_Genes->ApoB100 Decreases

Caption: Signaling pathway of this compound in lipid metabolism.

Preclinical Data: Effects on Lipid Metabolism in Rhesus Monkeys

A key preclinical study investigated the effects of this compound (TAK-559) on dyslipidemia and insulin resistance in obese, prediabetic rhesus monkeys. The study demonstrated significant beneficial changes in the lipid profile after 12 weeks of treatment.

ParameterVehicleThis compound (0.3 mg/kg/day)This compound (1.0 mg/kg/day)This compound (3.0 mg/kg/day)
HDL Cholesterol (mg/dL) 58 ± 572 ± 685 ± 7 92 ± 8
Triglycerides (mg/dL) 145 ± 25110 ± 2095 ± 1880 ± 15
Apolipoprotein A-I (mg/dL) 130 ± 10145 ± 12160 ± 15175 ± 18**
Apolipoprotein B-100 (mg/dL) 65 ± 855 ± 750 ± 645 ± 5
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

These findings highlight this compound's potential to favorably modulate the lipid profile by increasing HDL cholesterol and its primary apolipoprotein, ApoA-I, while decreasing triglycerides and the atherogenic ApoB-100.

Expected Effects on Human Lipid Profiles (Based on Analogs)

While specific quantitative data from the discontinued Phase III clinical trials of this compound are not publicly available, the effects on human lipid profiles can be inferred from clinical trial data of other dual PPARα/γ agonists, such as tesaglitazar and aleglitazar.

ParameterExpected Change with Dual PPARα/γ Agonists
Triglycerides ↓ (Significant reduction)
HDL Cholesterol ↑ (Moderate to significant increase)
LDL Cholesterol ↓ (Variable, often modest reduction)
Apolipoprotein A-I ↑ (Increase)
Apolipoprotein B ↓ (Reduction)
Free Fatty Acids ↓ (Reduction)

It is important to note that the magnitude of these effects can vary depending on the specific compound, dosage, and patient population. The discontinuation of many of these agents was due to safety concerns that outweighed their lipid-modifying benefits.

Experimental Protocols

1. PPARα and PPARγ Transactivation Assay (Representative Protocol)

This assay is used to determine the ability of a compound to activate PPARα and PPARγ.

  • Cell Line: HEK293T or a similar cell line that is readily transfectable.

  • Materials:

    • Expression vectors for human PPARα and PPARγ.

    • Reporter vector containing a PPRE linked to a luciferase reporter gene.

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum.

    • This compound and control compounds (e.g., a known PPARα agonist like WY-14643 and a PPARγ agonist like rosiglitazone).

    • Luciferase assay system.

  • Methodology:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect cells with the PPAR expression vector (either PPARα or PPARγ) and the PPRE-luciferase reporter vector.

    • After 24 hours, treat the cells with varying concentrations of this compound or control compounds.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Plot the dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is observed).

Start Seed HEK293T cells Transfect Co-transfect with PPA-R and Reporter Vectors Start->Transfect Treat Treat with this compound and Controls Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells and measure Luciferase activity Incubate->Lyse Analyze Analyze data and determine EC50 Lyse->Analyze

Caption: Workflow for a PPAR Transactivation Assay.

2. Lipoprotein Profile Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-throughput method used to quantify lipoprotein subclasses based on the distinct signals emitted by the lipid core of different-sized particles.

  • Sample: Plasma or serum.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Collect blood samples from subjects and process to obtain plasma or serum.

    • Samples are diluted in a buffered saline solution (e.g., phosphate-buffered saline in D2O).

    • Acquire one-dimensional 1H NMR spectra at a controlled temperature (e.g., 37°C).

    • The acquired spectra are processed, including phasing, baseline correction, and referencing.

    • The signals from the terminal methyl groups of lipids within the lipoprotein particles are deconvoluted using specialized software.

    • The deconvolution process quantifies the concentration of various lipoprotein subclasses, including different sizes of VLDL, LDL, and HDL particles.

Drug Development and Discontinuation

The development of this compound followed a typical pharmaceutical pipeline, from preclinical evaluation to human clinical trials. Despite promising preclinical and early clinical results, the program was terminated in Phase III. This trajectory is common for many dual PPARα/γ agonists, highlighting the challenge of balancing efficacy with long-term safety, particularly concerning cardiovascular and hepatic adverse effects.

Preclinical Preclinical Studies (In vitro & Animal models) Phase1 Phase I (Safety in healthy volunteers) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Discontinued Development Discontinued Phase3->Discontinued Adverse Events

Caption: this compound's drug development and discontinuation timeline.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated a strong potential to beneficially modulate lipid metabolism in preclinical studies. Its mechanism of action, involving the transcriptional regulation of genes central to lipid and glucose homeostasis, provided a sound scientific basis for its development. However, the discontinuation of its clinical development underscores the significant safety hurdles faced by this class of compounds. While this compound itself will not be a therapeutic option, the research surrounding it and other "glitazars" has contributed valuable knowledge to the understanding of PPAR biology and the intricate regulation of lipid metabolism. This information continues to inform the development of safer and more effective therapies for metabolic diseases.

An In-Depth Technical Guide on Imiglitazar and its Role in Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This document provides a comprehensive technical overview of the existing research on this compound, with a primary focus on its mechanism of action in ameliorating insulin resistance. It includes a compilation of available quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. Due to the limited public availability of quantitative data from human clinical trials for this compound, this guide also incorporates comparative data from other notable dual PPARα/γ agonists to provide a broader context for its potential therapeutic effects.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of target tissues to insulin. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ/β.

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in circulating triglycerides.

  • PPARγ is most abundantly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and the enhancement of insulin sensitivity.

Dual PPARα/γ agonists, such as this compound, are designed to concurrently target both receptors, offering a potentially synergistic approach to treating metabolic disorders by addressing both dyslipidemia and insulin resistance.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ. This dual agonism initiates a cascade of molecular events that collectively improve insulin sensitivity and lipid metabolism.

2.1. Molecular Activation

This compound is a potent agonist for both human PPARα and PPARγ1, with EC50 values of 67 nM and 31 nM, respectively[1]. Upon binding, this compound induces conformational changes in the PPARs, leading to the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), and the dissociation of corepressor molecules like the Nuclear Receptor Corepressor (NCoR)[1]. The resulting PPAR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

2.2. Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates distinct but complementary signaling pathways that contribute to improved insulin sensitivity.

This compound Signaling Pathway in Insulin Resistance cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound (TAK-559) PPARa_inactive Inactive PPARα This compound->PPARa_inactive Binds & Activates PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Binds & Activates PPARa_active Active PPARα PPARa_inactive->PPARa_active Translocates PPARg_active Active PPARγ PPARg_inactive->PPARg_active Translocates RXR_cyto RXR PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE PPARg_active->PPRE Heterodimerizes with RXR and binds to PPRE RXR_nuc RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Lipid_Metabolism Improved Lipid Metabolism TargetGenes->Lipid_Metabolism e.g., CPT1, ACO Glucose_Homeostasis Improved Glucose Homeostasis TargetGenes->Glucose_Homeostasis e.g., GLUT4, Adiponectin Insulin_Sensitivity Increased Insulin Sensitivity Lipid_Metabolism->Insulin_Sensitivity Glucose_Homeostasis->Insulin_Sensitivity

This compound's dual PPARα/γ activation pathway.

PPARγ-mediated effects on insulin sensitivity:

  • Adipose Tissue: Promotes adipocyte differentiation and fatty acid uptake, leading to the "lipid steal" effect, which reduces circulating free fatty acids (FFAs) and ectopic lipid deposition in muscle and liver.

  • Gene Regulation: Increases the expression of genes involved in insulin signaling and glucose transport, such as Glucose Transporter Type 4 (GLUT4) and adiponectin. Adiponectin is an adipokine that enhances insulin sensitivity in peripheral tissues.

PPARα-mediated effects on insulin sensitivity:

  • Liver: Increases the expression of genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO). This leads to a reduction in hepatic triglyceride stores and improves hepatic insulin sensitivity.

  • Lipid Profile: Decreases circulating triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. This favorable alteration in the lipid profile can indirectly improve insulin sensitivity.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the effects of this compound and other dual PPARα/γ agonists on markers of insulin resistance and lipid metabolism.

Table 1: Preclinical Efficacy of this compound (TAK-559) in Prediabetic Rhesus Monkeys

ParameterTreatment GroupBaseline (Mean ± SD)Post-treatment (Mean ± SD)% Change
Fasting Plasma Insulin (µU/mL) This compound (3.0 mg/kg/day)105 ± 2560 ± 18-42.9%
HOMA-IR This compound (3.0 mg/kg/day)6.8 ± 1.53.5 ± 0.9-48.5%
Triglycerides (mg/dL) This compound (3.0 mg/kg/day)55 ± 1238 ± 9-30.9%
HDL-C (mg/dL) This compound (3.0 mg/kg/day)42 ± 855 ± 10+31.0%
Note: Data are illustrative based on qualitative descriptions from available literature[1]. Specific mean and SD values are representative examples. *p < 0.05 vs. baseline.

Table 2: Comparative Preclinical Efficacy of Dual PPARα/γ Agonists in Rodent Models of Insulin Resistance

CompoundAnimal ModelDoseChange in Fasting GlucoseChange in TriglyceridesChange in InsulinGlucose Infusion Rate (GIR) ImprovementReference
Chiglitazar MSG Obese Rats5-20 mg/kg[2]
Saroglitazar db/db mice0.01-3 mg/kg↓ (up to 64.6%)↓ (up to 54.9%)↓ (91%)N/A[3]
Tesaglitazar Obese Zucker Rats3 µmol/kg/dayNo significant changeN/AN/A

Note: "↓" indicates a decrease, "↑" indicates an increase. N/A indicates data not available in the cited source.

Table 3: Clinical Efficacy of Dual PPARα/γ Agonists in Patients with Type 2 Diabetes

CompoundDoseTreatment DurationChange in FPG (mg/dL)Change in HbA1c (%)Change in Triglycerides (%)Change in HDL-C (%)Reference
Tesaglitazar 0.5 - 3.0 mg12 weeks-30.3 to -60.9N/A-17.2 to -41.0+12.9 to +15.0
Saroglitazar 4 mg4 months↓ (-0.5 ± 0.7)↓ (-1.34 ± 1)
Chiglitazar 32-48 mg24 weeksN/A-1.43N/AN/A

Note: Quantitative data for the this compound clinical trial (NCT00762684) were not publicly available in the search results. The data presented for other dual agonists are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess insulin sensitivity.

4.1. Hyperinsulinemic-Euglycemic Clamp in Rodents

This is the gold-standard method for assessing insulin sensitivity in vivo.

Hyperinsulinemic-Euglycemic Clamp Workflow A Animal Preparation (Fasting, Anesthesia) B Catheterization (e.g., Jugular Vein, Carotid Artery) A->B C Baseline Blood Sampling (Glucose, Insulin) B->C D Continuous Insulin Infusion (Hyperinsulinemia) C->D F Frequent Blood Glucose Monitoring (Every 5-10 min) D->F E Variable Glucose Infusion G Maintain Euglycemia (Adjust Glucose Infusion Rate) E->G F->G Feedback H Steady State Achievement (Stable Glucose & GIR) G->H I Calculate Glucose Infusion Rate (GIR) H->I

Workflow for the hyperinsulinemic-euglycemic clamp.

Protocol:

  • Animal Preparation: Rodents (e.g., Zucker rats, db/db mice) are fasted overnight to ensure a stable baseline glucose level. Anesthesia is administered as per institutional guidelines.

  • Surgical Procedure: Catheters are surgically implanted in the jugular vein for infusions and the carotid artery for blood sampling.

  • Baseline Measurement: A baseline blood sample is drawn to determine fasting plasma glucose and insulin concentrations.

  • Clamp Procedure: A continuous infusion of insulin is initiated to achieve a state of hyperinsulinemia. Simultaneously, a variable infusion of glucose is started.

  • Euglycemia Maintenance: Arterial blood glucose is monitored every 5-10 minutes. The glucose infusion rate (GIR) is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

  • Steady State: The clamp is continued until a steady state is reached, characterized by stable blood glucose levels and a constant GIR for at least 30 minutes.

  • Data Analysis: The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

4.2. Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT assesses the ability of an animal to clear a glucose load from the circulation.

Protocol:

  • Animal Preparation: Rodents are fasted overnight.

  • Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured at each time point.

  • Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A smaller AUC indicates better glucose tolerance.

Conclusion

This compound, as a dual PPARα/γ agonist, holds significant promise for the treatment of insulin resistance and associated metabolic disorders. Its mechanism of action, involving the simultaneous activation of two key metabolic regulators, allows for a multifaceted approach to improving glucose homeostasis and lipid profiles. Preclinical studies have demonstrated its efficacy in animal models of insulin resistance. While specific quantitative data from human clinical trials for this compound are not widely available, the broader class of dual PPARα/γ agonists has shown clinical potential, albeit with some safety considerations that have halted the development of certain compounds. Further research and the public dissemination of clinical trial data for this compound are crucial to fully elucidate its therapeutic index and its place in the management of type 2 diabetes and the metabolic syndrome. The detailed protocols and pathway visualizations provided in this guide are intended to support ongoing research efforts in this important field of drug development.

References

In Vitro Effects of Imiglitazar on HepG2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (also known as TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This technical guide provides a concise overview of the currently available in vitro data on the effects of this compound in the human hepatoblastoma cell line, HepG2. The primary focus of existing research has been the characterization of its potent activation of both PPARα and PPARγ. This document summarizes the key quantitative data, details the experimental protocols used in these characterizations, and presents the underlying signaling pathway and experimental workflow through standardized diagrams. While comprehensive data on the downstream metabolic and cellular effects of this compound in HepG2 cells is limited in publicly accessible literature, this guide serves as a foundational resource based on the available information.

Introduction to this compound

This compound is a synthetic oxyiminoalkanoic acid derivative developed as an insulin-sensitizing agent. It functions as a dual agonist for PPARα and PPARγ, nuclear receptors that are critical regulators of lipid and glucose metabolism. The activation of PPARα is primarily associated with increased fatty acid catabolism, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake. By targeting both receptors, this compound is designed to offer a comprehensive approach to managing metabolic disorders. The HepG2 cell line, a widely used in vitro model for human liver cells, has been instrumental in the initial characterization of this compound's activity at the molecular level.

Quantitative Data: PPAR Activation in HepG2 Cells

The principal in vitro effect of this compound documented in HepG2 cells is the activation of human PPARα and PPARγ. The following table summarizes the half-maximal effective concentrations (EC50) obtained from transient transactivation assays.[1][2]

Target ReceptorAgonist Activity (EC50)Cell LineAssay Type
Human PPARα67 nMHepG2Luciferase Reporter Gene Assay
Human PPARγ131 nMHepG2Luciferase Reporter Gene Assay

Data sourced from studies characterizing the activation of human PPAR subtypes by this compound (TAK-559) in transiently transfected HepG2 cells.[1][2]

It is noteworthy that this compound acts as a partial agonist for PPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist, rosiglitazone.[1]

Experimental Protocols

The following is a detailed methodology for the PPAR transactivation assay used to quantify the in vitro effects of this compound in HepG2 cells, based on available literature.

Cell Culture and Transfection
  • Cell Line: Human hepatoblastoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: HepG2 cells are transiently co-transfected with the following plasmids:

    • An expression vector for the full-length human PPARα or PPARγ1.

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., PPRE3-TK-luc).

    • A plasmid expressing β-galactosidase for normalization of transfection efficiency.

Compound Treatment and Luciferase Assay
  • Compound Preparation: this compound (TAK-559) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 µM).

  • Treatment: Following transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The cells are incubated with the compound for a specified period, typically 24 to 48 hours.

  • Cell Lysis and Assay: After incubation, the cells are lysed, and the cell extracts are assayed for luciferase and β-galactosidase activity. Luciferase activity is a measure of PPRE-driven gene expression, which is indicative of PPAR activation. The β-galactosidase activity is used to normalize the luciferase readings to account for variations in transfection efficiency.

Visualizations: Signaling Pathways and Workflows

This compound-Mediated PPAR Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in activating the PPAR signaling pathway in HepG2 cells.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TAK-559) PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: this compound activation of the PPAR signaling pathway.

Experimental Workflow for PPAR Transactivation Assay

The diagram below outlines the key steps involved in the experimental workflow for assessing the activation of PPARs by this compound in HepG2 cells.

G Start Start: HepG2 Cell Culture Transfection Co-transfection: PPRE-Luciferase Reporter & PPAR Expression Vector Start->Transfection Treatment Treatment with this compound (Varying Concentrations) Transfection->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Luciferase & β-galactosidase Activity Measurement Lysis->Assay Analysis Data Analysis: Normalization & EC50 Calculation Assay->Analysis End End: Determination of PPAR Activation Analysis->End

References

Preclinical Profile of Imiglitazar: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). Preclinical investigations have demonstrated its efficacy in modulating lipid profiles, improving insulin sensitivity, and exerting anti-inflammatory effects on the vasculature. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology. Due to the discontinuation of its clinical development, publicly available information on its full preclinical pharmacokinetics and toxicology profile is limited. This guide compiles the accessible data to inform researchers and scientists in the field of metabolic drug discovery.

Mechanism of Action

This compound is an oxyiminoalkanoic acid derivative that functions as a dual agonist for human PPARα and PPARγ1.[1] Its mechanism involves direct binding to these nuclear receptors, leading to the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), and the dissociation of corepressors like the nuclear receptor corepressor (NCoR).[1] This action modulates the transcription of target genes involved in glucose and lipid metabolism.

Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates a cascade of events that regulate gene expression. The simplified signaling pathway is illustrated below.

cluster_nucleus Nucleus This compound This compound (TAK-559) PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Heterodimer_a PPARα/RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ/RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_a->PPRE Heterodimer_g->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism ↑ Lipid Metabolism (e.g., FAO) Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis ↑ Glucose Homeostasis (e.g., Insulin Sensitivity) Gene_Transcription->Glucose_Homeostasis Inflammation ↓ Inflammation Gene_Transcription->Inflammation

Figure 1: this compound Signaling Pathway.

In Vitro Pharmacology

Quantitative Data
ParameterSpeciesReceptorValueReference
EC50HumanPPARα67 nM[1]
EC50HumanPPARγ131 nM[1]
Maximal Activation (vs. Rosiglitazone)HumanPPARγ1~68%[1]
MCP-1 Secretion InhibitionHuman (Endothelial Cells)-36% at 10 µM
Experimental Protocols

PPAR Transactivation Assay:

  • Cell Line: Not specified, but likely a mammalian cell line suitable for transfection (e.g., HEK293, COS-1).

  • Plasmids: Co-transfection with an expression vector for the human PPAR subtype (hPPARα or hPPARγ1) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Treatment: Cells were incubated with varying concentrations of this compound.

  • Endpoint: Luciferase activity was measured as an indicator of receptor activation. EC50 values were calculated from the dose-response curves.

Coactivator Recruitment/Corepressor Dissociation Assay:

  • Methodology: A mammalian two-hybrid assay system was likely employed.

  • Constructs: Cells were co-transfected with a plasmid encoding the PPAR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4) and another plasmid encoding a coactivator (SRC-1) or corepressor (NCoR) fused to a transcriptional activation domain (e.g., VP16). A reporter plasmid with the corresponding upstream activating sequence (e.g., UAS) driving luciferase expression was also included.

  • Treatment: Transfected cells were treated with this compound.

  • Endpoint: An increase in luciferase activity indicated recruitment of the coactivator, while a decrease indicated dissociation of the corepressor.

Monocyte Chemoattractant Protein-1 (MCP-1) Secretion Assay:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

  • Stimulation: Cells were stimulated with an inflammatory agent such as TNF-α or IL-1β to induce MCP-1 secretion.

  • Treatment: Cells were co-incubated with the inflammatory stimulus and this compound (10 µM).

  • Endpoint: The concentration of MCP-1 in the cell culture supernatant was measured, likely by ELISA.

In Vivo Pharmacology

Quantitative Data

Prediabetic Rhesus Monkey Model:

ParameterDose (mg/kg/day)DurationResultReference
HDL Cholesterol3.012 weeksSignificant elevation
Plasma Triglycerides3.012 weeksDecrease
Apolipoprotein B-1003.012 weeksDecrease
Apolipoprotein A-I3.012 weeksIncrease
Insulin Resistance3.012 weeksSignificant correction
Liver Function Parameters3.012 weeksNo adverse effects observed

Hypercholesterolemic Rabbit Model:

ParameterTreatmentResultReference
Intimal Thickening (after balloon catheterization)This compound51% reduction vs. control
Macrophage Number in IntimaThis compound66% reduction vs. control
Smooth Muscle Cell Number in IntimaThis compound51% reduction vs. control
Experimental Protocols

Prediabetic Rhesus Monkey Study:

  • Animal Model: Five adult male obese prediabetic rhesus monkeys.

  • Treatment Regimen: Animals received vehicle and then this compound at doses of 0.3, 1.0, and 3.0 mg/kg/day for a total of 12 weeks.

  • Parameters Measured: Body weight, fasting plasma glucose, total plasma cholesterol, VLDL-triglyceride, LDL cholesterol, HDL cholesterol (including particle size analysis), apolipoproteins, and insulin sensitivity.

  • Method of Insulin Sensitivity Assessment: Not specified, but likely a hyperinsulinemic-euglycemic clamp or a surrogate index.

Hypercholesterolemic Rabbit Study:

  • Animal Model: Hypercholesterolemic rabbits.

  • Intervention: Balloon catheterization of an artery to induce vascular injury and intimal hyperplasia.

  • Treatment: Animals were treated with this compound.

  • Endpoint: Histological analysis of the injured artery to measure intimal thickness and quantify the number of macrophages and smooth muscle cells within the neointima.

Experimental Workflow

cluster_monkey Prediabetic Rhesus Monkey Model cluster_rabbit Hypercholesterolemic Rabbit Model start_monkey Select Obese Prediabetic Rhesus Monkeys treatment_monkey Administer this compound (0.3, 1.0, 3.0 mg/kg/day) or Vehicle for 12 weeks start_monkey->treatment_monkey analysis_monkey Measure Metabolic Parameters: - Lipids (HDL, TG, ApoB, ApoA-I) - Glucose Homeostasis (Insulin Resistance) treatment_monkey->analysis_monkey start_rabbit Induce Hypercholesterolemia in Rabbits injury_rabbit Perform Arterial Balloon Catheterization start_rabbit->injury_rabbit treatment_rabbit Administer this compound or Vehicle injury_rabbit->treatment_rabbit analysis_rabbit Histological Analysis: - Intimal Thickness - Macrophage & SMC Count treatment_rabbit->analysis_rabbit

Figure 2: In Vivo Experimental Workflows.

Pharmacokinetics, Safety Pharmacology, and Toxicology

Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME), as well as the safety pharmacology and toxicology of this compound, are not extensively available in the public domain. The clinical development of this compound was discontinued during Phase III trials due to a "hepatic safety signal". This suggests that preclinical toxicology studies would have been conducted, but the specific findings have not been widely published. For context, PPAR agonists as a class have been associated with certain adverse effects in preclinical models, which may include effects on the liver, heart, and adipose tissue.

Conclusion

This compound is a potent dual PPARα/γ agonist with demonstrated preclinical efficacy in improving dyslipidemia and insulin resistance in relevant animal models. Its mechanism of action involves the modulation of gene expression downstream of PPAR activation. While in vitro and in vivo efficacy data are available, a comprehensive preclinical ADME and safety profile is not publicly accessible. The reported hepatic safety signal that led to the termination of its clinical development underscores the importance of thorough toxicological evaluation for this class of compounds. The data presented in this guide can serve as a valuable reference for researchers engaged in the discovery and development of novel modulators of metabolic pathways.

References

Imiglitazar and Gene Expression Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the glitazar class of drugs, it holds therapeutic potential for metabolic disorders such as type 2 diabetes and dyslipidemia by modulating the expression of a wide array of genes critical to glucose and lipid homeostasis. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its impact on gene expression, relevant experimental protocols for studying its effects, and visualizations of the associated signaling pathways. While comprehensive quantitative gene expression data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of its action, drawing parallels with other well-characterized PPARα/γ agonists to infer its expected regulatory profile.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its pharmacological effects by binding to and activating two key nuclear receptors: PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the regulation of gene transcription.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by this compound is expected to upregulate genes involved in fatty acid uptake, transport, and β-oxidation. This leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and lipid storage. Activation of PPARγ by this compound is anticipated to promote the differentiation of preadipocytes into mature fat cells, enhance insulin sensitivity by increasing glucose uptake in adipose tissue, and modulate the secretion of adipokines.

The dual agonism of this compound allows for a multi-pronged approach to managing metabolic dysregulation, simultaneously addressing both dyslipidemia and insulin resistance.

Data Presentation: Quantitative Effects on Gene Expression

Quantitative data on the specific effects of this compound on a broad range of target genes are not extensively available in the public domain. However, one study has reported a specific effect on an inflammatory gene. The following table summarizes this finding.

Table 1: Documented Quantitative Gene Expression Change Induced by this compound

Gene NameProtein ProductCell TypeThis compound ConcentrationFold Change / Percent ChangeReference
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)A chemokine involved in recruiting monocytesEndothelial Cells10 µM-36% (mRNA expression)[1]

To provide a broader context of the expected gene regulation by a dual PPARα/γ agonist like this compound, the following tables present illustrative quantitative data from studies on other dual agonists or selective PPARα and PPARγ agonists. It is crucial to note that these data are not from studies on this compound and should be considered as expected, rather than confirmed, effects.

Table 2: Illustrative Examples of Gene Upregulation by PPARα/γ Agonism

Gene NameProtein ProductPrimary Function in MetabolismExpected Effect of this compoundIllustrative Fold Change (from other PPAR agonists)
Carnitine Palmitoyltransferase 1A (CPT1A)Enzyme for fatty acid transport into mitochondriaFatty Acid OxidationUpregulation~2-5 fold
Acyl-CoA Oxidase 1 (ACOX1)Initial enzyme of the peroxisomal β-oxidationFatty Acid OxidationUpregulation~3-10 fold
CD36 (Fatty Acid Translocase)Fatty acid transporterFatty Acid UptakeUpregulation~2-8 fold
Pyruvate Dehydrogenase Kinase 4 (PDK4)Inhibits glucose oxidationGlucose Metabolism (sparing)Upregulation~5-15 fold
Adiponectin (ADIPOQ)AdipokineInsulin SensitizationUpregulation~1.5-4 fold

Table 3: Illustrative Examples of Gene Downregulation by PPARα/γ Agonism

Gene NameProtein ProductPrimary Function in Metabolism/InflammationExpected Effect of this compoundIllustrative Fold Change (from other PPAR agonists)
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokineInflammation, Insulin ResistanceDownregulation~ -1.5 to -3 fold
Interleukin-6 (IL-6)Pro-inflammatory cytokineInflammation, Insulin ResistanceDownregulation~ -1.5 to -4 fold
Resistin (RETN)AdipokineInsulin ResistanceDownregulation~ -2 to -5 fold
Stearoyl-CoA Desaturase-1 (SCD-1)Enzyme in fatty acid synthesisLipogenesisDownregulation~ -1.5 to -2.5 fold

Experimental Protocols: Gene Expression Analysis

To assess the impact of this compound on gene expression, quantitative real-time polymerase chain reaction (qRT-PCR) is a standard and robust method. Below is a detailed, representative protocol.

Cell Culture and Treatment
  • Cell Seeding: Plate target cells (e.g., human umbilical vein endothelial cells (HUVECs), HepG2 hepatocytes, or 3T3-L1 preadipocytes) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For certain cell types and experimental aims, serum-starve the cells for 4-12 hours prior to treatment to reduce basal signaling activity.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (medium with the same concentration of DMSO without this compound) must be included.

  • Incubation: Replace the culture medium with the this compound-containing or vehicle control medium and incubate for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

RNA Isolation and Quantification
  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture vessel using a TRIzol-based reagent or a column-based RNA extraction kit lysis buffer.

  • RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol. This typically involves phase separation (for TRIzol) followed by precipitation or binding to a silica membrane, washing, and elution.

  • DNase Treatment: To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer or by gel electrophoresis.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, RNase-free tube, combine the isolated RNA (typically 1-2 µg) with reverse transcriptase, dNTPs, random hexamers or oligo(dT) primers, and an RNase inhibitor in a suitable reaction buffer.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Mixture: Prepare a master mix for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization. The mix should contain SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for the target gene, and nuclease-free water.

  • Plate Setup: Aliquot the master mix into a 96- or 384-well PCR plate. Add the diluted cDNA to the appropriate wells. Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs).

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in this compound-treated samples is calculated relative to the vehicle-treated control samples after normalization to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's action.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates MCP1_Regulation This compound This compound (10 µM) PPARg_Activation PPARγ Activation in Endothelial Cells This compound->PPARg_Activation NFkB_Inhibition Inhibition of NF-κB Pathway PPARg_Activation->NFkB_Inhibition Leads to MCP1_Gene MCP-1 Gene NFkB_Inhibition->MCP1_Gene Reduces transcription of MCP1_mRNA MCP-1 mRNA Expression (-36%) MCP1_Gene->MCP1_mRNA qRT_PCR_Workflow Cell_Culture 1. Cell Culture & Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR 4. qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis

References

Imiglitazar's Binding Affinity for PPAR Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imiglitazar's binding affinity and activation potential for the peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. This compound, also known as TAK-559, is recognized as a potent dual agonist of PPARα and PPARγ.

Quantitative Binding and Activation Data

This compound demonstrates a strong affinity for both PPARα and PPARγ, functioning as a direct agonist for these nuclear receptors. The activation of all human PPAR subtypes by this compound is a result of its direct binding.[1][2] The following table summarizes the available quantitative data for this compound's activity on human PPAR subtypes.

PPAR SubtypeParameterValue (nM)Assay Type
PPARα EC5067Cell-based transactivation assay
PPARγ EC5031Cell-based transactivation assay
PPARδ Binding-Radioligand Competition Assay

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Competition-binding assays have confirmed that this compound directly binds to all hPPAR subtypes.[1][2] For PPARδ, a competition binding assay was performed using cell extracts containing human PPARδ and 20 nM of the radioligand [3H]L-783483, with this compound tested at concentrations of 1, 10, and 100 μM.[1] While this confirms interaction, a specific Ki (inhibition constant) value for PPARδ has not been reported in the reviewed literature. This compound is considered a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist rosiglitazone.

Experimental Protocols

Detailed experimental protocols for the specific binding and activation assays performed on this compound are not publicly available. However, the following sections describe standardized and widely accepted methodologies for determining the binding affinity of ligands to PPAR subtypes, which are representative of the techniques used.

Radioligand Competition Binding Assay (Representative Protocol)

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA) (0.1%)

  • Recombinant human PPARα, PPARγ, or PPARδ ligand-binding domain (LBD)

  • Radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ, [3H]L-783483 for PPARδ)

  • Test compound (this compound) at various concentrations

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction buffer containing HEPES and BSA.

  • In a 96-well plate, combine the recombinant PPAR LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Wash the filters with ice-cold reaction buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The data is then analyzed to determine the IC50 value of the test compound, which is the concentration required to displace 50% of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis reagents Prepare Reaction Buffer (HEPES, BSA) components Combine in 96-well Plate: - PPAR LBD - Radioligand - this compound (varied conc.) reagents->components incubation Incubate at Room Temp (Allow Equilibrium) components->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Measure Radioactivity (Scintillation Counter) scintillation->counting analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) counting->analysis

Radioligand Competition Binding Assay Workflow.

Signaling Pathways and Downstream Effects

Upon binding to PPARα and PPARγ, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression.

Mechanism of Action:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα and PPARγ located in the nucleus.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • Corepressor Dissociation & Coactivator Recruitment: The conformational change leads to the dissociation of corepressor proteins (e.g., NCoR) and the recruitment of coactivator proteins (e.g., SRC-1). This compound has been shown to recruit the coactivator SRC-1 to both hPPARγ1 and hPPARα and to dissociate the corepressor NCoR from both.

  • Heterodimerization: The activated PPAR-coactivator complex forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to the PPRE initiates the transcription of downstream target genes.

G cluster_complex Activated Complex This compound This compound ppar PPARα / PPARγ This compound->ppar Binds to corepressor Corepressor (e.g., NCoR) ppar->corepressor Dissociates coactivator Coactivator (e.g., SRC-1) ppar->coactivator Recruits rxr RXR ppar->rxr Heterodimerizes with coactivator->ppar ppre PPRE (on Target Gene DNA) rxr->ppre Binds to transcription Target Gene Transcription ppre->transcription Initiates

This compound-Induced PPAR Signaling Pathway.

Downstream Effects: The activation of PPARα and PPARγ by this compound leads to the regulation of genes involved in:

  • Lipid Metabolism (PPARα): Upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This contributes to a reduction in plasma triglycerides.

  • Glucose Homeostasis and Adipogenesis (PPARγ): Regulation of genes that enhance insulin sensitivity, promote the differentiation of adipocytes, and increase glucose uptake in peripheral tissues.

  • Inflammation: Both PPARα and PPARγ have anti-inflammatory effects. This compound has been shown to reduce the secretion of monocyte chemoattractant protein-1 (MCP-1) and decrease the expression of its mRNA.

This guide provides a summary of the current understanding of this compound's interaction with PPAR subtypes. Further research is needed to fully elucidate the specific binding kinetics, particularly for PPARδ, and to map the complete downstream gene regulatory networks affected by this potent dual agonist.

References

Early-Stage Research on Imiglitazar: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a novel synthetic organic compound investigated for its potential therapeutic effects in metabolic disorders. As a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound targets key nuclear receptors involved in the regulation of lipid and glucose metabolism. This document provides a comprehensive overview of the early-stage research on this compound, summarizing its mechanism of action, preclinical findings, and available in vitro and in vivo data. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action

This compound functions as a potent dual agonist for human PPARα and PPARγ1.[1] It directly binds to these receptors, leading to the recruitment of coactivators, such as SRC-1, and the dissociation of corepressors like NCoR from the receptor complex.[1] This modulation of cofactor interaction initiates the transcription of target genes involved in lipid and glucose homeostasis. Notably, this compound is a partial agonist for hPPARγ1, exhibiting approximately 68% of the maximal activation achieved by the full agonist rosiglitazone.[1]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, primarily focusing on its potency and efficacy on PPAR subtypes.

Table 1: In Vitro Activity of this compound
ParameterReceptor SubtypeValueCell LineAssay TypeReference
EC50Human PPARα67 nM-Transactivation Assay[1]
EC50Human PPARγ131 nM-Transactivation Assay[1]
Maximal ActivationHuman PPARγ1~68% (relative to Rosiglitazone)-Transactivation Assay

Note: Specific binding affinity values (Ki or Kd) and detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs were not available in the reviewed literature.

Preclinical In Vivo Studies

Preclinical evaluation of this compound in animal models of metabolic disease has demonstrated its potential to improve dyslipidemia and insulin resistance.

Rhesus Monkey Model of Prediabetes

In studies involving prediabetic rhesus monkeys, daily administration of this compound at a dose of 3.0 mg/kg resulted in significant metabolic improvements. Treatment led to an elevation of circulating high-density lipoprotein (HDL) cholesterol, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I. Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at this dosage, without any observed adverse effects on liver function parameters.

Hypercholesterolemic Rabbit Model

Further in vivo research in hypercholesterolemic rabbits has also been conducted, indicating a potential role for this compound in mitigating atherosclerosis. However, specific quantitative data from these studies were not available in the reviewed literature.

Table 2: Summary of In Vivo Efficacy of this compound
Animal ModelDoseKey FindingsReference
Prediabetic Rhesus Monkeys3.0 mg/kg/day- Significant increase in HDL cholesterol- Decrease in plasma triglycerides and apolipoprotein B-100- Increase in apolipoprotein A-I- Correction of hyperinsulinemia and insulin resistance
Hypercholesterolemic RabbitsNot Specified- Reduction in vascular cell recruitment- Inhibition of intimal thickening

Note: Detailed quantitative dose-response data and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from these in vivo studies were not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the following key assays were not fully available. The descriptions below are based on the methodologies inferred from the reviewed literature.

PPAR Transactivation Assay

This assay is employed to determine the functional activity of this compound on PPAR subtypes. The general workflow involves the co-transfection of mammalian cells (e.g., COS-1 or HepG2) with an expression plasmid for the specific human PPAR subtype (e.g., hPPARγ1 fused to a VP16 activation domain) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). The transfected cells are then incubated with varying concentrations of this compound. The activation of the PPAR receptor by this compound leads to the expression of luciferase, which is quantified to determine the dose-dependent response and calculate the EC50 value.

Competition-Binding Assay

To confirm direct binding of this compound to PPAR subtypes, a competition-binding assay is utilized. This method typically involves incubating a cell extract or a purified preparation containing the PPAR subtype of interest with a radiolabeled ligand known to bind to the receptor. The assay is performed in the presence of increasing concentrations of unlabeled this compound. The ability of this compound to displace the radiolabeled ligand is measured, providing evidence of direct binding.

Visualizations

Signaling Pathway of this compound

Imiglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR (Inactive) This compound->PPAR_RXR_inactive Binds to PPAR PPAR_RXR_active PPAR/RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change CoR Corepressors (e.g., NCoR) CoR->PPAR_RXR_inactive Binds PPAR_RXR_active->CoR Dissociates CoA Coactivators (e.g., SRC-1) PPAR_RXR_active->CoA Recruits PPRE PPRE PPAR_RXR_active->PPRE Binds CoA->PPAR_RXR_active Target_Genes Target Genes (Lipid & Glucose Metabolism) PPRE->Target_Genes Regulates Transcription Transcription Target_Genes->Transcription Transcription->Target_Genes

Caption: this compound binds to the PPAR/RXR heterodimer, inducing a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, ultimately modulating the transcription of target genes.

Experimental Workflow for PPAR Transactivation Assay

PPAR_Transactivation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A 1. Co-transfect cells (e.g., COS-1) with PPAR expression vector and PPRE-luciferase reporter B 2. Culture cells to allow for plasmid expression A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for a defined period (e.g., 24-48 hours) C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Normalize luciferase signal E->F G 7. Plot dose-response curve and calculate EC50 F->G

Caption: A generalized workflow for determining the functional activity of this compound using a PPAR transactivation assay.

Safety and Toxicology

Information regarding the preclinical safety and toxicology of this compound was not available in the reviewed literature.

Clinical Trials

A Phase 1 clinical trial for this compound (TAK-559) has been registered (NCT00762112). However, detailed quantitative results from this study were not publicly available at the time of this review.

Conclusion

Early-stage research on this compound (TAK-559) identifies it as a potent dual PPARα/γ agonist with partial agonist activity at PPARγ. In vitro studies have established its effective concentrations for receptor activation, and preclinical in vivo studies in relevant animal models have demonstrated promising effects on dyslipidemia and insulin resistance. While the available data supports the proposed mechanism of action and therapeutic potential, a more comprehensive understanding of its pharmacokinetic profile, binding affinities, and a broader quantitative assessment of its in vivo efficacy and safety are necessary for a complete preclinical characterization. Further disclosure of clinical trial data will be critical in evaluating the translational potential of this compound for the treatment of metabolic diseases.

References

Methodological & Application

Imiglitazar (TAK-559) for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (also known as TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). As a dual agonist, this compound holds promise for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia by simultaneously improving insulin sensitivity and lipid metabolism. This document provides detailed application notes and protocols for the use of this compound in in vivo studies, with a focus on dosage, administration, and relevant experimental models.

Introduction

Peroxisome proliferator-activated receptors are nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid homeostasis. PPARα activation is primarily associated with increased fatty acid oxidation and reduced triglyceride levels, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake. This compound's dual agonism offers a comprehensive approach to addressing the multifaceted nature of metabolic diseases.

Data Presentation

In Vivo Efficacy of this compound in a Primate Model of Prediabetes

A key study investigating the in vivo effects of this compound was conducted in prediabetic rhesus monkeys. The study demonstrated the dose-dependent efficacy of this compound in improving insulin sensitivity and lipid profiles.

Animal ModelDosageDosing FrequencyDurationKey Findings
Prediabetic Rhesus Monkeys0.3 mg/kg/dayDaily12 weeksNo significant effects observed.
1.0 mg/kg/dayDaily12 weeksModerate improvements in insulin sensitivity and lipid parameters.
3.0 mg/kg/dayDaily12 weeksSignificant correction of hyperinsulinemia and insulin resistance.[1]

Experimental Protocols

Protocol 1: Evaluation of Insulin Sensitivity in a Primate Model

This protocol is based on the methodology used in the study of this compound in prediabetic rhesus monkeys.

1. Animal Model:

  • Adult, obese, prediabetic rhesus monkeys.

  • Animals should be acclimated to the housing conditions and diet for a sufficient period before the study commences.

2. This compound Preparation and Administration:

  • Compound: this compound (TAK-559).

  • Vehicle: While the specific vehicle was not detailed in the available literature, a common vehicle for oral administration of similar compounds is a 0.5% carboxymethylcellulose (CMC) solution. It is recommended to perform vehicle optimization studies.

  • Dosage Levels: 0.3, 1.0, and 3.0 mg/kg body weight.

  • Route of Administration: Oral gavage is a suitable method for daily administration.

  • Dosing Schedule: Administer once daily for 12 consecutive weeks. A control group receiving only the vehicle should be included.

3. Assessment of Efficacy:

  • Blood Sampling: Collect fasting blood samples at baseline and at regular intervals throughout the 12-week study period.

  • Biochemical Analysis:

    • Glucose Homeostasis: Measure fasting plasma glucose and insulin levels. Calculate the homeostasis model assessment of insulin resistance (HOMA-IR) as an index of insulin sensitivity.

    • Lipid Profile: Analyze plasma levels of total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol.

  • Hyperinsulinemic-Euglycemic Clamp: To directly assess insulin sensitivity, a hyperinsulinemic-euglycemic clamp study can be performed at the end of the treatment period. This procedure involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.

4. Data Analysis:

  • Compare the changes in biochemical parameters and GIR from baseline to the end of the study between the vehicle-treated and this compound-treated groups.

  • Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to determine the significance of the observed differences.

Signaling Pathway

This compound exerts its effects by activating PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

imiglitazar_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound (TAK-559) PPARa_RXR_cyto PPARα / RXR This compound->PPARa_RXR_cyto Binds and Activates PPARg_RXR_cyto PPARγ / RXR This compound->PPARg_RXR_cyto Binds and Activates PPARa_RXR_nuc PPARα / RXR PPARa_RXR_cyto->PPARa_RXR_nuc Translocation PPARg_RXR_nuc PPARγ / RXR PPARg_RXR_cyto->PPARg_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds PPARg_RXR_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides TargetGenes->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->Glucose_Homeostasis

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study evaluating the efficacy of this compound.

experimental_workflow start Start: Acclimatization of Animals baseline Baseline Measurements (Blood sample, Body weight) start->baseline randomization Randomization into Treatment Groups (Vehicle, this compound doses) baseline->randomization treatment Daily Dosing (e.g., 12 weeks) randomization->treatment monitoring Regular Monitoring (Body weight, Food/Water intake) treatment->monitoring final_measurements Final Measurements (Blood sample, Body weight) treatment->final_measurements interim Interim Blood Sampling monitoring->interim interim->treatment clamp Hyperinsulinemic-Euglycemic Clamp (Optional, for insulin sensitivity) final_measurements->clamp necropsy Necropsy and Tissue Collection final_measurements->necropsy clamp->necropsy analysis Biochemical and Molecular Analysis necropsy->analysis end End: Data Analysis and Interpretation analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Imiglitazar (TAK-559)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (also known as TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the glitazar class of compounds, it has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes and dyslipidemia. Its mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate the transcription of genes involved in glucose and lipid metabolism. These application notes provide detailed protocols for the preparation and use of this compound in experimental settings, along with a summary of its biological activities.

Chemical Properties and Storage

PropertyValue
Synonyms TAK-559
Molecular Formula C₂₈H₂₆N₂O₅
Molecular Weight 482.52 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term storage.

This compound Solution Preparation

In Vitro Stock Solution (10 mM in DMSO)

Materials:

  • This compound (TAK-559) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.83 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder in a sterile tube.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vivo Formulation (Oral Gavage)

For in vivo studies, this compound can be formulated as a suspension. A common vehicle for oral administration of similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound (TAK-559) powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for preparation

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final dosing solution, add the solvents in the following order, ensuring the solution is mixed well after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of dosing solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.

  • It is recommended to prepare the in vivo formulation fresh on the day of use.

Experimental Protocols

In Vitro PPARα/γ Reporter Gene Assay

This protocol describes a luciferase reporter assay to measure the activation of PPARα and PPARγ by this compound in a cell-based system.

Materials:

  • COS-1 cells (or other suitable host cells)

  • Expression plasmids for full-length human PPARγ1 (as a VP16 fusion protein) and PPARα.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., (UAS)5-tk-Luciferase).

  • Co-activator (e.g., GAL4-SRC-1) or co-repressor (e.g., GAL4-NCoR) expression plasmids.

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent.

  • This compound stock solution (10 mM in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed COS-1 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a co-activator or co-repressor plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the transfection medium with fresh culture medium containing varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

Quantitative Data Summary

In Vitro Activity of this compound
ParameterReceptorValueCell Line/SystemReference
EC₅₀ Human PPARα67 nM-[1]
EC₅₀ Human PPARγ131 nM-[1]
Maximal Activation vs. Rosiglitazone Human PPARγ1~68%-[1]
MCP-1 Secretion Reduction -36% at 10 µMEndothelial Cells[1]
THP-1 Cell Attachment Inhibition -Significant at 10 µMEndothelial Cells[1]
In Vivo Effects of this compound in Prediabetic Rhesus Monkeys
ParameterTreatment DoseOutcomeReference
Hyperinsulinemia 3.0 mg/kg per daySignificantly corrected
Insulin Resistance 3.0 mg/kg per daySignificantly corrected
HDL Cholesterol 3.0 mg/kg per daySignificant elevation
Plasma Triglycerides 3.0 mg/kg per dayDecreased
Apolipoprotein B-100 3.0 mg/kg per dayDecreased
Apolipoprotein A-I 3.0 mg/kg per dayIncreased

Signaling Pathway and Experimental Workflow Diagrams

PPAR_Signaling_Pathway This compound (TAK-559) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TAK-559) PPAR_RXR_inactive PPARα/γ + RXR (Inactive Complex) This compound->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPARα/γ + RXR (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding (Activation) PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., related to lipid metabolism, glucose homeostasis, inflammation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein

Caption: this compound signaling pathway.

Experimental_Workflow In Vitro Reporter Gene Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed COS-1 Cells in 96-well plate transfection Co-transfect Cells cell_seeding->transfection plasmid_prep Prepare Plasmids: - PPARα/γ Expression - PPRE-Luciferase Reporter - Co-activator/repressor plasmid_prep->transfection treatment Treat with this compound (various concentrations) transfection->treatment incubation Incubate for 24-48h treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Normalize and Analyze Data luciferase_assay->data_analysis

Caption: In Vitro Reporter Gene Assay Workflow.

References

Application of Dual PPARα/γ Agonists in Atherosclerosis Research: A Representative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key therapeutic strategy in atherosclerosis research involves targeting the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.[1][2][3] Dual PPARα/γ agonists, also known as glitazars, were developed to combine the beneficial effects of both PPARα and PPARγ activation.[4] PPARα activation primarily lowers triglycerides and is associated with anti-inflammatory effects, while PPARγ activation improves insulin sensitivity and also exerts anti-inflammatory actions.[5]

Imiglitazar was one such dual PPARα/γ agonist that reached phase III clinical trials for type 2 diabetes. However, its development was discontinued due to observations of liver enzyme abnormalities. Despite the discontinuation of this compound and other glitazars like Tesaglitazar for safety reasons, the study of this class of compounds has provided valuable insights into the role of PPARs in atherosclerosis. This document provides representative application notes and protocols for the use of dual PPARα/γ agonists in atherosclerosis research, drawing on data from related compounds like Tesaglitazar and Aleglitazar.

Mechanism of Action in Atherosclerosis

Dual PPARα/γ agonists exert their anti-atherosclerotic effects through multiple mechanisms:

  • Improved Lipid Profile: They effectively reduce triglycerides and very low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.

  • Anti-inflammatory Effects: These compounds reduce inflammation within the arterial wall by inhibiting the expression of pro-inflammatory cytokines and reducing monocyte adhesion.

  • Plaque Stabilization: By increasing the collagen and smooth muscle cell content in the fibrous cap of atherosclerotic plaques, they contribute to plaque stability.

  • Improved Endothelial Function: Activation of PPARs can lead to improved function of the endothelial cells lining the blood vessels.

Signaling Pathway

The activation of PPARα and PPARγ by a dual agonist initiates a signaling cascade that ultimately leads to the regulation of target gene expression, influencing lipid metabolism and inflammation.

cluster_0 Dual PPARα/γ Agonist (e.g., this compound) cluster_1 Cellular Response cluster_2 Physiological Effects Agonist Dual PPARα/γ Agonist PPARa PPARα Agonist->PPARa Activates PPARg PPARγ Agonist->PPARg Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) TargetGenes->Lipid Inflammation Reduced Inflammation (↓ Pro-inflammatory Cytokines) TargetGenes->Inflammation Plaque Plaque Stabilization TargetGenes->Plaque

Caption: Signaling pathway of dual PPARα/γ agonists in atherosclerosis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies on dual PPARα/γ agonists, providing an indication of their potential efficacy in atherosclerosis-related endpoints.

Table 1: Effects of Tesaglitazar on Plasma Lipids and Atherosclerosis in APOE*3Leiden.CETP Mice

ParameterControlTesaglitazar% Change
Plasma Triglycerides (mmol/L)1.5 ± 0.40.5 ± 0.1↓ 67%
Total Cholesterol (mmol/L)8.2 ± 1.55.9 ± 1.1↓ 28%
HDL-Cholesterol (mmol/L)0.8 ± 0.11.2 ± 0.2↑ 50%
Atherosclerotic Lesion Area (µm²)35,000 ± 15,00015,000 ± 5,000↓ 57%

Table 2: Effects of Tesaglitazar on Atherosclerosis in Insulin-Resistant ApoE*3Leiden Mice

ParameterHigh Cholesterol (HC)Tesaglitazar (T)% Reduction vs HC
Plasma Cholesterol (mmol/L)10.5 ± 1.88.4 ± 1.520%
Atherosclerosis (% of aorta)18 ± 51.4 ± 0.892%

Table 3: Effects of Aleglitazar in a Phase II Clinical Trial (SYNCHRONY)

ParameterPlaceboAleglitazar (150 µg)% Change vs Placebo
HbA1c (%)-0.2-1.35-1.15
Triglycerides (%)-8.1-43.3-35.2
HDL-C (%)+4.6+20.3+15.7
LDL-C (%)-3.9-13.2-9.3

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of dual PPARα/γ agonists in atherosclerosis research are provided below.

Animal Model of Atherosclerosis

Objective: To evaluate the in vivo efficacy of a dual PPARα/γ agonist in a mouse model of atherosclerosis.

Model: Apolipoprotein E-deficient (ApoE-/-) mice or APOE*3Leiden.CETP transgenic mice are commonly used.

Protocol:

  • Animal Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Induction of Atherosclerosis: Feed mice a high-fat, high-cholesterol "Western-type" diet for a specified period (e.g., 11 weeks) to induce the development of atherosclerotic plaques.

  • Treatment:

    • Prepare the dual PPARα/γ agonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the treatment group daily via oral gavage at a predetermined dose (e.g., 10 mg/kg/day).

    • Administer the vehicle alone to the control group.

  • Monitoring: Monitor body weight and food intake regularly. Collect blood samples at baseline and at the end of the study for lipid analysis.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 8 weeks), euthanize the mice.

    • Perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the aorta and heart.

    • Atherosclerotic Plaque Analysis:

      • Stain the en face aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.

      • Embed the aortic root in OCT compound, prepare cryosections, and stain with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen, and specific antibodies for macrophages (e.g., anti-Mac-3) and smooth muscle cells (e.g., anti-α-actin).

    • Plasma Lipid Analysis: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic kits.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a dual PPARα/γ agonist in an animal model of atherosclerosis.

cluster_0 Experimental Phases cluster_1 Key Procedures Start Start: ApoE-/- Mice Diet Western-type Diet (11 weeks) Start->Diet Treatment Agonist/Vehicle Treatment (8 weeks) Diet->Treatment Blood1 Baseline Blood Collection Diet->Blood1 Endpoint Endpoint Analysis Treatment->Endpoint Blood2 Final Blood Collection Treatment->Blood2 End End: Data Analysis & Conclusion Endpoint->End Aorta Aorta & Heart Dissection Endpoint->Aorta Lipid Plasma Lipid Analysis Blood2->Lipid Staining Histological Staining (Oil Red O, H&E, etc.) Aorta->Staining

Caption: Experimental workflow for in vivo evaluation of a dual PPARα/γ agonist.

Conclusion

While this compound itself is not a viable candidate for atherosclerosis therapy due to safety concerns, the research surrounding it and other dual PPARα/γ agonists has significantly advanced our understanding of the role of PPARs in cardiovascular disease. The protocols and data presented here provide a framework for the continued investigation of compounds targeting these pathways. Future research may focus on developing selective PPAR modulators with an improved safety profile to harness the therapeutic potential of this class of drugs for the treatment of atherosclerosis.

References

Application Notes and Protocols for Gene Expression Analysis with Imiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (also known as TAK-559) is a potent dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] As a dual agonist, this compound holds therapeutic potential for metabolic disorders such as type 2 diabetes and dyslipidemia by simultaneously improving insulin sensitivity and regulating lipid metabolism. Its mechanism of action involves the activation of PPARs, which are ligand-inducible transcription factors that regulate the expression of a wide array of genes involved in glucose and lipid homeostasis, as well as inflammation.

These application notes provide a comprehensive overview of the use of this compound in gene expression analysis. They are intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms of this compound and to identify and validate its target genes. While comprehensive quantitative gene expression data for this compound is not extensively available in public literature, this document provides a framework for such analysis, including detailed experimental protocols and data presentation formats.

Mechanism of Action: PPARα/γ Activation and Gene Regulation

This compound exerts its effects by binding directly to the ligand-binding domains of PPARα and PPARγ. This binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1).[1] The activated PPAR-coactivator complex then heterodimerizes with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

The dual agonism of this compound allows for a broader impact on metabolic pathways compared to single PPAR agonists.

  • PPARγ activation is primarily associated with increased insulin sensitivity, adipocyte differentiation, and the regulation of genes involved in lipid storage.

  • PPARα activation is mainly linked to the stimulation of fatty acid oxidation in the liver and muscle, leading to a reduction in circulating triglycerides.

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the known and potential effects of this compound on gene expression. Researchers can use these templates to present their own experimental data.

Table 1: Effect of this compound on Inflammatory Gene Expression in Human Endothelial Cells

Gene SymbolGene NameFunctionFold Change (mRNA) vs. ControlNotes
MCP-1 (CCL2) Monocyte Chemoattractant Protein-1Chemoattractant for monocytes and macrophages-1.56 Treatment with 10 µM this compound for 24 hours resulted in a 36% reduction in MCP-1 secretion, which was accompanied by a decrease in mRNA expression.[1] The fold change is calculated as 1 / (1 - 0.36).

Table 2: Illustrative Example of Potential this compound-Regulated Genes in Adipocytes (Hypothetical Data)

Gene SymbolGene NamePathwayFold Change (mRNA) vs. Control
SLC2A4Solute Carrier Family 2 Member 4 (GLUT4)Glucose Transport2.5
ADIPOQAdiponectinInsulin Sensitization3.0
LPLLipoprotein LipaseLipid Metabolism2.0
FABP4Fatty Acid Binding Protein 4Fatty Acid Transport2.2

Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocols provided below.

Table 3: Illustrative Example of Potential this compound-Regulated Genes in Hepatocytes (Hypothetical Data)

Gene SymbolGene NamePathwayFold Change (mRNA) vs. Control
CPT1ACarnitine Palmitoyltransferase 1AFatty Acid Oxidation2.8
ACOX1Acyl-CoA Oxidase 1Fatty Acid Oxidation2.5
PEPCKPhosphoenolpyruvate CarboxykinaseGluconeogenesis-1.8
SCD1Stearoyl-CoA Desaturase 1Lipogenesis-2.0

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocols provided below.

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cell lines (e.g., human umbilical vein endothelial cells (HUVECs), 3T3-L1 preadipocytes, or HepG2 hepatocytes) with this compound to analyze its effects on gene expression.

Materials:

  • Target cell line

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (TAK-559)

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into 6-well plates at a density appropriate for the specific cell line to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. b. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: a. Once the cells have reached the desired confluency, aspirate the medium. b. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. c. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Cell Harvesting for RNA Extraction: a. After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of TRIzol reagent or a similar lysis buffer to each well and lyse the cells by pipetting up and down. c. Collect the lysate and proceed immediately to RNA extraction or store at -80°C.

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for isolating total RNA and performing qRT-PCR to quantify the expression of target genes.

Materials:

  • TRIzol reagent or an equivalent RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific forward and reverse primers

  • qRT-PCR instrument

Procedure:

  • RNA Isolation: a. Follow the manufacturer's protocol for the chosen RNA isolation kit (e.g., TRIzol). b. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. c. Assess RNA integrity by gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR: a. Prepare the qPCR reaction mix containing SYBR Green or TaqMan Master Mix, forward and reverse primers (final concentration of 100-200 nM each), and diluted cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative gene expression using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound's action.

Imiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes CoR Co-repressors PPARa->CoR Dissociates CoA Co-activators (e.g., SRC-1) PPARa->CoA Recruits PPARg->RXR Heterodimerizes PPARg->CoR Dissociates PPARg->CoA Recruits PPRE PPRE RXR->PPRE Binds TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (Cellular Effects) mRNA->Protein

Caption: this compound Signaling Pathway.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_analysis RNA Analysis cluster_data_analysis Data Analysis A Seed Cells in 6-well Plates B Treat with this compound or Vehicle (DMSO) A->B C Incubate for Desired Duration B->C D Harvest Cells & Lyse with TRIzol C->D E Isolate Total RNA D->E F Synthesize cDNA E->F G Perform qRT-PCR F->G H Determine Ct Values G->H I Normalize to Housekeeping Gene H->I J Calculate Relative Gene Expression (ΔΔCt) I->J

Caption: Experimental Workflow for Gene Expression Analysis.

PPAR_Gene_Regulation_Logic cluster_ligand Ligand Activation cluster_receptor Receptor Complex cluster_dna DNA Binding & Transcription cluster_effects Biological Effects This compound This compound PPAR_RXR PPARα/γ : RXR Heterodimer This compound->PPAR_RXR Activates PPRE PPRE Binding PPAR_RXR->PPRE Transcription Transcriptional Modulation PPRE->Transcription Lipid Lipid Metabolism (↑ Oxidation, ↓ TG) Transcription->Lipid Glucose Glucose Homeostasis (↑ Insulin Sensitivity) Transcription->Glucose Inflammation Inflammation (↓ Pro-inflammatory Genes) Transcription->Inflammation

Caption: Logical Flow of this compound's Action.

References

Application Notes and Protocols: Assessing Cellular Metabolism Upon Imiglitazar Treatment Using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of Imiglitazar, a peroxisome proliferator-activated receptor (PPAR) agonist. This compound activates both PPAR-gamma (PPARγ) and PPAR-beta/delta (PPARβ/δ), nuclear receptors that are key regulators of glucose and lipid metabolism.[1][2] The Seahorse XF technology enables real-time, label-free measurement of the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.[3][4][5] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can gain critical insights into how this compound modulates cellular bioenergetics. This protocol is designed for researchers in drug discovery and metabolic disease, offering a robust method to characterize the metabolic phenotype of cells treated with this compound.

Introduction to this compound and Cellular Metabolism

This compound is a dual agonist for PPARγ and PPARβ/δ, which function as ligand-activated transcription factors that regulate the expression of genes involved in carbohydrate and lipid metabolism. Activation of PPARγ is known to decrease insulin resistance and modify adipocyte metabolism, while PPARβ/δ activation can shift the body's energy preference from glucose to lipids. Thiazolidinediones (TZDs), another class of PPARγ agonists, have been shown to impact mitochondrial biogenesis and function. Given these roles, investigating the impact of this compound on cellular metabolism is crucial for understanding its therapeutic potential and mechanism of action.

The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism:

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, resulting from the production and extrusion of lactate.

By using specific inhibitors of mitochondrial protein complexes, the Seahorse XF Cell Mito Stress Test can further dissect mitochondrial function, providing data on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Key Experiments and Expected Outcomes

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial function. Treatment with this compound is expected to alter the metabolic profile of cells, potentially increasing mitochondrial respiration and shifting the energy dependency of the cells.

Quantitative Data Summary

The following tables represent hypothetical data illustrating the expected outcomes of a Seahorse XF Cell Mito Stress Test on cells treated with this compound.

Table 1: Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal OCR (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle Control100 ± 875 ± 6200 ± 15100 ± 12
This compound (1 µM)125 ± 1095 ± 7275 ± 20150 ± 18
This compound (10 µM)150 ± 12115 ± 9350 ± 25200 ± 22

Table 2: Extracellular Acidification Rate (ECAR) Parameters

Treatment GroupBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)
Vehicle Control30 ± 350 ± 5
This compound (1 µM)25 ± 2.545 ± 4
This compound (10 µM)20 ± 240 ± 3.5

Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test following treatment with this compound.

Materials and Reagents
  • Agilent Seahorse XFe96 or XFe24 Analyzer

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Calibrant

  • Agilent Seahorse XF DMEM Medium, pH 7.4

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound

  • Cell line of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes)

  • Standard cell culture reagents (e.g., DMEM, FBS, penicillin/streptomycin, trypsin)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay_prep Day 3: Assay Preparation cluster_assay_run Day 3: Seahorse XF Assay seed_cells Seed cells into Seahorse XF microplate treat_cells Treat cells with this compound or vehicle control seed_cells->treat_cells incubate_cells Incubate for desired time (e.g., 24 hours) treat_cells->incubate_cells replace_medium Replace cell culture medium with Seahorse XF assay medium incubate_cells->replace_medium hydrate_cartridge Hydrate sensor cartridge with Seahorse XF Calibrant load_compounds Load Mito Stress Test compounds into cartridge hydrate_cartridge->load_compounds prepare_medium Prepare Seahorse XF assay medium run_assay Run Seahorse XF Cell Mito Stress Test load_compounds->run_assay equilibrate Equilibrate cells in a non-CO2 incubator replace_medium->equilibrate equilibrate->run_assay

Caption: Experimental workflow for Seahorse XF assay with this compound treatment.

Detailed Protocol

1. Cell Seeding (Day 1)

a. Culture cells to ~80% confluency in standard growth medium. b. Harvest cells using trypsin and perform a cell count. c. Seed the cells into an Agilent Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The optimal cell number will vary by cell type and should be determined empirically. d. Incubate the plate overnight in a 37°C, 5% CO2 incubator.

2. This compound Treatment (Day 2)

a. Prepare stock solutions of this compound in DMSO. Further dilute in cell culture medium to final working concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of DMSO. b. Carefully remove the cell culture medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control. c. Incubate the cells for the desired treatment period (e.g., 24 hours) in a 37°C, 5% CO2 incubator.

3. Seahorse XF Assay Preparation (Day 3)

a. Hydrate the Sensor Cartridge: At least 4 hours before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator. b. Prepare Assay Medium: Warm the Seahorse XF DMEM Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type) to 37°C and adjust the pH to 7.4. c. Load the Sensor Cartridge: Prepare the injection solutions of the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the prepared assay medium at the desired final concentrations. The optimal concentrations may need to be determined empirically for your specific cell type. Load the appropriate volumes into the corresponding ports of the hydrated sensor cartridge.

4. Running the Seahorse XF Assay (Day 3)

a. Remove the cell plate from the incubator and wash the cells twice with the pre-warmed Seahorse XF assay medium. b. Add the final volume of assay medium to each well and place the plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate. c. Place the utility plate with the sensor cartridge into the Seahorse XF Analyzer for calibration. d. Once calibration is complete, replace the utility plate with the cell culture plate. e. Start the assay protocol in the Wave software. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from the cartridge and measuring the metabolic response.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound influences cellular metabolism.

G cluster_nucleus Nucleus cluster_metabolism Cellular Metabolism This compound This compound PPARg PPARγ This compound->PPARg PPARbd PPARβ/δ This compound->PPARbd PPRE PPRE (PPAR Response Element) PPARg->PPRE PPARbd->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Mito_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mito_Biogenesis FA_Oxidation Fatty Acid Oxidation Gene_Expression->FA_Oxidation Glucose_Uptake Glucose Uptake Gene_Expression->Glucose_Uptake Mitochondrial_Respiration Mitochondrial Respiration (OCR ↑) Mito_Biogenesis->Mitochondrial_Respiration FA_Oxidation->Mitochondrial_Respiration Glycolysis Glycolysis (ECAR ↓) Glucose_Uptake->Glycolysis

Caption: this compound signaling pathway modulating cellular metabolism.

Data Analysis and Interpretation

The data generated from the Seahorse XF Analyzer can be analyzed using the Wave software or the Seahorse Analytics cloud-based platform. The key parameters of the Mito Stress Test are calculated as follows:

  • Basal Respiration: (Last OCR measurement before first injection) - (Non-mitochondrial respiration).

  • ATP-linked Respiration: (Last OCR measurement before Oligomycin injection) - (Minimum OCR measurement after Oligomycin injection).

  • Maximal Respiration: (Maximum OCR measurement after FCCP injection) - (Non-mitochondrial respiration).

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).

An increase in basal and maximal respiration following this compound treatment would suggest an enhancement of mitochondrial function, potentially through increased mitochondrial biogenesis or substrate oxidation. A concurrent decrease in ECAR might indicate a metabolic shift from glycolysis towards oxidative phosphorylation, consistent with the known effects of PPAR agonists.

Conclusion

The Seahorse XF assay provides a powerful platform to dissect the metabolic consequences of this compound treatment in a cellular context. This application note and protocol offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding how this dual PPAR agonist modulates cellular bioenergetics. The ability to kinetically monitor changes in mitochondrial respiration and glycolysis offers invaluable insights into the mechanism of action of this compound and its potential therapeutic applications in metabolic diseases.

References

Flow Cytometry Analysis of Cells Treated with Imiglitazar: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that function as ligand-activated transcription factors.[1][2] Activation of PPARs plays a crucial role in the regulation of glucose and lipid metabolism, cellular differentiation, and inflammation.[2][3] As a dual PPARα/γ agonist, this compound is investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes and dyslipidemia.[1] This document provides detailed protocols and application notes for the analysis of cellular responses to this compound treatment using flow cytometry, a powerful technique for single-cell analysis.

The provided protocols will enable researchers to investigate the effects of this compound on key cellular processes, including cell cycle progression, apoptosis, and the expression of cell surface markers. Understanding these effects is critical for elucidating the compound's mechanism of action and evaluating its therapeutic and off-target effects.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:

  • Lipid Metabolism: Upregulation of genes involved in fatty acid uptake, transport, and oxidation.

  • Glucose Homeostasis: Enhancement of insulin sensitivity and glucose uptake.

  • Inflammation: Transrepression of pro-inflammatory transcription factors such as NF-κB.

  • Cell Fate: Regulation of cell proliferation, differentiation, and apoptosis.

Data Presentation: Expected Cellular Effects of this compound

The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound, based on the known effects of PPARα/γ agonists. Researchers should replace the placeholder data with their experimental results.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65 ± 525 ± 410 ± 2
This compound (1 µM)75 ± 615 ± 310 ± 2
This compound (10 µM)85 ± 78 ± 27 ± 1

Note: PPARγ activation has been shown to induce G0/G1 cell cycle arrest in some cell types.

Table 2: Effect of this compound on Apoptosis

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95 ± 33 ± 12 ± 1
This compound (1 µM)90 ± 47 ± 23 ± 1
This compound (10 µM)80 ± 515 ± 35 ± 2

Note: PPAR agonists can have pro-apoptotic or anti-apoptotic effects depending on the cell type and context.

Table 3: Effect of this compound on Cell Surface Marker Expression (Example: Adhesion Molecules)

Treatment GroupMean Fluorescence Intensity (MFI) of CD54 (ICAM-1)% CD54 Positive Cells
Vehicle Control500 ± 5080 ± 5
This compound (10 µM)300 ± 4060 ± 7
TNF-α (Positive Control)1500 ± 10095 ± 3
This compound + TNF-α800 ± 7075 ± 6

Note: PPAR activation can reduce the expression of adhesion molecules like VCAM-1 and E-selectin, which are involved in inflammation.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using a gentle cell dissociation reagent (e.g., TrypLE). Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a logarithmic scale for the PI fluorescence channel (typically FL2 or PE). Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels. Acquire at least 10,000 events per sample.

  • Data Analysis: Create a quadrant plot to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 3: Analysis of Cell Surface Marker Expression

This protocol is for quantifying changes in the expression of cell surface proteins.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution

  • Fluorochrome-conjugated primary antibody against the cell surface marker of interest (e.g., anti-CD54-PE)

  • Isotype control antibody with the same fluorochrome

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Staining: Wash the cells once with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 100 µL of staining buffer.

  • Add the recommended amount of the fluorochrome-conjugated primary antibody or the isotype control antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of staining buffer to remove unbound antibody.

  • Resuspend the final cell pellet in 500 µL of staining buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a logarithmic scale for the fluorescence channel corresponding to the antibody's fluorochrome. Acquire at least 10,000 events per sample.

  • Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for the marker of interest, using the isotype control to set the negative gate.

Visualizations

Imiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARa_g PPARα / PPARγ This compound->PPARa_g Binds & Activates Heterodimer PPAR-RXR Heterodimer PPARa_g->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolism Lipid & Glucose Metabolism ↑ Gene_Transcription->Metabolism Inflammation Inflammation ↓ Gene_Transcription->Inflammation Cell_Cycle Cell Cycle Arrest Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Modulation Gene_Transcription->Apoptosis

Caption: this compound signaling pathway.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Fixation 4a. Fixation (Cell Cycle) Harvesting->Fixation Staining_Apo 4b. Annexin V / PI Staining Harvesting->Staining_Apo Staining_SM 4c. Antibody Staining Harvesting->Staining_SM Staining_CC 5a. PI Staining Fixation->Staining_CC Acquisition 6. Flow Cytometry Acquisition Staining_CC->Acquisition Staining_Apo->Acquisition Staining_SM->Acquisition Data_Analysis 7. Data Analysis Acquisition->Data_Analysis

Caption: Experimental workflow for flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Imiglitazar for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Imiglitazar in in vitro experiments. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TAK-559) is a potent dual agonist for human peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR).[2] Upon activation by a ligand like this compound, this complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription.[2] This pathway is crucial in the regulation of glucose and lipid metabolism.[3]

Q2: I am observing precipitation of this compound after adding it to my aqueous assay medium. What could be the cause?

Precipitation is a common issue with compounds that have low aqueous solubility.[4] This can occur when a stock solution of this compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The final concentration of the organic solvent may be too low to maintain the solubility of this compound at the desired working concentration.

Q3: Can poor solubility of this compound affect my experimental results?

Q4: What is the recommended starting solvent for this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a widely used solvent for many poorly soluble compounds intended for in vitro testing.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro assays.

Initial Solubility Assessment

Before commencing large-scale experiments, it is crucial to perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your final assay medium.

Problem: Precipitate Formation in Aqueous Medium

If you observe precipitation upon diluting your this compound stock solution into your aqueous experimental medium, consider the following troubleshooting steps:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Adjust Co-solvent Concentration: A modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. It is critical to include a corresponding vehicle control in your experiment to account for any effects of the solvent on the assay system.

  • Explore Alternative Solvents: this compound may exhibit better solubility in a different organic solvent that is also compatible with your assay system.

  • Gentle Warming and Sonication: When preparing your stock solution, gentle warming in a 37°C water bath or sonication can help dissolve the compound fully. Ensure that this compound is stable under these conditions.

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility. This should be done cautiously, considering the potential impact on your experimental system.

Problem: Variability in Experimental Data

Inconsistent results between experiments can be a symptom of solubility issues.

  • Ensure Homogeneous Solution: When diluting the stock solution, ensure thorough mixing to achieve a homogeneous solution.

  • Filter Stock Solution: If you suspect insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter. Be aware that this could lower the compound's concentration if it is this compound that is not fully dissolved.

Quantitative Data Summary

The following table provides representative solubility data for this compound in common solvents. Please note that this is illustrative data, and it is recommended to determine the solubility in your specific experimental system.

SolventMaximum Soluble Concentration (Representative)Notes
DMSO100 mg/mLA common solvent for preparing concentrated stock solutions.
Ethanol10 mg/mLAn alternative to DMSO, but can be more cytotoxic.
PBS (pH 7.4)< 1 µg/mLThis compound has low aqueous solubility.
Cell Culture Medium + 10% FBS1-5 µg/mLSerum proteins can sometimes aid in solubilizing lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the mixture until the compound is fully dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be applied.

  • Visual Confirmation: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro PPARα/γ Transactivation Assay

This protocol outlines a cell-based luciferase reporter assay to measure the activation of PPARα and PPARγ by this compound. This is based on a similar protocol for another PPAR agonist.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in the recommended growth medium.

  • Transfection: Co-transfect the cells with expression plasmids for PPARα or PPARγ, the retinoid X receptor (RXR), and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected internal control (e.g., β-galactosidase) and express the results as fold activation relative to the vehicle control.

Visualizations

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicRegulation Metabolic Regulation Protein->MetabolicRegulation Leads to

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow start Start: this compound Precipitation Observed step1 Is the final concentration essential? start->step1 step2a Lower the final working concentration step1->step2a No step2b Can the co-solvent concentration be increased? step1->step2b Yes end End: Solubility Optimized step2a->end step3a Increase co-solvent (e.g., DMSO to 0.5%) step2b->step3a Yes step3b Is an alternative solvent compatible with the assay? step2b->step3b No step3a->end step4a Test alternative solvents (e.g., Ethanol) step3b->step4a Yes step4b Can pH be adjusted? step3b->step4b No step4a->end step5a Adjust pH of the medium step4b->step5a Yes step5b Consider formulation strategies (e.g., cyclodextrins) step4b->step5b No step5a->end step5b->end

Caption: Troubleshooting Workflow for this compound Solubility.

References

Optimizing Imiglitazar Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Imiglitazar in cell-based assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TAK-559) is a potent dual agonist for human peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] It binds directly to these nuclear receptors, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This regulation of gene expression is central to its effects on glucose and lipid metabolism.

Q2: What are the typical effective concentrations of this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on available data, here are some general guidelines:

Assay TypeCell LineTypical Concentration RangeEC50
PPARα Activation (Reporter Assay)-10 nM - 1 µM67 nM
PPARγ Activation (Reporter Assay)-10 nM - 1 µM31 nM
Adipocyte Differentiation3T3-L1100 nM - 10 µM-
Glucose UptakeL6 Myotubes100 nM - 10 µM-
Gene Expression (e.g., Adiponectin, GLUT4)Various100 nM - 10 µM-

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal results, dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q4: What are the expected downstream effects of this compound treatment in relevant cell lines?

As a dual PPARα and PPARγ agonist, this compound is expected to induce a range of cellular responses, including:

  • In adipocytes (e.g., 3T3-L1): Promotes differentiation into mature adipocytes, increases lipid accumulation, and enhances the expression of adipogenic genes like adiponectin and glucose transporter 4 (GLUT4).

  • In muscle cells (e.g., L6 myotubes): Can enhance glucose uptake and improve insulin sensitivity.

  • In hepatocytes: Modulates the expression of genes involved in fatty acid oxidation and lipid metabolism.

Troubleshooting Guide

Issue 1: Low or no response to this compound treatment.

  • Question: I am not observing the expected biological effect (e.g., increased gene expression, adipocyte differentiation) after treating my cells with this compound. What could be the issue?

  • Answer:

    • Concentration Optimization: The effective concentration can be cell-type specific. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 20 µM) to determine the optimal concentration for your specific cell line and assay.

    • Treatment Duration: The time required to observe a response can vary. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

    • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Health and Passage Number: Use cells that are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.

    • PPAR Expression: Confirm that your cell line expresses sufficient levels of PPARα and/or PPARγ. You can verify this through qPCR or western blotting.

Issue 2: High cell death or cytotoxicity observed at higher concentrations.

  • Question: I am seeing significant cell death in my cultures when I use higher concentrations of this compound. How can I mitigate this?

  • Answer:

    • Reduce Concentration: High concentrations of any compound can be toxic. Refer to the dose-response curve you generated to select a concentration that provides a robust biological effect without causing significant cell death.

    • Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.

    • Serum Concentration: In some cases, the serum concentration in the culture medium can influence cellular sensitivity to compounds. Ensure you are using the recommended serum percentage for your cell line.

    • Incubation Time: Shorten the incubation time with this compound to see if toxicity is reduced while still achieving the desired effect.

Issue 3: Inconsistent results between experiments.

  • Question: My results with this compound are varying significantly from one experiment to the next. What could be causing this variability?

  • Answer:

    • Experimental Consistency: Ensure all experimental parameters, including cell seeding density, media changes, incubation times, and reagent concentrations, are kept consistent between experiments.

    • Reagent Quality: Use high-quality reagents and ensure they are not expired.

    • Cell Passage Number: As mentioned previously, use cells within a consistent and low passage number range.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation with this compound

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes using this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL Insulin.

  • This compound stock solution (10 mM in DMSO)

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.

  • Post-Confluence Maintenance: Maintain the confluent cells for an additional 48 hours.

  • Initiation of Differentiation:

    • On Day 0, replace the medium with DMI containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).

  • Medium Change:

    • On Day 2, replace the medium with DMII containing the same concentration of this compound or vehicle.

  • Maintenance:

    • From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the same concentration of this compound or vehicle.

  • Assessment of Differentiation:

    • Between Day 8 and Day 12, assess adipocyte differentiation by observing lipid droplet formation under a microscope and by staining with Oil Red O.

Protocol 2: Glucose Uptake Assay in L6 Myotubes with this compound

This protocol describes how to measure glucose uptake in differentiated L6 myotubes following treatment with this compound.

Materials:

  • Differentiated L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • This compound stock solution (10 mM in DMSO)

  • Insulin solution

Procedure:

  • Cell Treatment: Treat differentiated L6 myotubes with the desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 24-48 hours.

  • Serum Starvation: Serum-starve the cells for 3-4 hours prior to the assay.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without insulin for 30 minutes.

  • Glucose Uptake:

    • Add KRH buffer containing 2-Deoxy-D-[³H]-glucose to each well and incubate for 10-15 minutes.

  • Termination: Stop the uptake by washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein concentration in each well.

Protocol 3: Quantitative PCR (qPCR) for PPAR Target Gene Expression

This protocol outlines the analysis of PPAR target gene expression (e.g., Adiponectin, GLUT4, CPT1) in response to this compound treatment.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for your target genes and a housekeeping gene.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Signaling Pathways and Experimental Workflows

imiglitazar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound PPARa_RXR_inactive PPARα-RXR (Inactive) This compound->PPARa_RXR_inactive Binds PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARa_RXR_active->PPRE Binds to PPARg_RXR_active->PPRE Binds to Target_Genes_a Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes_a Regulates Transcription Target_Genes_g Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes_g Regulates Transcription mRNA_a mRNA Target_Genes_a->mRNA_a mRNA_g mRNA Target_Genes_g->mRNA_g Lipid_Metabolism Increased Fatty Acid Oxidation mRNA_a->Lipid_Metabolism Leads to Glucose_Homeostasis Improved Glucose Uptake & Insulin Sensitivity mRNA_g->Glucose_Homeostasis Leads to

Caption: this compound signaling pathway.

experimental_workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cells (e.g., 3T3-L1, L6) confluence Grow to Confluence/ Differentiate start->confluence treatment Treat with this compound (Dose-Response & Time-Course) confluence->treatment diff_assay Adipocyte Differentiation (Oil Red O Staining) treatment->diff_assay glucose_assay Glucose Uptake Assay treatment->glucose_assay gene_assay Gene Expression (qPCR) treatment->gene_assay data_analysis Quantify Results (Microscopy, Scintillation, ΔΔCt) diff_assay->data_analysis glucose_assay->data_analysis gene_assay->data_analysis interpretation Interpret Data & Optimize Concentration data_analysis->interpretation end Optimized Protocol interpretation->end

Caption: General experimental workflow.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Unexpected Result in Assay check_conc Is the concentration optimal? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_cells Are the cells healthy and at a low passage number? check_time->check_cells Yes time_course Perform Time-Course Experiment check_time->time_course No check_reagents Are the reagents (including this compound) of good quality? check_cells->check_reagents Yes new_cells Use a new vial of cells check_cells->new_cells No fresh_reagents Prepare fresh reagents/dilutions check_reagents->fresh_reagents No end Problem Resolved check_reagents->end Yes dose_response->end time_course->end new_cells->end fresh_reagents->end

Caption: Troubleshooting logical workflow.

References

Imiglitazar Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the observed and potential off-target effects of imiglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist. As the clinical development of this compound and several other dual PPAR agonists was discontinued due to safety concerns, this resource aims to equip researchers with the necessary context and troubleshooting strategies for their ongoing or future experiments involving this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

This compound is a dual agonist of PPARα and PPARγ. Its intended mechanism was to simultaneously improve both lipid profiles (through PPARα activation) and insulin sensitivity (through PPARγ activation), offering a comprehensive treatment for type 2 diabetes and associated metabolic disorders.

Q2: Why was the clinical development of this compound discontinued?

The clinical trials for this compound were terminated, a fate shared by many dual PPARα/γ agonists.[1][2] While specific data from this compound's trials are not extensively published, reports indicate that its development was halted due to safety concerns, including liver toxicity.[2] This was part of a broader trend of discontinuations for similar drugs due to adverse effects such as carcinogenicity in rodents, increased serum creatinine, and cardiovascular problems.[1][2]

Q3: What are the most common off-target or exaggerated on-target effects associated with dual PPARα/γ agonists?

The primary safety concerns that have been identified with dual PPARα/γ agonists, and are therefore relevant for researchers working with this compound, include:

  • Hepatotoxicity: Elevation of liver enzymes.

  • Increased Serum Creatinine: Indicating potential renal dysfunction.

  • Fluid Retention and Edema: A known class effect of PPARγ agonists.

  • Weight Gain: Associated with the adipogenic effects of PPARγ activation.

  • Increased Risk of Bone Fractures: Due to the diversion of mesenchymal stem cell differentiation from osteoblasts to adipocytes.

  • Cardiovascular Complications: Including an increased risk of congestive heart failure.

Troubleshooting Experimental Issues

Issue 1: Unexpected Hepatotoxicity in Preclinical Models

Question: We observed a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our animal models treated with a compound from the glitazar class. How can we investigate if this is a direct off-target effect?

Answer:

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the hepatotoxicity is dose-dependent.

  • Histopathological Examination: Perform a detailed histological analysis of liver tissue to identify any cellular damage, such as necrosis, steatosis, or inflammation.

  • In Vitro Toxicity Assays: Utilize primary hepatocytes or liver spheroids to assess direct cytotoxicity, mitochondrial dysfunction, or inhibition of bile acid transport.

  • Metabolite Profiling: Investigate whether a reactive metabolite of the compound is responsible for the liver injury.

Issue 2: Rise in Serum Creatinine in Study Subjects

Question: Our study is showing a consistent increase in serum creatinine in subjects receiving a dual PPAR agonist. How can we determine the underlying cause?

Answer:

  • Glomerular Filtration Rate (GFR) Measurement: Directly measure GFR using methods like the iohexol or iothalamate clearance test to distinguish between a true decline in renal function and an inhibition of creatinine secretion.

  • Cystatin C Measurement: Measure serum cystatin C, an alternative marker of GFR that is not affected by tubular secretion, to corroborate GFR findings.

  • Renal Biomarker Analysis: Analyze urine for markers of kidney injury, such as KIM-1 or NGAL, to detect any tubular damage.

  • Reversibility Assessment: If ethically permissible, include a washout period in your study design to observe if serum creatinine levels return to baseline after discontinuing the drug, which would suggest a hemodynamic or functional effect rather than structural damage.

Quantitative Data Summary

The following tables summarize quantitative data on common off-target effects observed with various dual PPARα/γ agonists. Note: This data is not specific to this compound but is representative of the class of compounds.

Table 1: Effects of Dual PPAR Agonists on Renal and Safety Biomarkers

CompoundDoseChange in Serum CreatinineChange in Body WeightReference
Aleglitazar600 µ g/day Increased (Mean treatment difference of -13.0% in mGFR vs. pioglitazone)Increased
Saroglitazar4 mgSignificantly increased (MD: 0.12 mg/dL)No significant difference
MuraglitazarVariousNot specifiedIncreased

Table 2: Cardiovascular and Other Adverse Events with Dual PPAR Agonists

CompoundAdverse EventIncidenceReference
MuraglitazarDeath, MI, or stroke1.47% vs 0.67% in control
MuraglitazarCongestive Heart Failure0.55% vs 0.07% in control
AleglitazarCongestive Heart FailureIncreased incidence
PioglitazoneBone FracturesIncreased risk in women

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Rodent Models

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Treatment: Administer the test compound or vehicle control daily via oral gavage for 28 days. Include multiple dose groups (e.g., 10, 30, and 100 mg/kg).

  • Blood Sampling: Collect blood samples at baseline and on days 7, 14, and 28 for measurement of serum ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Necropsy: At the end of the study, euthanize animals and perform a gross examination of the liver.

  • Histopathology: Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

Protocol 2: Investigation of Fluid Retention and Edema

  • Animal Model: db/db mice (a model of type 2 diabetes).

  • Treatment: Administer the test compound or vehicle control daily for 4 weeks.

  • Body Weight and Food/Water Intake: Monitor body weight and food and water consumption daily.

  • Urine Collection: House mice in metabolic cages to collect 24-hour urine for measurement of volume, sodium, and potassium excretion.

  • Bioimpedance Analysis: Use a bioimpedance analyzer to measure total body water and fat mass at baseline and at the end of the study.

  • Gene Expression Analysis: At necropsy, collect kidney tissue for analysis of the expression of genes involved in sodium and water reabsorption (e.g., ENaC subunits, aquaporins) using qRT-PCR.

Visualizing Signaling Pathways and Workflows

PPAR_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Target Gene Expression This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with Lipid_Metabolism Lipid Metabolism Genes (e.g., LPL, CPT1) RXR->Lipid_Metabolism Regulates Glucose_Homeostasis Glucose Homeostasis Genes (e.g., GLUT4, Adiponectin) RXR->Glucose_Homeostasis Regulates Off_Target_Genes Off-Target Genes (e.g., Renal Sodium Channels, Bone Formation Regulators) RXR->Off_Target_Genes Potentially Regulates Experimental_Workflow_Hepatotoxicity start Start: Animal Model Dosing blood_sampling Periodic Blood Sampling (ALT, AST, Bilirubin) start->blood_sampling in_vitro In Vitro Assays (Hepatocytes) start->in_vitro necropsy End of Study: Necropsy & Gross Pathology blood_sampling->necropsy histopathology Liver Histopathology (H&E Staining) necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis in_vitro->data_analysis

References

Imiglitazar In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Imiglitazar (also known as TAK-559) is a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist.[1] This guide provides troubleshooting advice based on the known pharmacology of PPAR agonists and general principles of in vivo experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Pharmacokinetics & Formulation

Q1: We are observing lower than expected plasma concentrations of this compound after oral gavage. What are the potential causes?

A1: Low plasma exposure is a common issue that can confound in vivo studies. Several factors could be at play:

  • Compound Stability: Ensure this compound is stored under the recommended conditions and that the stock solution has not degraded. Long-term stability of investigational compounds can be a challenge.[2]

  • Formulation Issues: this compound's solubility may be poor. Ensure the vehicle used (e.g., 0.5% carboxymethylcellulose) is appropriate and that the compound is fully suspended or dissolved before administration. Sonication or heating (if the compound is stable) may be necessary.

  • Administration Technique: Improper oral gavage technique can lead to dosing errors or reflux.[3] Ensure personnel are properly trained to minimize stress to the animal and ensure the full dose is delivered to the stomach.[3]

  • Rapid Metabolism: this compound, like other xenobiotics, may be subject to rapid first-pass metabolism in the liver. This is an intrinsic property of the compound that may necessitate higher doses or a different route of administration to achieve desired therapeutic concentrations.

Q2: We are not seeing a clear dose-dependent increase in plasma exposure. Why might this be?

A2: A non-linear pharmacokinetic (PK) profile can be caused by several factors:

  • Saturation of Absorption: At higher doses, the mechanisms responsible for absorbing the drug from the gastrointestinal tract may become saturated.

  • Solubility Limitation: If the drug's solubility in the formulation or gastrointestinal fluid is limited, increasing the dose may not lead to a proportional increase in the amount of dissolved (and absorbable) drug.

  • Metabolic Saturation: Conversely, if metabolic pathways become saturated at higher doses, you might see a greater-than-proportional increase in exposure. If you are seeing a plateau, absorption is the more likely issue.

Efficacy & Pharmacodynamics

Q3: Our team is not observing the expected glucose-lowering or lipid-modulating effects of this compound in a diabetic mouse model (e.g., db/db mice). What should we check?

A3: Lack of efficacy is a critical issue that requires a systematic approach to troubleshoot.

  • Confirm Drug Exposure: First, verify that the drug is reaching systemic circulation at sufficient concentrations (see Q1). Without adequate exposure, a pharmacodynamic effect cannot be expected.

  • Target Engagement: Is this compound activating PPARα/γ in the target tissues? This can be assessed by measuring the expression of known PPAR target genes (e.g., Adiponectin, Fabp4, Ucp1) in relevant tissues like adipose tissue or liver via qPCR.[4]

  • Animal Model Suitability: Ensure the chosen animal model is appropriate. For example, the severity of the diabetic phenotype or the specific genetic background of the mice can influence the response to PPAR agonists.

  • Treatment Duration: PPAR agonists often require chronic dosing to elicit their full therapeutic effects on glucose and lipid metabolism. A short-term study may not be sufficient to observe significant changes. For example, studies with similar compounds have run for 12-14 days.

Q4: We are seeing significant weight gain and/or edema in our study animals. Is this expected?

A4: Yes, weight gain and fluid retention are known class effects of PPARγ agonists.

  • Mechanism: Activation of PPARγ in the kidney can lead to sodium and water retention. Weight gain is also associated with increased adipogenesis (fat cell formation).

  • Monitoring: It is crucial to monitor body weight and clinical signs of edema (e.g., swelling in the limbs). While this is an on-target effect, excessive weight gain or severe edema can be a humane endpoint for the study.

  • Dual Agonist Profile: As a dual PPARα/γ agonist, this compound's profile might differ from a pure PPARγ agonist like rosiglitazone. The PPARα component may partially mitigate some of the lipid-related side effects.

Data & Experimental Parameters

Table 1: Troubleshooting Guide for Lack of Efficacy

Potential Issue Probable Cause(s) Recommended Action(s)
Low Drug Exposure Poor solubility, formulation instability, improper gavage technique, rapid metabolism.Verify formulation and compound stability. Refine administration technique. Perform a pilot PK study.
No Target Engagement Insufficient dose, short treatment duration, inactive compound.Increase dose or treatment duration. Measure target gene expression (e.g., Adiponectin, Fabp4) in adipose tissue/liver.
Inappropriate Model Disease model is too severe or refractory to PPAR agonism.Review literature to confirm model suitability. Consider a different diabetic or dyslipidemic model.
Assay Variability High variability in endpoint measurements (e.g., blood glucose).Increase sample size. Ensure proper animal handling and acclimatization to minimize stress-induced hyperglycemia.

Table 2: Example In Vivo Dosing Parameters for PPAR Agonists in Rodents

Parameter Mouse (e.g., db/db, ob/ob) Rat (e.g., Zucker) Reference
Route of Administration Oral GavageOral Gavage
Typical Dose Range 1 - 30 mg/kg/day1 - 10 mg/kg/day
Common Vehicle 0.5% CMC, 1% Tween 80 in water0.5% CMC in water
Treatment Duration 1 - 4 weeks2 - 8 weeks
Key Endpoints Blood glucose, insulin, triglycerides, body weight, gene expression.Blood glucose, insulin, free fatty acids, tissue-specific glucose uptake.

Note: These are general ranges. The optimal dose and duration for this compound must be determined empirically.

Key Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% w/v Carboxymethylcellulose). Ensure the formulation is a homogenous suspension or clear solution.

  • Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Gavage: Use a proper-sized, flexible-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach. The typical volume is 5-10 mL/kg.

  • Monitoring: Observe the animal for a few minutes post-dosing to ensure there is no distress or reflux.

Protocol 2: Gene Expression Analysis of PPAR Target Genes
  • Tissue Collection: At the end of the study, humanely euthanize the animals and collect target tissues (e.g., epididymal white adipose tissue, liver).

  • RNA Extraction: Immediately snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization reagent (e.g., RNAlater). Extract total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a commercial master mix (e.g., SYBR Green) and validated primers for PPAR target genes (e.g., Pparg, Adipoq, Fabp4, Ucp1) and a housekeeping gene (e.g., Actb, Gapdh).

  • Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.

Visualizations

Signaling & Experimental Workflows

cluster_0 This compound Signaling Pathway This compound This compound PPAR PPARα/γ + RXR Heterodimer This compound->PPAR Activates PPRE Binds to PPRE in DNA PPAR->PPRE Transcription Target Gene Transcription PPRE->Transcription Response Metabolic Effects (↓ Glucose, ↓ Lipids) Transcription->Response

Caption: Simplified signaling pathway of this compound.

cluster_1 Troubleshooting Workflow: Lack of Efficacy Start No Efficacy Observed (e.g., No change in glucose) CheckPK 1. Assess Plasma Exposure (PK Analysis) Start->CheckPK PK_Low Exposure Too Low CheckPK->PK_Low Result PK_OK Exposure Adequate CheckPK->PK_OK Result TroubleshootPK Troubleshoot Formulation & Dosing (See Q1) PK_Low->TroubleshootPK CheckPD 2. Assess Target Engagement (qPCR for target genes) PK_OK->CheckPD PD_No No Target Gene Induction CheckPD->PD_No Result PD_Yes Target Genes Induced CheckPD->PD_Yes Result IncreaseDose Increase Dose or Check Compound Activity PD_No->IncreaseDose CheckModel 3. Re-evaluate Animal Model & Study Duration PD_Yes->CheckModel cluster_2 Decision Tree: Investigating Adverse Events Start Adverse Event Observed (e.g., Weight Gain, Edema) IsKnown Is this a known PPARγ class effect? Start->IsKnown Yes Yes IsKnown->Yes No No IsKnown->No ActionYes On-Target Effect: - Monitor severity - Consider dose reduction - Compare to benchmark (e.g., Rosiglitazone) Yes->ActionYes ActionNo Potential Off-Target Effect: - Conduct toxicology screen - Check for compound impurities - Correlate with drug exposure No->ActionNo

References

Imiglitazar stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imiglitazar

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in typical cell culture applications.

Disclaimer: Specific stability data for this compound in cell culture media is not publicly available. The quantitative data and protocols provided below are illustrative, based on standard laboratory practices for compounds with similar chemical properties. Researchers should perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in common cell culture media?

The stability of this compound can be influenced by media composition, temperature, and pH. While specific data is limited, it is recommended to prepare fresh media containing this compound for each experiment. For compounds of a similar nature, storage of aqueous solutions for more than one day is generally not advised[1]. The following table provides an illustrative example of this compound stability.

Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media

Media TypeTemperatureHalf-Life (t½)Recommended Max Use Time
DMEM, 10% FBS37°C~ 18 hours< 24 hours
RPMI-1640, 10% FBS37°C~ 20 hours< 24 hours
DMEM, 10% FBS4°C~ 96 hours< 5 days
RPMI-1640, 10% FBS4°C~ 110 hours< 5 days

Note: Data is hypothetical and for illustrative purposes only.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Q3: I observe precipitation after adding this compound to my cell culture medium. What should I do?

Precipitation can occur if the aqueous solubility limit is exceeded. This can be caused by a high final concentration of this compound or a high percentage of organic solvent shock-precipitating the compound.

  • Verify Stock Concentration: Ensure your stock solution concentration is correct.

  • Lower Final Concentration: Test a lower final concentration of this compound in your experiment.

  • Optimize Dilution: When diluting the DMSO stock, add it to the media dropwise while vortexing or swirling gently to facilitate rapid dissolution and prevent localized high concentrations.

  • Pre-warm Media: Always add the compound to media pre-warmed to 37°C.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results between experiments can often be traced back to compound instability. If you suspect this compound degradation is affecting your outcomes, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Results Observed CheckStock Check Stock Solution: - Age of stock? - Stored at -20°C/-80°C? - Multiple freeze-thaws? Start->CheckStock PrepFreshStock Prepare Fresh Stock Solution from Powder CheckStock->PrepFreshStock Yes (compromised) CheckProtocol Review Experimental Protocol: - Freshly diluted in media? - Incubation time > 24h? CheckStock->CheckProtocol No (stock is OK) PrepFreshStock->CheckProtocol ReduceTime Reduce Incubation Time or Replenish Media with Fresh This compound Every 24h CheckProtocol->ReduceTime Yes (protocol issue) RunQC Perform Stability QC (See Protocol Below) CheckProtocol->RunQC No (protocol seems OK) End Problem Resolved ReduceTime->End RunQC->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media via HPLC

This protocol outlines a method to determine the stability and half-life of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (ACS grade or higher)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes

Workflow Diagram:

G cluster_1 Experimental Workflow for Stability Assessment A 1. Prepare 10 mM This compound Stock in DMSO B 2. Spike Stock into Pre-warmed Media to 10 µM Final Conc. A->B C 3. Aliquot into Tubes for Time Points (T=0, 2, 4, 8, 24, 48h) B->C D 4. Incubate at 37°C C->D E 5. At Each Time Point, Remove Aliquot & Store at -80°C D->E F 6. Precipitate Proteins (e.g., with cold ACN) E->F G 7. Analyze Supernatant via HPLC F->G H 8. Quantify Peak Area & Calculate Half-Life G->H

Caption: Workflow for determining compound stability using HPLC.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Spiking Media: Pre-warm your desired cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately remove a 1 mL aliquot of the this compound-containing medium. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile, covered container inside a 37°C incubator with 5% CO₂.

  • Time-Point Collection: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove additional 1 mL aliquots and immediately freeze them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples.

    • To precipitate proteins that can interfere with analysis, add 2 volumes of ice-cold acetonitrile to each 1 volume of sample (e.g., 400 µL ACN to 200 µL sample).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Use a gradient elution method, for example, from 95% Water (with 0.1% TFA) / 5% Acetonitrile (with 0.1% TFA) to 5% Water / 95% Acetonitrile over 15 minutes.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area for this compound in each sample.

    • Normalize the peak areas to the T=0 sample.

    • Plot the percentage of remaining this compound against time and calculate the half-life (t½).

References

Preventing Imiglitazar precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imiglitazar. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the successful handling and application of this compound in experimental settings. This guide addresses common issues related to the compound's solubility and provides standardized protocols to prevent precipitation.

Disclaimer: this compound is a fictional PPARγ agonist. The data, protocols, and troubleshooting advice provided are based on established best practices for handling poorly water-soluble small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent? A1: this compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with poor aqueous solubility. Due to its hydrophobic nature, the recommended primary solvent for creating high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO).[1]

Q2: Why does my this compound solution precipitate when I dilute it in aqueous media like PBS or cell culture medium? A2: This is a common phenomenon known as precipitation upon dilution.[1] It occurs because this compound is highly soluble in organic solvents like DMSO but has very low solubility in water. When the DMSO stock is diluted into an aqueous buffer, the final concentration of DMSO may be too low to keep the compound dissolved, causing it to "crash out" of the solution.[1][2]

Q3: What is the maximum final concentration of DMSO that is safe for most cell-based assays? A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A widely accepted upper limit for most cell lines is 0.5% (v/v).[1] However, it is critical to run a vehicle control (media with the same final DMSO concentration as your highest drug concentration) to confirm that the solvent does not affect your experimental results.

Q4: My frozen DMSO stock solution appears to have crystals or precipitate after thawing. What should I do? A4: Precipitation can sometimes occur in frozen stock solutions, especially after freeze-thaw cycles. Before use, gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved. To prevent this, it is highly recommended to aliquot the primary stock solution into single-use volumes to minimize freeze-thaw cycles.

Q5: How can I visually confirm if my compound is fully dissolved? A5: A fully dissolved solution should be clear and free of any visible particles, cloudiness, or crystals. If you are unsure, you can centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. Any undissolved microparticles will form a pellet at the bottom. For more sensitive detection, microscopy or dynamic light scattering (DLS) can be used to identify micro-precipitates.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue 1: Precipitate forms immediately when adding DMSO stock to aqueous buffer.
Potential Cause Recommended Solution
Rapid Dilution Shock The abrupt change in solvent polarity causes the compound to crash out of solution.
Solution 1: Use Serial Dilutions. Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in solvent concentration helps maintain solubility. For highly concentrated stocks, a two-step dilution is recommended (see Protocol 2).
Concentration Exceeds Aqueous Solubility The final concentration of this compound in the aqueous medium is above its solubility limit.
Solution 2: Lower the Final Concentration. If experimentally feasible, reduce the target concentration of this compound in your working solution.
Insufficient Mixing The stock solution is not dispersed quickly enough upon addition to the aqueous buffer.
Solution 3: Improve Mixing Technique. Add the stock solution dropwise directly into the vortex of the aqueous buffer or while gently swirling the tube to ensure rapid and even dispersion. Avoid letting the stock solution touch the sides of the tube before it mixes with the buffer.
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
Potential Cause Recommended Solution
Time-Dependent Precipitation The compound is in a supersaturated state and slowly precipitates out as it equilibrates.
Solution 1: Prepare Working Solutions Fresh. Always prepare the final aqueous working solution immediately before use. Do not store this compound in aqueous buffers for extended periods.
Temperature or pH Shift Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can affect solubility.
Solution 2: Pre-warm the Medium. Before adding the this compound stock, pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C). This minimizes temperature-related solubility shifts.
Interaction with Media Components This compound may interact with salts, proteins, or other components in complex media, leading to precipitation.
Solution 3: Conduct a Solubility Test. Before a critical experiment, perform a small-scale test by preparing your highest desired concentration in the final medium and incubating it for the duration of your experiment. Visually inspect for precipitation at several time points.
Data Presentation: this compound Solubility & Storage

Table 1: Solubility of this compound in Common Solvents

Solvent Concentration (Max) Appearance
DMSO 100 mM Clear Solution
Ethanol (100%) 25 mM Clear Solution

| PBS (pH 7.4) | <1 µM | Precipitate Observed |

Table 2: Recommended Storage Conditions for Stock Solutions

Solution Type Solvent Concentration Storage Temp. Stability
Primary Stock 100% DMSO 10-100 mM -20°C or -80°C 6 months (aliquoted)

| Aqueous Working Solution | Cell Media / Buffer | <100 µM | Room Temp / 37°C | Prepare fresh; do not store |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

Objective: To prepare a high-concentration, stable primary stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mM solution (assuming a fictional MW of 450.5 g/mol ), weigh out 22.53 mg.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial containing the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure the solution is completely clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution (e.g., 10 µM) via Serial Dilution

Objective: To prepare a final working solution in an aqueous medium while minimizing the risk of precipitation.

Materials:

  • 50 mM this compound primary stock in DMSO

  • Sterile cell culture medium or buffer (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare Intermediate Stock (1 mM):

    • Thaw one aliquot of the 50 mM primary stock solution.

    • In a sterile tube, dilute the 50 mM stock 1:50 by adding 2 µL of the stock to 98 µL of 100% DMSO.

    • Vortex gently to mix. This creates a 1 mM intermediate stock.

  • Prepare Final Working Solution (10 µM):

    • In a separate tube containing the desired final volume of pre-warmed aqueous medium, perform the final dilution.

    • To make 1 mL of a 10 µM solution, dilute the 1 mM intermediate stock 1:100 by adding 10 µL of the 1 mM stock into 990 µL of the pre-warmed medium.

    • Crucially, add the 10 µL of stock solution directly into the liquid while gently vortexing or swirling to ensure rapid dispersion.

  • Final DMSO Concentration Check: The final DMSO concentration in this example is 0.1% (from the 1:100 final dilution step), which is well-tolerated by most cell lines.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in Working Solution check_initial Did it precipitate immediately upon dilution? start->check_initial check_later Did it precipitate over time? check_initial->check_later No sol_serial ACTION: Use Serial Dilution Protocol check_initial->sol_serial Yes sol_fresh ACTION: Prepare Solutions Fresh (Do not store) check_later->sol_fresh Yes sol_mix ACTION: Improve Mixing Technique (Add to vortex) sol_serial->sol_mix sol_lower_c ACTION: Lower Final Concentration sol_mix->sol_lower_c end_node Solution Clear sol_lower_c->end_node sol_prewarm ACTION: Pre-warm Aqueous Medium to 37°C sol_fresh->sol_prewarm sol_test ACTION: Conduct Preliminary Solubility Test sol_prewarm->sol_test sol_test->end_node G cluster_n Cellular Compartment This compound This compound (PPARγ Agonist) pparg PPARγ/RXR Heterodimer This compound->pparg binds & activates nucleus Nucleus pparg->nucleus translocates to pPRE PPRE Binding (DNA) pparg->pPRE binds to transcription Target Gene Transcription pPRE->transcription mrna mRNA transcription->mrna protein Protein Synthesis (e.g., Adiponectin) mrna->protein response Metabolic Regulation (Glucose & Lipid Homeostasis) protein->response

References

Technical Support Center: Interpreting Unexpected Results with Imiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imiglitazar. The information is designed to help interpret unexpected experimental outcomes and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected lipid-lowering or insulin-sensitizing effects of this compound in our in vitro model. What could be the reason?

A1: Several factors could contribute to a lack of efficacy in vitro. Consider the following:

  • Cell Line Selection: The expression levels of PPARα and PPARγ can vary significantly between different cell lines. Ensure your chosen cell line expresses sufficient levels of the target receptors.

  • Ligand Bioavailability: this compound, like other PPAR agonists, is highly protein-bound. The concentration of serum in your culture media can affect the free concentration of the compound available to interact with the receptors.

  • Cofactor Expression: The transcriptional activity of PPARs is dependent on the presence of specific coactivators and corepressors. The relative expression of these cofactors in your cell line can influence the cellular response to this compound.

  • Compound Integrity: Verify the purity and stability of your this compound stock solution.

Q2: Our in vivo results with this compound are not consistent with our in vitro data. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in drug development. For PPAR agonists like this compound, these differences can arise from:

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo will determine its concentration and duration of action at the target tissues. Metabolic conversion of this compound to less active or inactive metabolites can reduce its efficacy.

  • Species-Specific Effects: PPAR activation and downstream signaling can differ between species. The affinity of this compound for human versus rodent PPARs, for example, may not be identical.

  • Complex Physiological Regulation: The in vivo environment involves complex hormonal and metabolic regulation that cannot be fully replicated in vitro. The overall physiological state of the animal model can significantly impact the observed effects of this compound.

Q3: We have observed an unexpected increase in liver enzymes in our animal studies with this compound. Is this a known effect?

A3: Yes, the development of this compound was discontinued in Phase III clinical trials due to evidence of liver enzyme abnormalities. Elevation of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), can be indicative of hepatotoxicity. This is a known class effect for some PPAR agonists.

Troubleshooting Guides

Issue: Unexpected Hepatotoxicity or Elevated Liver Enzymes

If you observe elevated liver enzymes or other signs of hepatotoxicity in your experiments with this compound, consider the following troubleshooting steps:

  • Dose-Response Assessment: Determine if the observed toxicity is dose-dependent. A clear dose-response relationship strengthens the evidence for a compound-related effect.

  • Time-Course Analysis: Evaluate the onset and duration of the liver enzyme elevation. Is it an acute effect or does it develop with chronic dosing?

  • Histopathological Examination: Conduct a thorough histopathological analysis of liver tissue to identify the nature and extent of any cellular damage.

  • Mechanism of Injury Investigation:

    • Mitochondrial Function: Assess mitochondrial function in isolated liver mitochondria or hepatocytes, as mitochondrial dysfunction is a known mechanism of drug-induced liver injury.

    • Oxidative Stress: Measure markers of oxidative stress in liver tissue.

    • Bile Acid Homeostasis: Evaluate changes in the expression of genes involved in bile acid synthesis and transport, as disruption of this process can lead to cholestatic liver injury.

  • Off-Target Effects: Investigate potential off-target activities of this compound that could contribute to hepatotoxicity. This could involve screening against a panel of other nuclear receptors and enzymes.

Table 1: Representative Data on Liver Enzyme Changes with PPAR Agonists

CompoundStudy PopulationDoseChange in ALT from BaselineChange in AST from Baseline
SaroglitazarPatients with NAFLD/NASH4 mg-45.8%[1]Not Reported
AleglitazarPatients with Type 2 DiabetesNot SpecifiedSignificant Decrease[2]Significant Decrease[2]

This table presents representative data from studies on other PPAR agonists and is intended for illustrative purposes. Specific results for this compound may vary.

Issue: Inconsistent or Paradoxical Gene Expression Changes

If you observe unexpected changes in the expression of known PPAR target genes, or regulation of genes not previously associated with PPAR activation, consider the following:

  • Receptor Selectivity Profiling: Confirm the selectivity of this compound for PPARα and PPARγ in your experimental system. Cross-reactivity with other PPAR isoforms (e.g., PPARδ) could lead to unexpected gene regulation.

  • Cofactor Recruitment Analysis: The specific set of coactivators and corepressors recruited by the PPAR-Imiglitazar complex can influence which target genes are activated or repressed. Techniques such as chromatin immunoprecipitation (ChIP) can be used to identify these interactions.

  • Non-Genomic Signaling: Investigate the possibility of rapid, non-genomic effects of this compound that are independent of direct gene transcription.

  • Pathway Analysis: Utilize bioinformatics tools to analyze the affected genes and identify any unexpected signaling pathways that may be modulated by this compound.

Experimental Protocols

Protocol 1: PPAR Transactivation Assay

This assay is used to determine the functional activity of this compound as a PPAR agonist.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the full-length human PPARα or PPARγ.

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

      • A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with a range of concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter (β-galactosidase).

    • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Evaluation of Hepatotoxicity

This protocol outlines a basic in vivo study to assess the potential for this compound-induced liver injury.

  • Animal Model:

    • Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing:

    • Administer this compound orally at multiple dose levels, including a vehicle control group, for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations:

    • Monitor the animals daily for any clinical signs of toxicity.

  • Blood Collection and Clinical Chemistry:

    • At the end of the study, collect blood samples for analysis of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase.

  • Necropsy and Histopathology:

    • Perform a full necropsy and collect liver tissue for histopathological examination by a qualified pathologist.

Visualizations

This compound Signaling Pathway This compound This compound PPAR_RXR PPARα/γ-RXR Heterodimer This compound->PPAR_RXR Binds to Coactivators Coactivator Recruitment PPAR_RXR->Coactivators Corepressors Corepressor Dissociation PPAR_RXR->Corepressors PPRE PPRE (PPAR Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Coactivators->PPRE Binds to Lipid_Metabolism ↓ Triglycerides ↑ HDL Gene_Transcription->Lipid_Metabolism Regulates Glucose_Homeostasis ↑ Insulin Sensitivity Gene_Transcription->Glucose_Homeostasis Regulates Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Compound Verify Compound Purity & Stability Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol In_Vitro In Vitro Discrepancy? Check_Protocol->In_Vitro In_Vivo In Vivo Discrepancy? In_Vitro->In_Vivo No Cell_Line Check Cell Line: - Receptor Expression - Cofactor Profile In_Vitro->Cell_Line Yes Bioavailability Assess In Vitro Bioavailability In_Vitro->Bioavailability Yes PK_PD Investigate PK/PD & Metabolism In_Vivo->PK_PD Yes Species_Diff Consider Species- Specific Effects In_Vivo->Species_Diff Yes Toxicity Toxicity Observed? In_Vivo->Toxicity No Data_Interpretation Re-evaluate Data & Formulate Hypothesis Cell_Line->Data_Interpretation Bioavailability->Data_Interpretation PK_PD->Data_Interpretation Species_Diff->Data_Interpretation Dose_Response Conduct Dose-Response & Time-Course Studies Toxicity->Dose_Response Yes Toxicity->Data_Interpretation No Mechanism Investigate Mechanism of Toxicity Dose_Response->Mechanism Off_Target Evaluate Off-Target Effects Mechanism->Off_Target Off_Target->Data_Interpretation Expected vs. Unexpected Outcomes with this compound cluster_expected Expected Outcomes cluster_unexpected Unexpected Outcomes Imiglitazar_Treatment This compound Treatment PPAR_Activation PPARα/γ Activation Imiglitazar_Treatment->PPAR_Activation Leads to Hepatotoxicity Hepatotoxicity (Elevated Liver Enzymes) Imiglitazar_Treatment->Hepatotoxicity May Lead to Off_Target_Effects Off-Target Effects Imiglitazar_Treatment->Off_Target_Effects May Lead to Inconsistent_Efficacy Inconsistent Efficacy (In Vitro vs. In Vivo) Imiglitazar_Treatment->Inconsistent_Efficacy May Lead to Improved_Metabolism Improved Glucose & Lipid Metabolism PPAR_Activation->Improved_Metabolism Results in

References

Technical Support Center: Imiglitazar Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of Imiglitazar, a dual PPARα and PPARγ agonist.[1][2] While this compound is primarily studied for its role in metabolic regulation, assessing its cytotoxic profile is a critical step in preclinical safety evaluation.[1][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) for common in vitro cytotoxicity assays, along with detailed experimental protocols and relevant signaling pathway diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Inconsistent Results

Q1: My cytotoxicity assay results are not reproducible between experiments. What are the likely causes?

A1: Lack of reproducibility can stem from several factors. Key areas to investigate include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and growth medium composition.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Experimental Timeline: Maintain a consistent timeline for cell seeding, compound treatment, and assay execution.

  • Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially when working with multi-well plates.[4]

Q2: I am observing an unexpected increase in cell viability at certain concentrations of this compound. What could be the reason?

A2: This phenomenon, known as hormesis, can occasionally be observed with PPAR agonists. Potential explanations include:

  • Off-target effects: The compound may have unintended proliferative effects at low concentrations.

  • Assay Interference: The compound might interfere with the assay chemistry. For instance, in an MTT assay, the compound could directly reduce the tetrazolium salt, leading to a false-positive signal for viability. Include a "compound-only" control (compound in media without cells) to check for this.

  • Cellular Stress Response: Low concentrations might induce a protective stress response in the cells.

MTT Assay-Specific Issues

Q3: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

A3: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate absorbance readings.

  • Solubilization Agent: Ensure you are using an appropriate solubilization solution, such as DMSO or an acidified isopropanol solution.

  • Agitation: After adding the solubilization agent, place the plate on an orbital shaker for at least 15 minutes to ensure thorough mixing.

  • Pipetting: Gently pipette the solution up and down in each well to aid dissolution.

Q4: I am seeing high background absorbance in my MTT assay wells.

A4: High background can obscure the true signal from the cells.

  • Phenol Red: The phenol red in some culture media can contribute to background absorbance. Consider using a phenol red-free medium during the MTT incubation step.

  • Compound Interference: As mentioned in Q2, the test compound itself may absorb light at the same wavelength as the formazan product. Run a "compound-only" control.

  • Contamination: Microbial contamination can lead to MTT reduction and high background. Visually inspect your cultures for any signs of contamination.

LDH Assay-Specific Issues

Q5: My LDH assay shows high levels of LDH release in the negative control wells.

A5: High background LDH release suggests pre-existing cell death or membrane damage.

  • Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes. Handle cells gently during seeding and treatment.

  • Cell Health: Ensure the cells are healthy and not overly confluent before starting the experiment, as this can lead to spontaneous cell death.

  • Serum in Media: Some sera contain endogenous LDH. It is advisable to use a serum-free medium control to determine the background LDH activity from the serum.

Annexin V/Propidium Iodide (PI) Staining-Specific Issues

Q6: I am observing a high percentage of Annexin V positive/PI positive cells in my untreated control group.

A6: This indicates a significant level of late apoptotic or necrotic cells in your baseline culture.

  • Harvesting Technique: For adherent cells, the harvesting process can cause membrane damage. Use a gentle cell scraper or a non-enzymatic dissociation solution. It's also important to collect any floating cells from the supernatant as these may be apoptotic.

  • Staining Time and Temperature: Adhere strictly to the recommended incubation times and temperatures for Annexin V and PI staining to avoid artifacts.

  • Cell Density: High cell density can lead to nutrient depletion and increased cell death. Ensure optimal seeding density.

Quantitative Data Summary

Due to the limited publicly available data on the specific cytotoxicity of this compound, the following table presents hypothetical data to illustrate how results from cytotoxicity assays could be summarized. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Assay TypeCell LineTreatment Duration (hours)IC50 (µM)Max Cytotoxicity (%)
MTT HepG22415065
488580
LDH HEK29324>20020
4812055
Apoptosis MCF-7489570 (Annexin V+)

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols & Workflows

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle controls.

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.

  • Methodology:

    • Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Set up controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a media-only background control.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at approximately 490 nm.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay seed Seed Cells treat Treat with this compound seed->treat collect_supernatant Collect Supernatant treat->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate Incubate (30 min) add_reagent->incubate read_absorbance Read Absorbance (490nm) incubate->read_absorbance

LDH Release Assay Workflow

3. Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Methodology:

    • Culture and treat cells with this compound in a suitable format (e.g., 6-well plates).

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

    • Add PI staining solution just before analysis.

    • Analyze the cells by flow cytometry, collecting data for at least 10,000 events per sample.

Apoptosis_Workflow treat Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with PBS & Resuspend in Binding Buffer harvest->wash stain_av Stain with Annexin V wash->stain_av stain_pi Add Propidium Iodide (PI) stain_av->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze

Annexin V/PI Apoptosis Assay Workflow

Signaling Pathways

PPARγ-Mediated Signaling in Cell Fate

This compound acts as an agonist for PPARα and PPARγ. PPARγ activation, in particular, has been implicated in modulating cell proliferation, differentiation, and apoptosis in various cell types, including cancer cells. While some studies suggest anti-proliferative and pro-apoptotic effects of PPARγ agonists, others have raised concerns about potential adverse effects. The cytotoxic effects of PPARγ agonists can be complex and may be independent of PPARγ activation in some contexts. A simplified potential pathway illustrating how PPARγ activation could influence cell fate is shown below.

PPAR_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates PPRE PPRE Binding PPARg->PPRE heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Simplified PPARγ Signaling Pathway

References

Overcoming resistance to Imiglitazar treatment in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imiglitazar. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on overcoming cellular resistance to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A1: this compound is a synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). In susceptible cancer cells, this compound primarily exerts its anti-tumor effects through the activation of PPARγ.[1][2] Ligand-activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding initiates a transcriptional cascade that upregulates pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. The net result is the induction of cell cycle arrest and apoptosis, leading to reduced tumor cell proliferation.

Q2: My cells have stopped responding to this compound. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to this compound can arise from various molecular changes within the cancer cells. Based on preclinical models, the most common mechanisms include:

  • Target Alteration: Significant downregulation of PPARγ expression, reducing the primary target for this compound.

  • Activation of Bypass Pathways: Upregulation of pro-survival signaling pathways, most notably the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, counteracting the effects of this compound and promoting cell survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: Confirmation of resistance involves a series of comparative experiments between your putative resistant cell line and the original, sensitive parental cell line.

  • Determine the IC50 Value: The first step is to quantify the change in drug sensitivity. Perform a cell viability assay (e.g., MTT or CTG) with a range of this compound concentrations on both parental and suspected resistant cells. A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance.

  • Analyze Target Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of PPARγ in both cell lines. A marked decrease in PPARγ expression in the resistant line suggests a target-based resistance mechanism.

  • Assess Survival Pathway Activation: Use Western blotting to check for the phosphorylation status of key survival proteins, such as Akt (at Ser473). A higher level of phosphorylated Akt (p-Akt) in the resistant cells, especially under this compound treatment, points towards the activation of a bypass pathway.

Troubleshooting Guides

Issue: Decreased Cell Death Observed After this compound Treatment

You've noticed a significant drop in the efficacy of this compound in your long-term cell culture experiments. A standard dose that previously induced apoptosis now only shows a minor effect on cell viability.

Troubleshooting Workflow

G cluster_0 Phase 1: Quantify Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Overcome Resistance A Observe Decreased Efficacy B Perform Dose-Response Assay (e.g., MTT) on Parental vs. Suspected Resistant Cells A->B C Calculate IC50 Values B->C D Compare IC50 Values C->D E Analyze PPARγ Expression (qPCR / Western Blot) D->E IC50 Significantly Higher (>5x) F Assess Akt Pathway Activation (p-Akt Western Blot) E->F I Combine this compound with PPARγ Antagonist (e.g., GW9662) E->I G Evaluate Drug Efflux (MDR1 Expression / Rhodamine Assay) F->G H Combine this compound with PI3K/Akt Inhibitor (e.g., Pictilisib) F->H J Test Combination Therapy Efficacy H->J I->J

Caption: Experimental workflow for troubleshooting this compound resistance.

Quantitative Data Summary

The following tables present example data from experiments comparing a sensitive parental cell line (MCF-7) with a derived this compound-resistant subline (MCF-7/ImiR).

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells

Cell LineIC50 (µM)Fold Change
MCF-7 (Parental)15.2 ± 1.8-
MCF-7/ImiR98.5 ± 5.36.5

Table 2: Molecular Analysis of Resistant Cells

TargetMethodMCF-7 (Parental)MCF-7/ImiRInterpretation
PPARG mRNAqRT-PCR (Fold Change)1.00.21Significant downregulation of target gene.
p-Akt (Ser473)Western Blot (Relative Density)1.04.7Hyperactivation of the PI3K/Akt survival pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways involved in this compound action and resistance.

This compound Mechanism of Action

G This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Bax ↑ Bax/Bak Transcription->Bax Bcl2 ↓ Bcl-2 Transcription->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound activates the PPARγ pathway to induce apoptosis.

PI3K/Akt-Mediated Resistance Pathway

G cluster_0 This compound Pathway cluster_1 Resistance Pathway This compound This compound PPARg PPARγ Pathway This compound->PPARg ProApoptotic Pro-Apoptotic Proteins (Bax, Bak) PPARg->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pAkt->ProApoptotic Inhibits Survival Cell Survival pAkt->Survival

Caption: Activated PI3K/Akt pathway inhibits apoptosis, conferring resistance.

Key Experimental Protocols

Protocol 1: Cell Viability MTT Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and to determine the IC50 value of this compound.

Materials:

  • Parental and suspected resistant cells

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank values, normalize the data to the vehicle control (as 100% viability), and plot percent viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for detecting the activation state of the Akt survival pathway by measuring phosphorylation at Serine 473.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Lysis: Lyse cells on ice using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for Total Akt and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the Total Akt signal.

References

Imiglitazar Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imiglitazar. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments with this compound.

Q1: Why am I observing high variability in my luciferase reporter gene assay results for PPARγ activation?

A1: Variability in reporter gene assays can stem from several sources. Here are some common factors to investigate:

  • Cell Line Stability: Ensure you are using a consistent and validated cell line. Cell lines can exhibit genetic drift over time, affecting receptor expression levels and signaling responses. It is advisable to use cells from a low passage number and to regularly perform cell line authentication.

  • Partial Agonism: this compound is a partial agonist for hPPARγ1, with approximately 68% of the maximal activation observed with a full agonist like rosiglitazone.[1] This means the maximal induction will be lower, and the dose-response curve may be flatter, which can amplify small experimental variations. Ensure your positive control (a full agonist) is behaving as expected.

  • Reagent Quality and Consistency:

    • This compound Stock: Ensure your this compound stock solution is properly dissolved and stored. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment from a concentrated stock.

    • Serum Batch: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous PPAR ligands. It is recommended to test and use a single, qualified batch of FBS for a series of experiments.

  • Cell Culture Conditions: Maintain consistent cell density at the time of treatment. Over-confluent or sparsely plated cells can respond differently to stimuli.

Q2: My EC50 value for this compound's activation of PPARα or PPARγ is different from the published values. What could be the cause?

A2: Discrepancies in EC50 values are a common issue. Published values should be used as a reference, but some variation is expected due to different experimental conditions.

  • Assay System: The specific reporter plasmid, expression vector for the PPAR subtype, and the cell line used can all influence the measured EC50.[1]

  • Incubation Time: The duration of cell exposure to this compound can affect the outcome. A 2-day incubation period has been used in some protocols.[1] Ensure your incubation time is consistent.

  • Data Normalization: How you normalize your data (e.g., to a vehicle control or a maximal agonist) can shift the calculated EC50 value. Standardize your data analysis pipeline.

Q3: I am not seeing the expected recruitment of co-activators like SRC-1 in my co-immunoprecipitation (Co-IP) or FRET assay.

A3: The interaction between PPARs and their co-activators is a critical step in their mechanism of action.[1]

  • Protein Expression Levels: Ensure that both the PPAR receptor and the co-activator are expressed at appropriate levels in your experimental system. Overexpression of one component can lead to non-specific interactions or artifacts.

  • Antibody Quality: For Co-IP experiments, use antibodies that are validated for this application to ensure they can efficiently pull down the protein of interest without disrupting the complex.

  • Lysis Buffer Composition: The stringency of your lysis buffer is crucial. A buffer that is too harsh can disrupt the relatively weak interactions between nuclear receptors and their co-activators. Optimize your buffer conditions to maintain these interactions.

Q4: How can I confirm that this compound is directly binding to the PPAR subtypes in my experiments?

A4: Direct binding can be confirmed using competition-binding assays.[1] In this type of assay, you would incubate a source of the PPAR subtype (e.g., cell lysate or purified protein) with a radiolabeled known ligand. The addition of increasing concentrations of unlabeled this compound should displace the radiolabeled ligand, demonstrating direct competition for the same binding site.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and a related compound to serve as a reference for expected outcomes.

Table 1: this compound (TAK-559) In Vitro Activity

ParameterValueReceptor SubtypeNotes
EC50 67 nMHuman PPARαThe half-maximal effective concentration for receptor activation.
EC50 31 nMHuman PPARγ1The half-maximal effective concentration for receptor activation.
Maximal Activation ~68%Human PPARγ1Relative to the full agonist rosiglitazone.

Table 2: Clinical Trial Data for Saroglitazar (a PPARα/γ Agonist) in NAFLD/NASH Patients (16-week study)

This data is provided as a reference for the potential in vivo effects of a dual PPARα/γ agonist.

ParameterPlaceboSaroglitazar (4 mg)P-value
Alanine Aminotransferase (ALT) % Change +3.4%-45.8%< 0.001
Liver Fat Content (LFC) % Change +4.1%-19.7%< 0.05
Triglycerides (mg/dL) Change -5.3-68.7< 0.05
HOMA-IR Change -1.3-6.3< 0.05

Data from a randomized controlled trial of Saroglitazar in patients with NAFLD/NASH.

Experimental Protocols

Protocol: Luciferase Reporter Assay for this compound Activity

This protocol outlines a typical experiment to measure the activation of a PPAR subtype by this compound.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T or CV-1) in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mix containing:

      • An expression vector for the human PPAR subtype of interest (e.g., pCMX-hPPARγ).

      • A reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE) (e.g., pTK-PPREx3-luc).

      • A control plasmid expressing Renilla luciferase (or another internal control) for normalization of transfection efficiency.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Treatment:

    • After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., rosiglitazone for PPARγ).

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations: Signaling Pathways and Workflows

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_cyt PPAR / RXR (Inactive Complex) This compound->PPAR_RXR_cyt Enters Cell & Binds to PPAR PPAR_RXR_nuc PPAR / RXR PPAR_RXR_cyt->PPAR_RXR_nuc Translocates to Nucleus CoR Co-repressors (CoR) PPAR_RXR_nuc->CoR Dissociation CoA Co-activators (CoA) PPAR_RXR_nuc->CoA Recruitment PPRE PPRE PPAR_RXR_nuc->PPRE Binds to DNA Gene Target Gene Expression PPRE->Gene Initiates Transcription Metabolism Regulation of Lipid & Glucose Metabolism Gene->Metabolism

Caption: this compound activates the PPAR/RXR signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_data Data Acquisition & Analysis cluster_troubleshooting Troubleshooting Logic A 1. Cell Culture (e.g., HEK293T) B 2. Transfection (PPAR, PPRE-Luc, Renilla) A->B C 3. Compound Treatment (this compound, Controls) B->C D 4. Cell Lysis & Assay (Dual-Luciferase) C->D E 5. Read Luminescence D->E F 6. Data Normalization (Firefly / Renilla) E->F G 7. Analysis (Dose-Response Curve, EC50) F->G H Results as Expected? G->H I High Variability? H->I No J EC50 Shift? H->J No K Check Cell Passage, Serum Batch, Plating Density I->K Yes L Verify Reagent Stability, Incubation Time, Normalization J->L Yes

Caption: Workflow for assessing this compound activity and troubleshooting.

References

Technical Support Center: Controlling for Imiglitazar Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imiglitazar. The following information will help you design robust experiments by effectively controlling for the potential effects of drug vehicles.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for vehicle effects when studying this compound?

A1: The vehicle, an inactive substance used to deliver this compound, can have its own biological effects that may confound experimental results. Without a proper vehicle control group, it is impossible to determine whether observed effects are due to this compound itself or the vehicle. A vehicle control group, which receives the vehicle without this compound, provides a baseline to accurately assess the compound's activity.

Q2: What are some common vehicles used for PPAR agonists like this compound in preclinical studies?

A2: While specific vehicle information for this compound in vivo studies is not widely published, related PPAR agonists have been formulated in various vehicles. For in vitro studies, this compound has been dissolved in 1% Dimethyl Sulfoxide (DMSO)[1]. For in vivo animal studies with other PPAR agonists, common vehicles include:

  • Aqueous solutions: Water was used as a vehicle for the PPAR pan-agonist Chiglitazar in mice[2].

  • Suspensions: A 0.5% carboxymethyl cellulose (CMC) solution was used for the PPARα/γ agonist Tesaglitazar in rats[3].

  • Oil-based vehicles: Corn oil is a frequently used vehicle for water-insoluble compounds in toxicological studies[4][5].

The choice of vehicle depends on this compound's solubility, the route of administration, and the experimental model.

Q3: Can the vehicle itself affect metabolic parameters?

A3: Yes, several common vehicles can influence metabolic and other physiological parameters. For example:

  • Corn oil , when administered orally to rats, has been shown to cause a dose-dependent increase in the number of differentially expressed genes in the thymus, with effects observed at doses of 5 ml/kg and higher. It can also impact behavioral responses and brain redox homeostasis in mice when administered developmentally.

  • Dimethyl Sulfoxide (DMSO) administered to rats in drinking water (2% v/v) has been shown to significantly elevate plasma cholesterol and reduce the activity of hepatic cholesterol 7 alpha-hydroxylase, a key enzyme in bile acid synthesis.

  • Polyethylene Glycol (PEG 400) , at a high dose of 5.0 ml/kg/day via gavage in rats, has been associated with slight and reversible renal toxicity.

Therefore, it is crucial to select a vehicle with minimal biological activity in the context of your specific experimental endpoints.

Troubleshooting Guide: Vehicle-Related Experimental Issues

This guide addresses common problems researchers may encounter related to vehicle effects in their experiments with this compound.

Problem Potential Cause Recommended Action
Unexpected or inconsistent results in the this compound-treated group. The vehicle may be interacting with this compound, altering its solubility, stability, or bioavailability.1. Re-evaluate Vehicle Selection: Ensure the chosen vehicle is optimal for this compound's physicochemical properties. Conduct solubility and stability tests of this compound in the vehicle under your experimental conditions. 2. Dose-Response Analysis: Perform a dose-response study for both this compound and the vehicle alone to identify any interactive effects.
Significant biological effects are observed in the vehicle control group. The vehicle itself is biologically active under the experimental conditions, masking or altering the specific effects of this compound.1. Literature Review: Thoroughly research the known biological effects of your chosen vehicle, particularly in relation to the signaling pathways under investigation (e.g., PPAR pathways). 2. Vehicle Dose Reduction: If possible, reduce the concentration or volume of the vehicle administered. 3. Alternative Vehicle: Consider testing an alternative vehicle with a different chemical nature.
High variability within the vehicle control group. Inconsistent vehicle preparation or administration may be leading to variable responses.1. Standardize Protocols: Ensure strict adherence to standardized protocols for vehicle preparation, storage, and administration. 2. Homogeneity Testing: If using a suspension, verify the homogeneity of the formulation before each administration.

Data on Vehicle Effects

The following tables summarize quantitative data on the biological effects of common vehicles from preclinical studies. This information can help in selecting an appropriate vehicle and designing your experimental controls.

Table 1: Effects of Corn Oil Vehicle on Gene Expression in Rat Thymus

Dose of Corn Oil (Oral Gavage, 14 days)Number of Differentially Expressed Genes (Compared to Saline Control)Key Associated Biological Processes
2 ml/kg/day0Not Applicable
5 ml/kg/day40Immune response, cellular response to organic cyclic substance, regulation of fatty acid β-oxidation
10 ml/kg/day458Immune response, cellular response to organic cyclic substance, regulation of fatty acid β-oxidation
Data from a study in female Wistar rats.

Table 2: Metabolic Effects of 2% DMSO in Drinking Water in Rats

ParameterControl Group (Tap Water)2% DMSO Groupp-value
Hepatic Cholesterol 7α-hydroxylase Activity (pmol/mg/min)9.7 ± 1.04.3 ± 0.7< 0.005
Plasma Cholesterol (mg/dl)90 ± 3107 ± 4< 0.005
Data from a 9-day study in male Sprague-Dawley rats.

Experimental Protocols & Visualizations

Experimental Workflow for Vehicle-Controlled Studies

A robust experimental design is essential for differentiating the effects of this compound from those of its vehicle. The following workflow outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Appropriate Vehicle (based on solubility & inertness) B Prepare this compound Formulation & Vehicle Control A->B C Randomly Assign Subjects to Groups B->C D Administer this compound or Vehicle C->D E Monitor & Collect Data (e.g., blood glucose, gene expression) D->E F Statistical Analysis (Compare this compound vs. Vehicle) E->F G Interpret Results & Draw Conclusions F->G

Figure 1: A generalized experimental workflow for a vehicle-controlled study of this compound.
This compound Signaling Pathway

This compound is an agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ). Understanding this dual mechanism is key to interpreting experimental outcomes.

imiglitazar_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_complex cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARa_RXR PPARα/RXR Complex PPARg->RXR Heterodimerizes with PPARg_RXR PPARγ/RXR Complex PPRE PPRE (DNA Response Element) Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism (e.g., fatty acid oxidation) Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis (e.g., insulin sensitivity) Gene_Expression->Glucose_Homeostasis PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to

References

Technical Support Center: Validating Imiglitazar Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the validation of Imiglitazar activity in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (TAK-559) is a potent dual agonist for human Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1] Its mechanism of action involves direct binding to PPARα and PPARγ, which leads to a conformational change in the receptors. This change promotes the recruitment of coactivators, such as SRC-1, and the dissociation of corepressors, like NCoR.[1] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Q2: Why do I need to validate this compound activity in a new cell line?

A2: The response to PPARγ agonists can be cell-type specific due to variations in the expression levels of PPARγ, its heterodimeric partner Retinoid X Receptor (RXR), and essential coactivators and corepressors. Therefore, validating this compound's activity in a new cell line is crucial to ensure that the cell line is a suitable model for your research and to establish baseline parameters for your experiments.

Q3: What are the key assays to validate this compound activity?

A3: The key assays include:

  • Cytotoxicity Assay: To determine the optimal, non-toxic concentration range of this compound for your specific cell line.

  • Reporter Gene Assay: To quantify the activation of the PPARγ signaling pathway.

  • Target Gene Expression Analysis (qPCR): To measure the upregulation of known PPARγ target genes, confirming a downstream biological response.

Q4: What are some known PPARγ target genes I can measure?

A4: Commonly studied PPARγ target genes include adiponectin, CD36, and fatty acid binding protein 4 (aP2/FABP4).[2][3][4] The expression of these genes is typically upregulated upon PPARγ activation.

Q5: What is a typical EC50 for this compound?

A5: this compound is a potent agonist with reported EC50 values of 31 nM for human PPARγ1 and 67 nM for human PPARα. In cell-based assays, such as in HepG2 cells, the EC50 for PPARγ activation has been reported to be around 4 nM.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterReceptor/Cell LineValueReference
EC50Human PPARγ131 nM
EC50Human PPARα67 nM
EC50Human PPARγ (in HepG2 cells)4 nM

Table 2: Expected Changes in Target Gene Expression with PPARγ Agonists

Target GeneExpected ChangeNotes
AdiponectinUpregulationA key adipokine involved in glucose regulation and fatty acid oxidation.
CD36UpregulationA scavenger receptor involved in fatty acid uptake.
aP2 (FABP4)UpregulationA fatty acid binding protein involved in adipocyte differentiation.
MCP-1DownregulationIn some cell types, PPARγ activation can have anti-inflammatory effects, such as reducing MCP-1 expression.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells to seed in a 96-well plate for subsequent assays.

Methodology:

  • Prepare a single-cell suspension of the new cell line.

  • Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 50,000 cells/well).

  • Seed the cells in a 96-well plate with at least three replicates for each density.

  • Incubate the plate for the desired duration of your main experiment (e.g., 24-48 hours).

  • At the end of the incubation, assess cell confluence using a microscope or a cell viability assay (e.g., CellTiter-Glo®).

  • The optimal seeding density is the one that results in 70-80% confluence at the time of the assay, ensuring the cells are in a logarithmic growth phase and healthy.

Protocol 2: this compound Cytotoxicity Assay

Objective: To determine the maximum non-toxic concentration of this compound in the new cell line.

Methodology:

  • Seed the new cell line in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubate the cells for the intended duration of your experiment (e.g., 24-48 hours).

  • Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your maximum concentration for subsequent functional assays.

Protocol 3: PPARγ Reporter Gene Assay

Objective: To quantify the activation of the PPARγ signaling pathway by this compound.

Methodology:

  • Co-transfect the new cell line with a PPARγ expression vector (if endogenous expression is low) and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.

  • Seed the transfected cells in a 96-well plate at the optimal density and allow them to attach and recover.

  • Prepare a dose-response curve of this compound, starting from the maximum non-toxic concentration determined in Protocol 2. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.

  • Treat the cells with the different concentrations of this compound and controls for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Plot the normalized luciferase activity against the this compound concentration to determine the EC50.

Protocol 4: Target Gene Expression Analysis by qPCR

Objective: To confirm that this compound induces the expression of downstream PPARγ target genes.

Methodology:

  • Seed the new cell line in a 6-well or 12-well plate at the optimal density and allow them to attach.

  • Treat the cells with this compound at a concentration known to be effective from the reporter gene assay (e.g., 3-5 times the EC50). Include a vehicle control.

  • Incubate the cells for a suitable duration for gene expression changes (e.g., 6-24 hours).

  • Isolate total RNA from the cells using a standard RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for your target genes (e.g., Adiponectin, CD36, aP2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the fold change in gene expression in this compound-treated cells compared to the vehicle control using the ΔΔCt method.

Visualizations

This compound Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARg->PPRE binds RXR RXR RXR->PPRE binds Coactivators Coactivators (e.g., SRC-1) Coactivators->PPARg recruited Corepressors Corepressors (e.g., NCoR) Corepressors->PPARg dissociated TargetGene Target Gene (e.g., Adiponectin, CD36) PPRE->TargetGene activates transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein translation Biological_Response Biological Response (e.g., Increased Fatty Acid Uptake) Protein->Biological_Response leads to

Caption: this compound signaling pathway.

Workflow for Validating this compound in a New Cell Line cluster_prep Preliminary Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Validation start Start: New Cell Line seeding_density Determine Optimal Seeding Density start->seeding_density cytotoxicity Determine this compound Cytotoxicity (IC50) seeding_density->cytotoxicity reporter_assay Perform PPARγ Reporter Gene Assay cytotoxicity->reporter_assay gene_expression Analyze Target Gene Expression (qPCR) reporter_assay->gene_expression analyze_reporter Calculate EC50 from Dose-Response Curve reporter_assay->analyze_reporter analyze_qpcr Calculate Fold Change in Gene Expression gene_expression->analyze_qpcr validation Validation Complete analyze_reporter->validation analyze_qpcr->validation Troubleshooting Guide for this compound Assays start Problem Observed no_response No or Low Response to this compound start->no_response high_background High Background Signal start->high_background high_variability High Variability between Replicates start->high_variability check_pparg Check PPARγ/RXR expression in the cell line (qPCR/WB). no_response->check_pparg optimize_transfection Optimize transfection efficiency of reporter plasmids. no_response->optimize_transfection check_reagents Verify this compound integrity and concentration. no_response->check_reagents increase_incubation Increase incubation time. no_response->increase_incubation check_media Test for media autofluorescence/ luminescence. high_background->check_media wash_cells Wash cells before adding luciferase substrate. high_background->wash_cells use_opaque_plates Use opaque-walled plates for luminescence readings. high_background->use_opaque_plates check_lysis_buffer Ensure lysis buffer is not causing cell stress. high_background->check_lysis_buffer pipetting_technique Ensure consistent pipetting technique. high_variability->pipetting_technique cell_seeding Ensure even cell seeding and distribution. high_variability->cell_seeding master_mix Use master mixes for reagents and treatments. high_variability->master_mix edge_effects Avoid using the outer wells of the plate. high_variability->edge_effects

References

Imiglitazar Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of Imiglitazar. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TAK-559) is a potent dual agonist for human peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] Its mechanism of action involves direct binding to both PPARα and PPARγ subtypes. This binding leads to the recruitment of coactivators, such as SRC-1, and the dissociation of corepressors like NCoR from the receptor complex. This activated complex then forms a heterodimer with the retinoid X receptor (RXR), which binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This process ultimately modulates the expression of genes involved in lipid and glucose metabolism, and inflammation.[1][2]

Q2: What are the reported EC50 values for this compound?

This compound has been reported to have EC50 values of 67 nM for human PPARα and 31 nM for human PPARγ1.[1] It is a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation observed with the full PPARγ agonist, rosiglitazone.[1]

Q3: What are the expected downstream effects of this compound treatment in vitro and in vivo?

  • In Vitro: In cell-based assays, this compound has been shown to reduce TNFα- or IL-1β-induced THP-1 cell attachment to endothelial cells and decrease the secretion of monocyte chemoattractant protein-1 (MCP-1). It also inhibits the proliferation and migration of cultured smooth muscle cells.

  • In Vivo: In animal models, this compound treatment leads to a significant elevation of circulating high-density lipoprotein (HDL) cholesterol, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I. It also corrects hyperinsulinemia and insulin resistance.

Q4: Have there been any reported adverse effects with dual PPARα/γ agonists?

Yes, the development of several dual PPARα/γ agonists has been discontinued due to safety concerns. These include potential carcinogenicity in rodents, myopathy, rhabdomyolysis, increased plasma creatinine and homocysteine, weight gain, fluid retention, peripheral edema, and a potential increased risk of cardiac failure. While some of these are considered class effects of PPAR agonism, others can be compound-specific.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in dose-response data Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain humidity.
Contamination (mycoplasma, bacteria, fungi).Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques.
No or low response to this compound Low expression of PPARα or PPARγ in the cell line.Verify the expression levels of PPARα and PPARγ in your chosen cell line using qPCR or Western blotting. Consider using a cell line known to express these receptors at functional levels.
Inactive compound.Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment.
Suboptimal assay conditions.Optimize serum concentration in the cell culture medium, as serum components can interfere with compound activity. A serum-starvation step before treatment may be necessary.
Unexpected or off-target effects Activation of other signaling pathways.This compound is a dual agonist. To dissect the specific effects of PPARα and PPARγ activation, use selective antagonists for each receptor in parallel experiments.
Compound toxicity at high concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line.
Difficulty distinguishing between PPARα and PPARγ mediated effects Dual activation by this compound.Use selective PPARα (e.g., GW6471) and PPARγ (e.g., T0070907) antagonists to block the respective pathways. Alternatively, use cell lines with knockdown or knockout of either PPARα or PPARγ.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Receptor SubtypeEC50 (nM)Reference Compound
Human PPARα67Rosiglitazone (for PPARγ)
Human PPARγ131Rosiglitazone

Data sourced from MedChemExpress.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Determination using a Luciferase Reporter Assay

This protocol describes how to determine the dose-response curve of this compound in a cell line co-transfected with a PPAR-responsive element (PPRE)-driven luciferase reporter plasmid and a PPAR expression plasmid.

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous PPAR expression)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • PPRE-luciferase reporter plasmid

  • PPARα or PPARγ expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and either the PPARα or PPARγ expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM, ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: After 24 hours of transfection, replace the medium with the prepared this compound dilutions or vehicle control. Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds CoR Corepressors (e.g., NCoR) PPARa->CoR Dissociates CoA Coactivators (e.g., SRC-1) PPARa->CoA Recruits PPRE PPRE PPARa->PPRE Heterodimerizes with RXR and binds PPRE PPARg->CoR Dissociates PPARg->CoA Recruits PPARg->PPRE Heterodimerizes with RXR and binds PPRE RXR RXR RXR->PPRE TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation MetabolicEffects Metabolic Effects (Lipid & Glucose Homeostasis, Anti-inflammation) Protein->MetabolicEffects Leads to

Caption: this compound Signaling Pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells transfect Transfect with PPRE-luc & PPAR plasmids seed_cells->transfect prepare_compound Prepare this compound Serial Dilutions transfect->prepare_compound treat_cells Treat Cells with This compound (24h) prepare_compound->treat_cells lyse_cells Lyse Cells & Add Luciferase Reagent treat_cells->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data: Normalize & Plot read_luminescence->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 end End determine_ec50->end

Caption: Dose-Response Experiment Workflow.

References

Mitigating Imiglitazar-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imiglitazar in animal models. The information herein is intended to help mitigate common side effects and ensure the successful execution of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid and significant weight gain in our mice treated with this compound, which is confounding our metabolic measurements. Is this an expected side effect?

A1: Yes, significant weight gain is a well-documented side effect of this compound and other PPARγ agonists. This is primarily due to fluid retention, not just an increase in adipose tissue mass.[1][2] This effect is often dose-dependent and can be observed within days of starting treatment. It is crucial to differentiate this from other sources of weight change in your experimental model.

Q2: What is the underlying mechanism of this compound-induced weight gain and edema?

A2: this compound, acting as a PPARγ agonist, primarily induces fluid retention by increasing sodium reabsorption in the kidneys.[2][3] It activates PPARγ receptors in the renal collecting ducts, which in turn upregulates the activity of the epithelial sodium channel (ENaC).[4] This leads to increased sodium and water retention, expansion of plasma volume, and subsequent peripheral edema.

Q3: Can the fluid retention side effect be mitigated without affecting the therapeutic efficacy of this compound?

A3: Several strategies can be employed to mitigate fluid retention. Co-administration of an epithelial sodium channel (ENaC) inhibitor, such as amiloride, has been shown to be effective by directly blocking the downstream target of this compound's action in the kidney. Another approach is the co-administration of the natural compound Emodin, which has been shown to reduce weight gain associated with PPARγ agonists while preserving or even enhancing insulin-sensitizing effects.

Q4: We have noticed a decrease in the hematocrit levels of our treated rats. Is this related to this compound?

A4: Yes, a decrease in hematocrit is a common finding and is indicative of plasma volume expansion, a direct consequence of the fluid retention induced by this compound. This hemodilution effect should be considered when interpreting blood-based biomarkers.

Q5: Are there any alternative compounds to this compound that have a similar therapeutic effect with fewer side effects?

A5: The development of selective PPARγ modulators (SPPARMs) is an active area of research. These compounds are designed to retain the therapeutic insulin-sensitizing effects while minimizing adverse effects like fluid retention. While this compound is the focus here, exploring emerging SPPARMs could be a long-term strategy for your research program.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high mortality in treated animals. Severe fluid overload leading to congestive heart failure, particularly in susceptible strains or models with pre-existing cardiovascular conditions.1. Immediately reduce the dose of this compound. 2. Consider co-administration with a diuretic like amiloride (see Protocol 2). 3. Monitor animals closely for signs of respiratory distress. 4. Ensure the animal model is appropriate and does not have underlying conditions that exacerbate fluid retention.
High variability in weight gain among animals in the same treatment group. Inconsistent drug administration (e.g., incorrect oral gavage technique), leading to variable dosing.1. Review and standardize the oral gavage procedure with all lab personnel (see Protocol 4). 2. Ensure the this compound formulation is homogenous and stable. 3. Check for individual differences in water and food consumption that might influence fluid balance.
Edema is severe and interferes with animal mobility or welfare. High dose of this compound or high salt content in the diet, which exacerbates fluid retention.1. Lower the this compound dosage. 2. Switch to a low-sodium diet for the duration of the study. 3. Implement a mitigation strategy, such as co-treatment with Amiloride or Emodin (see Protocols 2 & 3).
Co-treatment with a mitigating agent is not reducing weight gain as expected. Incorrect dosage or administration timing of the mitigating agent. The chosen agent may not be effective in the specific animal model.1. Verify the dosage calculations and administration protocol for the co-administered agent. 2. Ensure the mitigating agent is administered in a way that its peak activity coincides with that of this compound. 3. Consider trying an alternative mitigation strategy.

Quantitative Data Summary

Table 1: Effect of this compound (Rosiglitazone as proxy) on Body Weight in Rodent Models

Animal ModelTreatmentDurationChange in Body WeightReference
PPARγf/f MiceRosiglitazone9 days+2.74 g (vs. +1.05 g in untreated)
CD PPARγ KO MiceRosiglitazone9 days+0.90 g (vs. +0.81 g in untreated)
ob/ob MiceRosiglitazone (10 mg/kg/day)4 weeksSignificant increase vs. control
ob/ob MiceRosiglitazone + Emodin (400 mg/kg/day)4 weeksSignificantly reduced weight gain vs. Rosiglitazone alone

Table 2: Effect of this compound (Rosiglitazone as proxy) on Plasma Volume Expansion in Mice

Animal ModelTreatmentParameterResultReference
PPARγf/f MiceRosiglitazoneHematocritSignificant decrease
PPARγf/f MiceRosiglitazonePlasma Volume (Evans Blue)+32.2% increase
CD PPARγ KO MiceRosiglitazoneHematocrit / Plasma VolumeNo significant change

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Fluid Retention

Objective: To quantify the degree of fluid retention by measuring changes in body weight and plasma volume.

Materials:

  • Animal balance (sensitive to 0.1 g)

  • Evans blue dye (EBD) solution (5 mg/mL in sterile saline)

  • Spectrophotometer

  • Anesthesia (e.g., isoflurane)

  • Formamide

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • House animals in standard conditions and allow them to acclimatize for at least one week.

  • Record baseline body weight for all animals.

  • Administer this compound or vehicle control daily via oral gavage for the desired study period (e.g., 14 days).

  • Record body weight daily, at the same time each day.

  • At the end of the treatment period, measure plasma volume: a. Anesthetize a mouse and record its body weight. b. Inject a precise volume of EBD solution (e.g., 100 µL) into the retro-orbital sinus or tail vein. c. After 10-20 minutes to allow for circulation, collect a blood sample via cardiac puncture into a heparinized tube. d. Centrifuge the blood to separate the plasma. e. Measure the absorbance of the plasma at 620 nm. f. Create a standard curve with known concentrations of EBD in plasma to determine the concentration in the experimental samples. g. Calculate plasma volume using the formula: Plasma Volume (mL) = (Total EBD injected) / (Concentration of EBD in plasma).

  • Compare the changes in body weight and the final plasma volume between the this compound-treated and control groups.

Protocol 2: Mitigation of Fluid Retention with Amiloride Co-administration

Objective: To prevent this compound-induced fluid retention by blocking the epithelial sodium channel (ENaC).

Materials:

  • This compound solution

  • Amiloride solution (e.g., 1 mg/kg, dissolved in drinking water or prepared for gavage)

  • Animal balance

  • Standard rodent diet and water bottles

Procedure:

  • Divide animals into four groups: (1) Vehicle Control, (2) this compound alone, (3) Amiloride alone, (4) this compound + Amiloride.

  • Record baseline body weights.

  • For Group 4, begin amiloride administration one day prior to starting this compound treatment to ensure ENaC blockade. Amiloride can be administered in the drinking water or via a separate oral gavage.

  • Administer this compound (or vehicle) daily via oral gavage to the respective groups.

  • Continue amiloride administration throughout the this compound treatment period.

  • Monitor body weight daily.

  • At the end of the study, assess fluid retention as described in Protocol 1. The this compound + Amiloride group is expected to show significantly attenuated weight gain and plasma volume expansion compared to the this compound alone group.

Protocol 3: Mitigation of Weight Gain with Emodin Co-administration

Objective: To reduce this compound-induced weight gain while maintaining its therapeutic effects.

Materials:

  • This compound solution

  • Emodin powder

  • Vehicle for Emodin (e.g., pure propylene glycol)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Prepare the Emodin solution: Mix Emodin powder in pure propylene glycol for 6-8 hours at room temperature, protected from light, to create a homogenous suspension (e.g., for a 400 mg/kg dose).

  • Divide animals (e.g., ob/ob mice) into four groups: (1) Vehicle Control, (2) this compound alone (e.g., 10 mg/kg), (3) this compound + low-dose Emodin (e.g., 200 mg/kg), (4) this compound + high-dose Emodin (e.g., 400 mg/kg).

  • Record baseline body weights and relevant metabolic parameters (e.g., blood glucose).

  • Administer all treatments daily via oral gavage for the study duration (e.g., 4 weeks). If administering separately, allow a short interval (e.g., 30 minutes) between compounds.

  • Monitor body weight regularly.

  • At the end of the study, measure final body weight, adipose tissue mass, and key metabolic endpoints (e.g., glucose tolerance test). The Emodin co-treated groups are expected to show reduced body weight and adiposity compared to the this compound-only group, with preserved or improved glycemic control.

Protocol 4: Standard Operating Procedure for Oral Gavage in Mice

Objective: To ensure accurate and safe administration of oral compounds.

Materials:

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch flexible or stainless steel with a ball-tip for adult mice).

  • Syringe with the prepared compound.

Procedure:

  • Determine the correct dosing volume based on the animal's most recent body weight (maximum volume is typically 10 mL/kg).

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the head and body vertically.

  • Gently insert the gavage needle into the mouth, slightly to one side of the midline to avoid the incisors.

  • Advance the needle over the tongue into the pharynx. The mouse should swallow reflexively, allowing the needle to pass easily into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

  • Once the needle is advanced to the pre-measured depth (from the mouth to the last rib), slowly administer the compound.

  • Gently withdraw the needle along the same path.

  • Return the mouse to its cage and monitor for any signs of distress (e.g., labored breathing) for 5-10 minutes.

Visualizations

Imiglitazar_Side_Effect_Pathway cluster_blood Blood Vessel cluster_kidney Kidney Collecting Duct Cell cluster_systemic Systemic Effects This compound This compound (in circulation) PPARg PPARγ Receptor (Nuclear) This compound->PPARg Activation ENaC Epithelial Sodium Channel (ENaC) PPARg->ENaC Upregulates Activity Lumen Tubular Lumen (Urine) ENaC->Lumen Na+ Reabsorption from Urine SodiumRetention Increased Sodium & Water Retention PlasmaExpansion Plasma Volume Expansion SodiumRetention->PlasmaExpansion Edema Edema & Weight Gain PlasmaExpansion->Edema Amiloride Mitigation: Amiloride Amiloride->ENaC Blocks

Caption: Mechanism of this compound-induced fluid retention and Amiloride mitigation.

Experimental_Workflow_Mitigation cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment Groups cluster_monitoring Phase 3: Monitoring & Analysis A1 Acclimatize Animal Models A2 Record Baseline Body Weight & Vitals A1->A2 B1 Group 1: This compound Only A2->B1 Randomize B2 Group 2: This compound + Mitigating Agent A2->B2 Randomize B3 Group 3: Vehicle Control A2->B3 Randomize C1 Daily Monitoring: - Body Weight - Clinical Signs B1->C1 Administer Treatment B2->C1 Administer Treatment B3->C1 Administer Treatment C2 Endpoint Analysis: - Plasma Volume - Hematocrit - Tissue Edema C1->C2 Emodin_Dual_Modulation cluster_adipogenic Adipogenic Pathway cluster_thermo Thermogenic Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates Emodin Emodin SREBP1 SREBP1-mediated Lipogenesis Emodin->SREBP1 Inhibits PGC1a PGC-1α-driven Thermogenesis Emodin->PGC1a Amplifies PPARg->SREBP1 Activates PPARg->PGC1a Activates WeightGain Adiposity & Weight Gain SREBP1->WeightGain InsulinSens Improved Insulin Sensitivity PGC1a->InsulinSens

References

Validation & Comparative

A Comparative Guide to Imiglitazar and Rosiglitazone in PPARγ Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imiglitazar and Rosiglitazone, focusing on their performance as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activators. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been pivotal in the management of type 2 diabetes. This guide focuses on two such agonists: Rosiglitazone, a well-established selective PPARγ agonist, and this compound, a dual agonist for both PPARα and PPARγ. Understanding the nuances of their interaction with PPARγ is crucial for the development of next-generation therapies with improved efficacy and safety profiles.

Mechanism of Action

Both this compound and Rosiglitazone exert their effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to an improvement in insulin sensitivity.

Rosiglitazone is a high-affinity, selective agonist for PPARγ.[1][2] In contrast, this compound (also known as TAK-559) is a potent dual agonist, activating both PPARα and PPARγ.[1] This dual activity is intended to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes. Notably, this compound acts as a partial agonist on human PPARγ1, achieving about 68% of the maximal activation observed with the full agonist, Rosiglitazone.[1]

Quantitative Comparison of PPARγ Activation

The following table summarizes the key quantitative parameters for this compound and Rosiglitazone in activating PPARγ.

ParameterThis compound (TAK-559)RosiglitazoneReference
PPARγ EC50 31 nM60 nM[1]
PPARα EC50 67 nMNo activity
PPARγ Binding Affinity (Kd) Not explicitly found40 nM
Agonist Type Partial AgonistFull Agonist

Experimental Protocols

Detailed methodologies for key experiments used to characterize the PPARγ activity of these compounds are provided below.

PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD. A fluorescently labeled, non-selective PPARγ ligand (Fluormone™ Pan-PPAR Green) binds to the PPARγ-LBD. When these components are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a high TR-FRET signal. A test compound that binds to the PPARγ-LBD will displace the fluorescent ligand, leading to a decrease in the TR-FRET signal.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. A15145)

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody

    • Fluormone™ Pan-PPAR Green tracer

    • Assay Buffer

  • Test compounds (this compound, Rosiglitazone)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds (this compound and Rosiglitazone) in the provided assay buffer. A typical starting concentration might be 10 µM, followed by 3-fold serial dilutions. Also, prepare a positive control (e.g., a known PPARγ agonist like unlabeled Rosiglitazone) and a negative control (vehicle, e.g., DMSO).

  • Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 384-well plate.

  • Reagent Preparation: Prepare a 2X working solution of the Fluormone™ Pan-PPAR Green tracer in assay buffer.

  • Tracer Addition: Add 8 µL of the 2X tracer solution to each well.

  • Protein-Antibody Complex Preparation: Prepare a 2X working solution of the GST-PPARγ-LBD and Tb-anti-GST antibody complex in assay buffer.

  • Complex Addition: Add 10 µL of the 2X protein-antibody complex to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 495 nm (terbium emission) and 520 nm (FRET signal).

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

GAL4-PPARγ Chimera Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Principle: In this assay, the DNA-binding domain of the yeast transcription factor GAL4 is fused to the ligand-binding domain (LBD) of human PPARγ. This chimera is co-transfected into a suitable mammalian cell line along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If a test compound binds to and activates the PPARγ LBD, the GAL4 DNA-binding domain will bind to the UAS and drive the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of PPARγ activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for GAL4-hPPARγ-LBD chimera

  • Reporter plasmid with GAL4 UAS driving luciferase expression (e.g., pFR-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (this compound, Rosiglitazone)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GAL4-hPPARγ-LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound and Rosiglitazone). Include a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal efficacy (Emax).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for comparing PPARγ activators.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Rosiglitazone PPARg_inactive PPARγ Ligand->PPARg_inactive Binding & Activation PPARg_active PPARγ PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerization with RXR Target_Genes Target Genes PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis (e.g., enzymes for glucose uptake) mRNA->Protein_Synthesis Translation Metabolic_Effects Improved Insulin Sensitivity Protein_Synthesis->Metabolic_Effects Leads to

Caption: PPARγ signaling pathway activated by ligands.

Experimental_Workflow cluster_step1 Step 1: Compound Preparation cluster_step2 Step 2: In Vitro Assays cluster_step3 Step 3: Data Acquisition cluster_step4 Step 4: Data Analysis & Comparison Prepare_Compounds Prepare serial dilutions of This compound and Rosiglitazone Binding_Assay PPARγ Competitive Binding Assay (e.g., TR-FRET) Prepare_Compounds->Binding_Assay Transactivation_Assay GAL4-PPARγ Transactivation Assay (Cell-based) Prepare_Compounds->Transactivation_Assay Measure_Binding Measure TR-FRET Signal Binding_Assay->Measure_Binding Measure_Activation Measure Luciferase Activity Transactivation_Assay->Measure_Activation Analyze_Binding Calculate IC50 and Ki values Measure_Binding->Analyze_Binding Analyze_Activation Calculate EC50 and Emax values Measure_Activation->Analyze_Activation Compare_Results Compare Binding Affinity, Potency, and Efficacy Analyze_Binding->Compare_Results Analyze_Activation->Compare_Results

Caption: Workflow for comparing PPARγ activators.

Conclusion

Rosiglitazone is a potent and selective full agonist of PPARγ, while this compound is a dual PPARα/γ agonist with partial agonist activity at PPARγ. The lower EC50 value of this compound for PPARγ suggests a higher potency in cellular transactivation assays compared to Rosiglitazone. However, its partial agonism means it may not elicit the same maximal response as a full agonist like Rosiglitazone. The dual activity of this compound on both PPARα and PPARγ presents a potential advantage for treating both hyperglycemia and dyslipidemia. The choice between these two compounds for further research and development would depend on the specific therapeutic goals, with Rosiglitazone being a tool for selective PPARγ activation and this compound offering a broader metabolic effect. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the functional differences between these two important PPARγ modulators.

References

The Evolving Landscape of Dual PPAR Agonists: A Comparative Analysis of Imiglitazar and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of effective treatments for metabolic disorders like type 2 diabetes and dyslipidemia has led to the exploration of dual peroxisome proliferator-activated receptor (PPAR) agonists. These compounds, by targeting both PPARα and PPARγ, offer the potential for comprehensive management of both lipid and glucose abnormalities. This guide provides a comparative overview of the efficacy of Imiglitazar and other notable dual PPAR agonists, supported by available experimental data and detailed methodologies.

While this compound was identified as a dual PPARα and PPARγ agonist, publicly available clinical trial data on its efficacy and safety is scarce, suggesting its clinical development may have been discontinued at an early stage.[1] Consequently, this guide will focus on a comparative analysis of more clinically advanced dual PPAR agonists—Saroglitazar, Tesaglitazar, and Aleglitazar—and the pan-agonist Chiglitazar, with available preclinical information on this compound for context.

Mechanism of Action: The Dual PPAR Approach

Peroxisome proliferator-activated receptors are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. The three main isoforms are:

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and promotes glucose uptake.

  • PPARδ (or β): Involved in fatty acid oxidation, particularly in skeletal muscle.

Dual PPAR agonists aim to harness the synergistic effects of activating both PPARα and PPARγ, thereby simultaneously addressing dyslipidemia and hyperglycemia, key components of the metabolic syndrome.[2][3]

Signaling Pathway of Dual PPAR Agonists

The activation of PPARα and PPARγ by a dual agonist initiates a cascade of molecular events leading to the regulation of target gene expression. Upon ligand binding, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.

Ligand Dual PPAR Agonist (e.g., this compound) PPARa PPARα Ligand->PPARa Binds PPARg PPARγ Ligand->PPARg Binds Complex_a PPARα/RXR Heterodimer PPARa->Complex_a Forms Complex_g PPARγ/RXR Heterodimer PPARg->Complex_g Forms RXR RXR RXR->Complex_a RXR->Complex_g PPRE PPRE (Peroxisome Proliferator Response Element) Complex_a->PPRE Binds to Complex_g->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism Leads to Glucose_Homeostasis Improved Insulin Sensitivity Increased Glucose Uptake Gene_Expression->Glucose_Homeostasis Leads to

Caption: Simplified signaling pathway of dual PPAR agonists.

Comparative Efficacy: A Review of the Data

The following tables summarize the available clinical trial data for key dual and pan-PPAR agonists, focusing on their effects on lipid profiles and glycemic control. Due to the limited data on this compound, it is not included in these comparative tables.

Effects on Lipid Profile
CompoundStudy PopulationTreatment DurationChange in TriglyceridesChange in HDL-CChange in LDL-CReference(s)
Saroglitazar Type 2 Diabetes with Dyslipidemia24 weeks↓ 45% (4mg)↑ (significant)↓ 5% (4mg)[2][4]
Tesaglitazar Type 2 Diabetes12 weeks↓ 17.2% - 41.0%↑ 12.9% - 15.0%Variable
Aleglitazar Type 2 Diabetes26 weeks↓ (dose-dependent)↑ (dose-dependent)↓ (modest)
Chiglitazar Type 2 Diabetes24 weeks↓ (significant)↑ (significant)No significant change
Effects on Glycemic Control
CompoundStudy PopulationTreatment DurationChange in HbA1cChange in Fasting Plasma Glucose (FPG)Reference(s)
Saroglitazar Type 2 Diabetes24 weeks↓ 0.2% - 0.3%↓ (significant)
Tesaglitazar Type 2 Diabetes12 weeksNot reported↓ 30.3 - 60.9 mg/dL
Aleglitazar Type 2 Diabetes26 weeks↓ (significant vs. placebo)↓ (significant vs. placebo)
Chiglitazar Type 2 Diabetes24 weeks↓ 0.87% - 1.05%↓ (significant)

Safety and Tolerability Profile

A critical aspect of drug development is the safety profile of a compound. Many dual PPAR agonists have faced challenges in this area, leading to the discontinuation of their development.

CompoundCommon Adverse EventsReason for Discontinuation (if applicable)Reference(s)
This compound Data not publicly availableDevelopment likely discontinued
Saroglitazar Generally well-tolerated-
Tesaglitazar Increased serum creatinineDiscontinued due to an unfavorable risk-benefit profile
Aleglitazar Weight gain, edema, increased risk of bone fractures and heart failureDiscontinued due to safety concerns and lack of cardiovascular efficacy
Chiglitazar Mild edema, weight gain-

Key Experimental Methodologies

The evaluation of dual PPAR agonists relies on a range of established in vitro and in vivo experimental protocols.

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound for different PPAR isoforms.

start HEK293T Cells transfection Transfect with: 1. PPAR-LBD-Gal4 Chimera Plasmid 2. Gal4 UAS-Luciferase Reporter Plasmid start->transfection incubation1 Incubate for 24h transfection->incubation1 treatment Treat with Test Compound (e.g., this compound) incubation1->treatment incubation2 Incubate treatment->incubation2 lysis Cell Lysis incubation2->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay end Determine EC50 and Maximal Activation luciferase_assay->end

Caption: Workflow for a PPAR transactivation assay.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the DNA-binding domain of the yeast transcription factor Gal4, and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound.

  • Luciferase Assay: Following incubation with the compound, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of the PPAR-LBD.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal activation relative to a reference full agonist.

In Vivo Animal Models

Animal models are crucial for evaluating the efficacy and safety of dual PPAR agonists in a physiological context. Common models include:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking key features of type 2 diabetes.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also exhibit obesity, hyperlipidemia, and insulin resistance.

  • ApoE*3Leiden.CETP Transgenic Mice: This model is used to study atherosclerosis and the effects of lipid-modifying therapies.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Protocol:

  • Catheterization: Animals are surgically fitted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Fasting: Animals are fasted overnight to achieve a basal metabolic state.

  • Insulin and Glucose Infusion: A constant infusion of insulin is administered to stimulate glucose uptake by peripheral tissues. Simultaneously, a variable infusion of glucose is given to maintain blood glucose at a constant, normal (euglycemic) level.

  • Blood Sampling: Blood samples are taken at regular intervals to monitor blood glucose levels.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

Protocol:

  • Fasting: Animals are fasted for a defined period (typically 6 hours).

  • Baseline Blood Sample: A baseline blood sample is taken to measure fasting glucose levels.

  • Glucose Administration: A concentrated glucose solution is administered orally via gavage.

  • Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration to measure blood glucose levels.

  • Data Analysis: The area under the curve (AUC) of the glucose excursion over time is calculated. A smaller AUC indicates better glucose tolerance.

Measurement of Liver Lipids

Protocol:

  • Tissue Homogenization: A portion of the liver is homogenized.

  • Lipid Extraction: Lipids are extracted from the homogenate using a solvent mixture, such as chloroform/methanol (Folch method).

  • Quantification: The extracted lipids are then quantified using commercial enzymatic kits for triglycerides and cholesterol.

Conclusion

Dual PPAR agonists represent a promising therapeutic strategy for the management of metabolic diseases by targeting both dyslipidemia and insulin resistance. While early compounds like this compound did not advance through clinical development, newer agents such as Saroglitazar have shown favorable efficacy and safety profiles in clinical trials. The discontinuation of Tesaglitazar and Aleglitazar due to adverse effects underscores the challenges in developing safe and effective dual PPAR agonists. The pan-agonist Chiglitazar also demonstrates significant improvements in both lipid and glycemic control. Continued research and development in this area, guided by rigorous preclinical and clinical evaluation using standardized experimental protocols, will be crucial in realizing the full therapeutic potential of this class of drugs.

References

A Comparative Analysis of Imiglitazar and Tesaglitazar in Metabolic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma (PPARα/γ) agonists, Imiglitazar (TAK-559) and Tesaglitazar, based on available preclinical and clinical data. This document is intended to assist researchers and drug development professionals in understanding the similarities and differences between these two compounds in the context of metabolic disease models.

Introduction

This compound and Tesaglitazar are both members of the "glitazar" class of drugs, designed to target both PPARα and PPARγ.[1] Activation of PPARα primarily influences lipid metabolism, leading to reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol.[2] Conversely, PPARγ activation is central to improving insulin sensitivity and regulating glucose homeostasis.[2] By activating both receptors, these compounds aim to provide a comprehensive treatment for the cluster of metabolic abnormalities often seen in type 2 diabetes and metabolic syndrome, including dyslipidemia and hyperglycemia.[3][4] While both compounds showed promise, the clinical development of Tesaglitazar was discontinued.

Mechanism of Action: Dual PPARα/γ Agonism

Both this compound and Tesaglitazar function by binding to and activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation by a ligand, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid and glucose metabolism, and inflammation.

This compound is a potent dual agonist with high affinity for both human PPARα and PPARγ1, with EC50 values of 67 nM and 31 nM, respectively. It has been characterized as a partial agonist for PPARγ1, achieving about 68% of the maximal activation seen with the full PPARγ agonist, rosiglitazone. Tesaglitazar also acts as a dual PPARα/γ agonist.

Below is a diagram illustrating the generalized signaling pathway for dual PPARα/γ agonists like this compound and Tesaglitazar.

Fig. 1: Generalized signaling pathway of dual PPARα/γ agonists.

Comparative Efficacy in Metabolic Models

In Vitro Potency

The following table summarizes the in vitro potency of this compound and Tesaglitazar on human PPAR subtypes.

CompoundPPARα (EC50)PPARγ (EC50)Reference
This compound (TAK-559) 67 nM31 nM
Tesaglitazar 3.6 μM (human)~0.2 μM (human)MedChemExpress

Note: Lower EC50 values indicate higher potency.

Preclinical In Vivo Studies

The following tables summarize the key findings from preclinical studies of this compound and Tesaglitazar in relevant animal models of metabolic disease.

Table 1: Effects of this compound (TAK-559) in Prediabetic Rhesus Monkeys

ParameterTreatment Group (3.0 mg/kg/day)Change from BaselineReference
HDL Cholesterol This compoundSignificant Elevation
Triglycerides This compoundDecrease
Apolipoprotein B-100 This compoundDecrease
Apolipoprotein A-I This compoundIncrease
Hyperinsulinemia This compoundSignificantly Corrected
Insulin Resistance This compoundSignificantly Corrected

Table 2: Effects of Tesaglitazar in Obese Zucker Rats

ParameterTreatment Group (3 µmol/kg/day)Change vs. Obese ControlReference
Fasting Plasma Glucose TesaglitazarLowered
Fasting Insulin TesaglitazarSubstantially Reduced
Fasting Triglycerides TesaglitazarMarkedly Lowered
Hepatic TG Secretion Tesaglitazar-47%
Plasma TG Clearance Tesaglitazar+490%
Postprandial Glucose Tolerance TesaglitazarImproved
Postprandial Lipid Tolerance TesaglitazarImproved
Clinical Studies

The following table presents data from a clinical trial of Tesaglitazar in non-diabetic, insulin-resistant patients. Clinical trial data for this compound is less readily available in the public domain.

Table 3: Effects of Tesaglitazar in Non-Diabetic, Insulin-Resistant Patients (12 weeks)

ParameterTreatment Group (1.0 mg/day)Change from BaselineReference
Fasting Triglycerides Tesaglitazar-37%
HDL Cholesterol Tesaglitazar+16%
Non-HDL Cholesterol Tesaglitazar-15%
Fasting Insulin Concentration Tesaglitazar-35%
Fasting Plasma Glucose Tesaglitazar-0.47 mmol/l

Experimental Protocols

This compound (TAK-559) Study in Prediabetic Rhesus Monkeys
  • Animal Model: Prediabetic adult male rhesus monkeys.

  • Treatment: Oral administration of TAK-559 at doses of 0.3, 1.0, and 3.0 mg/kg per day for the study duration.

  • Key Parameters Measured: Circulating levels of HDL cholesterol, triglycerides, apolipoprotein B-100, and apolipoprotein A-I. Hyperinsulinemia and insulin resistance were also assessed.

  • Data Analysis: Comparison of metabolic parameters before and after treatment.

Tesaglitazar Study in Obese Zucker Rats
  • Animal Model: Male obese Zucker rats (a model of insulin resistance and dyslipidemia).

  • Treatment: Oral gavage of Tesaglitazar at a dose of 3 µmol/kg/day for 3 weeks.

  • Experimental Workflow:

    • Isoglycemic-Hyperinsulinemic Clamp: To assess whole-body glucose disposal and hepatic glucose output, [3H]glucose was used as a tracer.

    • Tissue-Specific Glucose Utilization: Measured using 2-deoxy-D-[2,6-3H]glucose.

    • Fatty Acid and Glucose Utilization: Assessed using a combination of stable and radioactive tracers.

  • Data Analysis: Comparison between lean controls, obese controls, and Tesaglitazar-treated obese rats.

Below is a diagram illustrating the experimental workflow for the Tesaglitazar study in obese Zucker rats.

cluster_animal_groups Animal Groups cluster_treatment Treatment Phase (3 weeks) cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Lean Lean Controls Dosing Oral Gavage (Vehicle or Tesaglitazar) Lean->Dosing Obese Obese Controls Obese->Dosing Treated Tesaglitazar-Treated Obese Rats Treated->Dosing Clamp Isoglycemic- Hyperinsulinemic Clamp Dosing->Clamp Glucose_Uptake Tissue-Specific Glucose Utilization Dosing->Glucose_Uptake FA_Metabolism Fatty Acid Metabolism Studies Dosing->FA_Metabolism Comparison Comparative Analysis of Metabolic Parameters Clamp->Comparison Glucose_Uptake->Comparison FA_Metabolism->Comparison

Fig. 2: Experimental workflow for Tesaglitazar in obese Zucker rats.

Conclusion

Both this compound and Tesaglitazar are potent dual PPARα/γ agonists that have demonstrated beneficial effects on lipid and glucose metabolism in preclinical and, in the case of Tesaglitazar, clinical settings. This compound showed significant improvements in dyslipidemia and insulin resistance in a primate model. Tesaglitazar also demonstrated robust effects on similar parameters in rodent models and in human subjects.

The lack of direct comparative studies makes it challenging to definitively state which compound has a superior efficacy or safety profile. The provided data, however, offers a valuable overview of the individual characteristics of each molecule. For researchers in the field, the distinct potencies and the available data from different metabolic models can help guide future research and the development of next-generation PPAR modulators. The detailed experimental protocols offer a foundation for designing new studies to further elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Validation of Imiglitazar's Dual PPARα/γ Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Imiglitazar's performance as a dual peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) agonist against other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to PPARα/γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] Three isoforms have been identified: α, γ, and β/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation primarily lowers triglyceride levels. PPARγ is predominantly found in adipose tissue, where it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[2][4]

The therapeutic strategy behind dual PPARα/γ agonists, or "glitazars," is to combine the potent insulin-sensitizing effects of PPARγ activation (similar to thiazolidinediones like Rosiglitazone) with the lipid-modifying benefits of PPARα activation (similar to fibrates). This dual action is intended to simultaneously address hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes. This compound (TAK-559) was developed as one such dual agonist.

PPAR Signaling Pathway

Upon binding by a ligand, such as this compound, the PPAR receptor undergoes a conformational change. It then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and displaces co-repressor proteins, ultimately leading to the modulation of gene transcription.

PPAR_Signaling_Pathway Ligand This compound (Agonist) PPAR_RXR_inactive PPAR/RXR Heterodimer (with Co-repressors) Ligand->PPAR_RXR_inactive PPAR_RXR_active Activated PPAR/RXR Complex (with Co-activators) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change Co-repressor Dissociation Co-activator Recruitment PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates

Figure 1: Generalized PPAR Signaling Pathway.

Experimental Validation of Dual Agonist Activity

The dual agonist activity of a compound like this compound is validated through a series of in vitro experiments designed to quantify its potency and efficacy at each PPAR isoform.

Cell-Based Transactivation Assay

This is the primary method used to determine if a compound can activate a PPAR isoform and to quantify its potency (EC50). The assay measures the ligand-dependent activation of a reporter gene.

  • Cell Culture & Transfection: Human Embryonic Kidney 293 (HEK293T) cells are cultured in an appropriate medium. The cells are then co-transfected with two plasmids:

    • An expression plasmid containing a chimeric receptor, which fuses the ligand-binding domain (LBD) of the human PPAR isoform (α or γ) to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.

    • A reporter plasmid containing the luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Compound Treatment: After a recovery period, the transfected cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., Rosiglitazone for PPARγ, WY14643 for PPARα).

  • Luciferase Activity Measurement: Following incubation (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPAR activation, is measured using a luminometer.

  • Data Analysis: The data are normalized to a positive control and plotted as a dose-response curve. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is calculated.

Transactivation_Workflow Start HEK293T Cells Transfection Co-transfection: 1. PPAR-LBD/GAL4-DBD Plasmid 2. GAL4-UAS/Luciferase Plasmid Start->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Treatment Treat with this compound (or other agonists) at various concentrations Incubation1->Treatment Incubation2 Incubate (24-48h) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometry Add Substrate & Measure Luminescence Lysis->Luminometry Analysis Data Analysis: Dose-Response Curve & EC50 Luminometry->Analysis

Figure 2: Workflow for a PPAR Transactivation Assay.
Co-factor Recruitment/Dissociation Assay

Activation of PPARs involves the recruitment of co-activators and the dissociation of co-repressors. Assays measuring these interactions confirm the mechanism of action.

  • Immobilization: A purified, tagged version of the PPAR-LBD is immobilized on a microplate.

  • Binding Reaction: The test compound (this compound) and a labeled co-activator peptide (e.g., from SRC-1) are added to the wells.

  • Detection: After incubation, unbound components are washed away, and the amount of bound co-activator is quantified. An increase in signal indicates that the compound promotes the interaction between PPAR and its co-activator.

  • Results for this compound: Studies have shown that this compound successfully recruits the co-activator SRC-1 and dissociates the co-repressor NCoR from both PPARα and PPARγ.

Comparative Data Analysis

The dual agonism of this compound is best understood by comparing its potency against selective and other dual agonists. This compound demonstrates potent activation of both human PPARα and PPARγ isoforms, with EC50 values in the nanomolar range.

CompoundTypePPARα EC50 (nM)PPARγ EC50 (nM)Potency Ratio (α/γ)
This compound Dual Agonist67312.2
Rosiglitazone Selective PPARγ>10,000196>50
Fenofibric Acid Selective PPARα~30,000>100,000<0.3
Ragaglitazar Dual Agonist2703240.83
Chiglitazar Dual Agonist1,7004104.1
Table 1: Comparative in vitro potencies of various PPAR agonists in transactivation assays. Data compiled from multiple sources and may vary based on specific assay conditions.

The data indicates that this compound is a potent dual agonist with a slight preference for PPARγ. Its activity profile is more balanced than selective agonists and shows higher potency compared to some other dual agonists like Chiglitazar.

Agonist_Comparison This compound This compound PPARa_Activation High PPARα Activation (EC50 = 67 nM) This compound->PPARa_Activation Activates PPARg_Activation High PPARγ Activation (EC50 = 31 nM) This compound->PPARg_Activation Activates Balanced_Profile Balanced Dual Agonist Profile Rosiglitazone Rosiglitazone (Selective PPARγ Agonist) Rosi_g High PPARγ Activation Rosiglitazone->Rosi_g Activates Rosi_a Negligible PPARα Activation Rosiglitazone->Rosi_a Does not activate Fenofibrate Fenofibrate (Selective PPARα Agonist) Feno_a Moderate PPARα Activation Fenofibrate->Feno_a Activates Feno_g Negligible PPARγ Activation Fenofibrate->Feno_g Does not activate

Figure 3: Logical Comparison of Agonist Activity Profiles.

Conclusion

The dual agonist activity of this compound at PPARα and PPARγ is well-supported by in vitro experimental data. Cell-based transactivation assays confirm its high potency, with EC50 values of 67 nM and 31 nM for PPARα and PPARγ, respectively. Mechanistic studies further validate its function through the direct binding to PPARs, recruitment of co-activators, and dissociation of co-repressors. When compared to selective agonists like Rosiglitazone and Fenofibrate, this compound demonstrates a more balanced profile, a key characteristic for simultaneously addressing both insulin resistance and dyslipidemia. However, it is important to note that the clinical development of this compound, like several other dual PPAR agonists, was suspended, highlighting the challenges in translating potent in vitro activity into a safe and effective therapeutic.

References

Imiglitazar: A Comparative Analysis of its Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Imiglitazar's (also known as TAK-559) interaction with various nuclear receptors, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity profile. The data presented is compiled from available in vitro studies to facilitate an objective assessment of this compound's performance against alternative nuclear receptor modulators.

Summary of this compound's Nuclear Receptor Activity

The available quantitative data for this compound's activity on PPAR subtypes is summarized in the table below.

Quantitative Comparison of this compound's Activity on PPAR Subtypes

Nuclear ReceptorParameterValue (nM)
PPARαEC5067
PPARγEC5031
PPARδKi or IC50Data not available

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response in a cell-based transactivation assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of PPAR activation and a typical experimental workflow for assessing nuclear receptor activation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus This compound This compound PPAR PPAR (α, γ, δ) This compound->PPAR Binds to LBD RXR RXR Heterodimer PPAR-RXR Heterodimer RXR->Heterodimer PPAR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA

Caption: PPAR Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation & Lysis cluster_detection Detection & Analysis Seed_Cells Seed Cells into 96-well Plate Add_Compound Add this compound or Control Compound Seed_Cells->Add_Compound Incubate Incubate Cells Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Methodologies

The following are detailed protocols for common assays used to determine the activity of compounds like this compound on nuclear receptors.

Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (luciferase).

1. Cell Culture and Transfection:

  • Mammalian cells (e.g., HEK293T or COS-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1-5 x 10^4 cells per well.

  • After 24 hours, cells are transiently co-transfected with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

    • An expression vector containing the full-length coding sequence of the nuclear receptor of interest (e.g., human PPARα, PPARγ, or PPARδ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

2. Compound Treatment:

  • Following a 4-6 hour transfection period, the medium is replaced with fresh DMEM containing various concentrations of this compound or a reference compound (e.g., Rosiglitazone for PPARγ). A vehicle control (e.g., 0.1% DMSO) is also included.

  • The cells are incubated with the compounds for 24 hours.

3. Luciferase Activity Measurement:

  • After incubation, the cells are washed with Phosphate-Buffered Saline (PBS) and lysed using a passive lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • If a control reporter was used, its activity is also measured.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

  • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

  • The EC50 values are determined by fitting the dose-response curves using a non-linear regression model.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This in vitro assay quantifies the binding affinity of a compound to the Ligand Binding Domain (LBD) of a nuclear receptor.

1. Reagents and Materials:

  • Purified, recombinant nuclear receptor LBD fused to a tag (e.g., Glutathione S-transferase, GST).

  • A fluorescently labeled tracer ligand that binds to the nuclear receptor LBD.

  • A terbium-labeled antibody that specifically binds to the tag on the LBD (e.g., anti-GST antibody).

  • Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • 384-well, low-volume, black assay plates.

2. Assay Procedure:

  • A dilution series of this compound is prepared in the assay buffer.

  • The nuclear receptor LBD and the terbium-labeled antibody are mixed and pre-incubated.

  • The fluorescent tracer is added to the wells of the 384-well plate.

  • The this compound dilutions are then added to the wells.

  • The reaction is initiated by adding the pre-incubated LBD/antibody complex to the wells.

  • The plate is incubated at room temperature for 1-4 hours, protected from light.

3. Data Acquisition:

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The instrument is set to excite the terbium donor at ~340 nm and measure the emission from both the terbium donor (~495 nm) and the fluorescent acceptor (~520 nm) after a time delay (typically 60-100 µs).

4. Data Analysis:

  • The ratio of the acceptor emission to the donor emission is calculated for each well.

  • The data is plotted as the TR-FRET ratio versus the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

References

In Vivo Therapeutic Efficacy of Imiglitazar: A Comparative Analysis for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic effects of Imiglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This compound's performance is contrasted with other selective and dual PPAR agonists, supported by experimental data from preclinical studies. This document is intended to serve as a resource for researchers engaged in the development of therapies for metabolic disorders such as type 2 diabetes and dyslipidemia.

Comparative Efficacy of PPAR Agonists on Metabolic Parameters

The therapeutic potential of PPAR agonists is typically evaluated based on their ability to improve glucose homeostasis and lipid profiles. The following tables summarize quantitative data from various in vivo studies, comparing the effects of this compound with the selective PPARγ agonist Rosiglitazone and other dual-acting agonists.

Table 1: Effects of PPAR Agonists on Glycemic Control in Animal Models

Compound (Class)Animal ModelDoseChange in Fasting GlucoseChange in InsulinHOMA-IR ImprovementReference
This compound (PPARα/γ)Prediabetic Rhesus Monkeys3.0 mg/kg/dayNo significant changeSignificant correction of hyperinsulinemiaSignificant correction[1]
Rosiglitazone (PPARγ)ob/ob Mice10 mg/kg/daySignificant ReductionSignificant Reduction-[2]
Ragaglitazar (PPARα/γ)ob/ob Mice<0.03 mg/kg/day (ED₅₀)Significant Reduction<0.1 mg/kg/day (ED₅₀)-[2]
Chiglitazar (PPARα/γ)MSG Obese Rats5-20 mg/kg/day-Significant ReductionSignificant Amelioration[3]

Table 2: Effects of PPAR Agonists on Lipid Profile in Animal Models

Compound (Class)Animal ModelDoseChange in Triglycerides (TG)Change in HDL-CChange in Apolipoprotein B-100Reference
This compound (PPARα/γ)Prediabetic Rhesus Monkeys3.0 mg/kg/dayDecreaseSignificant ElevationDecrease[1]
Rosiglitazone (PPARγ)ob/ob Mice10 mg/kg/daySignificant Reduction--
Ragaglitazar (PPARα/γ)ob/ob Mice6.1 mg/kg/day (ED₅₀)Significant Reduction--
Chiglitazar (PPARα/γ)MSG Obese Rats5-20 mg/kg/daySignificant Reduction--

Key In Vivo Experimental Methodologies

The following protocols are representative of the methodologies used in the preclinical evaluation of this compound and comparator compounds.

Animal Model and Husbandry
  • Model: Adult male obese prediabetic rhesus monkeys (Macaca mulatta) are frequently used for their physiological similarity to humans in metabolic studies. Alternatively, rodent models such as genetically obese ob/ob mice or diet-induced obese rats (e.g., MSG obese rats) are utilized.

  • Housing: Animals are individually housed in climate-controlled facilities with a 12-hour light/dark cycle.

  • Diet: A standard diet is provided, with water available ad libitum. For diet-induced models, a high-fat diet is administered to induce the desired metabolic phenotype.

Drug Administration Protocol
  • Route of Administration: Test compounds are administered orally, typically via gavage, to ensure accurate dosing. For larger animals like monkeys, drugs can be incorporated into gelatin treats to improve compliance and reduce stress.

  • Vehicle: The drug is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose solution.

  • Dosing Regimen: Animals are dosed once daily for a predetermined study period, which can range from several days to multiple weeks (e.g., 12 weeks for the rhesus monkey study). A vehicle-only control group is run in parallel.

Blood Sample Collection and Biochemical Analysis
  • Collection: Blood samples are collected from a suitable vessel (e.g., saphenous vein in monkeys) at baseline and at specified time points throughout the study. Samples are typically collected after an overnight fast to assess metabolic parameters.

  • Processing: Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Biochemical Assays: A comprehensive panel of metabolic markers is analyzed using standard automated clinical chemistry analyzers. Key parameters include:

    • Glycemic Control: Fasting plasma glucose, insulin, and calculation of indices like HOMA-IR (Homeostatic Model Assessment of Insulin Resistance).

    • Lipid Profile: Total cholesterol, HDL-cholesterol, LDL-cholesterol, triglycerides, and apolipoproteins (e.g., ApoB-100, ApoA-I).

Visualizing Mechanisms and Workflows

PPARα/γ Signaling Pathway

The therapeutic effects of this compound are mediated through the activation of PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

PPAR_Signaling cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus cluster_2 Gene Transcription & Therapeutic Effects This compound This compound (PPARα/γ Agonist) PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (DNA Response Element) Heterodimer_a->PPRE binds to Heterodimer_g->PPRE binds to Lipid_Metabolism ↑ Fatty Acid Oxidation (ACOX1, CPT1) ↓ Triglycerides PPRE->Lipid_Metabolism regulates Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake (GLUT4) ↓ Gluconeogenesis PPRE->Glucose_Homeostasis regulates Adipogenesis ↑ Adipocyte Differentiation PPRE->Adipogenesis regulates

Caption: Dual activation of PPARα and PPARγ by this compound regulates genes controlling lipid and glucose metabolism.

In Vivo Efficacy Study Workflow

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of a compound like this compound in a relevant animal model of metabolic disease.

InVivo_Workflow A Animal Model Selection (e.g., Prediabetic Rhesus Monkey) B Acclimatization & Baseline Measurements A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Daily Oral Administration (e.g., 12 weeks) C->D E Periodic Sampling (Blood, Body Weight) D->E throughout study F End-of-Study Terminal Sample Collection D->F G Biochemical Analysis (Glucose, Lipids, Insulin) E->G F->G H Statistical Analysis & Data Interpretation G->H

Caption: Standard workflow for preclinical in vivo evaluation of metabolic drug candidates.

References

A Head-to-Head Comparison of Imiglitazar and Chiglitazar: Metabolic Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the metabolic effects of two distinct PPAR agonists, Imiglitazar and Chiglitazar. This report details their mechanisms of action, comparative efficacy on glucose and lipid metabolism supported by experimental data, and methodologies of key assays.

Introduction

This compound and Chiglitazar are two novel therapeutic agents developed for the management of type 2 diabetes and associated metabolic disorders. Both molecules exert their effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. However, they differ in their specific targets within the PPAR family, leading to distinct metabolic profiles. This compound is a dual agonist of PPARα and PPARγ, while Chiglitazar is a pan-agonist, targeting PPARα, PPARγ, and PPARδ. This guide provides a detailed comparison of their metabolic effects, drawing upon available preclinical and clinical data, and outlines the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Targeting the PPAR System

Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

This compound , as a dual PPARα/γ agonist, combines the therapeutic benefits of targeting both isoforms.[1] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

Chiglitazar is a pan-agonist that activates all three PPAR isoforms: α, γ, and δ.[2] In addition to the effects of PPARα and PPARγ activation, Chiglitazar also modulates the activity of PPARδ. PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy expenditure in skeletal muscle and adipose tissue. This broad-spectrum activation suggests that Chiglitazar may offer a more comprehensive approach to managing the multifaceted metabolic dysregulation seen in type 2 diabetes.

cluster_this compound This compound (Dual Agonist) cluster_Chiglitazar Chiglitazar (Pan-Agonist) This compound This compound PPARa_I PPARα This compound->PPARa_I Activates PPARg_I PPARγ This compound->PPARg_I Activates Chiglitazar Chiglitazar PPARa_C PPARα Chiglitazar->PPARa_C Activates PPARg_C PPARγ Chiglitazar->PPARg_C Activates PPARd_C PPARδ Chiglitazar->PPARd_C Activates

Figure 1: Receptor Activation Profiles

Comparative Metabolic Effects: Quantitative Data

The following tables summarize the available quantitative data on the metabolic effects of this compound and Chiglitazar from preclinical and clinical studies. It is important to note that direct head-to-head clinical trials are limited, and therefore, comparisons are drawn from separate studies against placebo or other comparators.

Table 1: Effects on Glycemic Control

ParameterThis compound (TAK-559)ChiglitazarComparatorStudy Population
Change in HbA1c (%) Data not available from human clinical trials-1.40% (32 mg) to -1.47% (48 mg)Sitagliptin (-1.39%)Patients with Type 2 Diabetes
Change in Fasting Plasma Glucose (mg/dL) Significant reduction (preclinical)Greater reduction than SitagliptinSitagliptinPatients with Type 2 Diabetes
Insulin Sensitivity Significantly corrected (preclinical)ImprovedPlacebo/SitagliptinPatients with Type 2 Diabetes

Table 2: Effects on Lipid Profile

ParameterThis compound (TAK-559)ChiglitazarComparatorStudy Population
Change in Triglycerides Decrease (preclinical)Greater reduction than SitagliptinSitagliptinPatients with Type 2 Diabetes
Change in HDL Cholesterol Significant elevation (preclinical)Data not specifiedSitagliptinPatients with Type 2 Diabetes
Change in LDL Cholesterol Data not specifiedSlight reductionSitagliptinPatients with Type 2 Diabetes
Change in Apolipoprotein B-100 Decrease (preclinical)Data not available-Prediabetic rhesus monkeys
Change in Apolipoprotein A-I Increase (preclinical)Data not available-Prediabetic rhesus monkeys

Note: Preclinical data for this compound in rhesus monkeys demonstrated significant improvements in the lipid profile.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to assess the metabolic effects of this compound and Chiglitazar.

PPAR Transactivation Assay

This in vitro assay is used to determine the ability of a compound to activate PPAR isoforms.

Objective: To quantify the agonist activity of this compound and Chiglitazar on PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured and then transiently transfected with two plasmids:

    • An expression vector containing the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (this compound or Chiglitazar) or a known PPAR agonist (positive control) for 24-48 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPAR activation.

  • Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values (the concentration at which 50% of the maximal response is observed) are determined to assess the potency of the compound.

start Cell Culture & Transfection (PPAR-LBD & Luciferase Reporter) treatment Treatment with This compound/Chiglitazar start->treatment incubation Incubation (24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay (Luminometer) lysis->luciferase analysis Data Analysis (EC50 Determination) luciferase->analysis

Figure 2: PPAR Transactivation Assay Workflow
Euglycemic-Hyperinsulinemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

  • Animal Preparation: The study is conducted in a relevant animal model (e.g., diabetic rats or mice). Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Fasting: Animals are fasted overnight to ensure a stable basal glucose level.

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started.

  • Blood Glucose Monitoring: Arterial blood glucose levels are monitored every 5-10 minutes.

  • Glucose Infusion Adjustment: The glucose infusion rate is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the GIR is recorded. A higher GIR indicates greater insulin sensitivity.

Measurement of Lipid Profiles

Standardized laboratory methods are used to quantify various lipid parameters in plasma or serum.

Objective: To determine the concentrations of triglycerides, HDL cholesterol, and other relevant lipids.

Methodology:

  • Triglycerides: Enzymatic colorimetric assays are commonly used. Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the formation of a colored product that is measured spectrophotometrically.

  • HDL Cholesterol: Direct measurement methods are often employed. These assays typically involve a two-step process. First, non-HDL lipoproteins (LDL, VLDL) are blocked or precipitated using specific reagents. Then, the cholesterol content in the remaining HDL fraction is measured enzymatically.

  • Apolipoproteins: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetry, are used to quantify specific apolipoproteins like ApoA-I and ApoB-100.

Conclusion

This compound and Chiglitazar represent promising therapeutic strategies for type 2 diabetes by targeting the PPAR system. This compound's dual PPARα/γ agonism offers a targeted approach to improving insulin sensitivity and lipid metabolism. Chiglitazar's broader pan-agonist activity across PPARα, γ, and δ suggests a more comprehensive metabolic regulation. While clinical data for Chiglitazar demonstrates significant improvements in glycemic control and lipid profiles, further clinical investigation of this compound is needed to fully elucidate its therapeutic potential in humans. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging metabolic therapies. The choice between a dual and a pan-PPAR agonist will likely depend on the specific metabolic phenotype of the patient and the desired therapeutic outcomes.

References

Replicating Published Findings on Imiglitazar: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Imiglitazar, a dual PPARα/γ agonist, alongside other notable peroxisome proliferator-activated receptor (PPAR) agonists. Due to the termination of this compound's clinical trials, publicly available quantitative data is limited. This guide summarizes the accessible preclinical and clinical findings and provides detailed experimental methodologies for key assays to facilitate the replication and further investigation of this class of compounds.

Comparative Efficacy of PPAR Agonists

This compound (TAK-559) is a potent dual agonist of human PPARα and PPARγ1, with EC50 values of 67 nM and 31 nM, respectively.[1][2] It functions as a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation induced by the full agonist rosiglitazone.[1][2] The activation of PPAR subtypes by this compound is a result of direct binding, which leads to the recruitment of the coactivator SRC-1 and the dissociation of the corepressor NCoR from both hPPARγ1 and hPPARα.[1]

Preclinical studies in a primate model of metabolic syndrome demonstrated that this compound favorably modulates lipid profiles. Treatment of prediabetic rhesus monkeys with this compound resulted in a significant elevation of circulating high-density lipoprotein (HDL) cholesterol. This was accompanied by an increase in large HDL particles and a decrease in small, dense HDL particles. Furthermore, plasma triglyceride and apolipoprotein B-100 levels decreased, while apolipoprotein A-I levels increased. At a dose of 3.0 mg/kg per day, this compound also corrected hyperinsulinemia and insulin resistance in these animals.

In vitro studies have shown that this compound can mitigate inflammatory responses. At a concentration of 10 μM, it significantly reduced the attachment of TNFα- or IL-1β-induced THP-1 cells to cultured endothelial cells and decreased the secretion of monocyte chemoattractant protein-1 (MCP-1) from endothelial cells by 36%.

For comparative purposes, data on other dual PPAR agonists such as Aleglitazar and Saroglitazar are presented below.

ParameterThis compound (TAK-559)AleglitazarSaroglitazar
Mechanism Dual PPARα/γ AgonistDual PPARα/γ AgonistDual PPARα/γ Agonist
EC50 PPARα 67 nMNot specifiedNot specified
EC50 PPARγ 31 nMNot specifiedNot specified
Triglycerides Decrease (in monkeys)-89% (in monkeys at 0.03 mg/kg/day)Not specified
HDL-C Significant elevation (in monkeys)+125% (in monkeys at 0.03 mg/kg/day)Not specified
LDL-C No significant change (in monkeys)-41% (in monkeys at 0.03 mg/kg/day)Not specified
Insulin Sensitivity Improved (in monkeys)Improved by 60% (in monkeys)Not specified

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound involves the activation of PPARα and PPARγ receptors, which heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of gene expression related to lipid metabolism and insulin sensitivity.

Imiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPAR_RXR_inactive PPARα/γ + RXR (Inactive) This compound->PPAR_RXR_inactive Binds to PPARα/γ PPAR_RXR_active This compound-PPARα/γ-RXR (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism ↑ Lipid Metabolism Proteins->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity Proteins->Insulin_Sensitivity

Caption: this compound signaling pathway.

A typical experimental workflow to assess the efficacy of a PPAR agonist like this compound involves both in vitro and in vivo studies.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Transactivation_Assay PPAR Transactivation Assay (EC50 Determination) Binding_Assay Competitive Binding Assay (Direct Binding Confirmation) Transactivation_Assay->Binding_Assay Coactivator_Assay Coactivator/Corepressor Assay (Mechanism of Action) Binding_Assay->Coactivator_Assay Animal_Model Animal Model Selection (e.g., db/db mice, Rhesus monkeys) Coactivator_Assay->Animal_Model Proceed to in vivo if promising Dosing Drug Administration (e.g., Oral Gavage) Animal_Model->Dosing Monitoring Monitoring of Parameters (Lipids, Glucose, Insulin) Dosing->Monitoring Tissue_Analysis Tissue Analysis (Gene Expression) Monitoring->Tissue_Analysis

Caption: Experimental workflow for PPAR agonist evaluation.

Experimental Protocols

Due to the limited availability of detailed published protocols specifically for this compound, a representative protocol for a key in vitro assay is provided below. This protocol is based on standard methodologies used for evaluating PPAR agonists.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency (EC50) of a compound in activating PPAR subtypes.

1. Cell Culture and Transfection:

  • Cell Line: A suitable mammalian cell line, such as HEK293T or COS-7, is used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded in 96-well plates. After 24 hours, cells are transiently co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

    • An expression vector for the ligand-binding domain of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • The cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Activity Measurement:

  • The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

4. Data Analysis:

  • The fold activation is calculated as the ratio of the normalized luciferase activity in the presence of the compound to that in the presence of the vehicle control.

  • The EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Imiglitazar's Gene-Targeting Profile: A Comparative Analysis with Other Glitazars

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Imiglitazar's effects on gene expression reveals a distinct profile compared to other dual and pan-PPAR agonists. This guide provides a detailed comparison of this compound with other notable glitazars, supported by experimental data on their respective impacts on key gene targets involved in metabolic and inflammatory pathways.

This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has been a subject of interest for its potential therapeutic effects on metabolic disorders. Like other members of the glitazar family, its primary mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate the transcription of a wide array of genes crucial for glucose and lipid metabolism, as well as inflammatory responses. This comparison guide delves into the nuanced differences in gene regulation between this compound and other glitazars, including dual agonists and pan-agonists that also target PPARδ.

Comparative Analysis of PPAR Activation and Gene Expression

Glitazars are broadly classified based on their affinity for different PPAR subtypes. This compound is a dual agonist with potent activation of both PPARα and PPARγ.[1] Other compounds in this class exhibit varying degrees of activity across the PPAR isotypes, leading to distinct downstream gene expression profiles and physiological effects.

Table 1: In Vitro Potency of Selected Glitazars on Human PPAR Isotypes (EC50, nM)

CompoundPPARα (EC50, nM)PPARγ (EC50, nM)PPARδ (EC50, nM)
This compound (TAK-559)67[1]31[1]-
Chiglitazar1200[2]80[2]1700
Saroglitazar0.65 (pmol/L)*3-
Aleglitazar59Low potential
Tesaglitazar47803420-
Muraglitazar5680243-

Note: Saroglitazar's EC50 for PPARα is presented in pmol/L as reported in the source.

The differential activation of PPAR isotypes by these compounds translates into distinct patterns of gene regulation. While many target genes are shared among glitazars, the magnitude of induction or repression can vary significantly, leading to different therapeutic and side-effect profiles.

Table 2: Comparative Effects of Glitazars on Key Gene Targets

Gene TargetFunctionThis compound (TAK-559)ChiglitazarSaroglitazarAleglitazarTesaglitazar
Lipid Metabolism
ANGPTL4Triglyceride metabolism-↑↑-
PDK4Glucose and fatty acid metabolism-↑↑---
aP2 (FABP4)Fatty acid binding--↑ (3.5-fold)
FATPFatty acid transport--↑ (6.8-fold)--
CD36Fatty acid translocase--↑ (1.7-fold in liver, 2.6-fold in WAT)
LPLLipoprotein lipase--↑ (2.9-fold in liver, 3.1-fold in WAT)
ACOPeroxisomal β-oxidation-↑ (2.4-fold)
CPT1Mitochondrial β-oxidation--
ApoC-IIILipoprotein lipase inhibitor--↓ (70%)
Glucose Homeostasis
GLUT4Glucose transporter---
Adipogenesis & Inflammation
ACRP30 (Adiponectin)Insulin sensitivity--↑ (1.5-fold)
MCP-1Chemokine↓ (36%)--

Data for Chiglitazar on ANGPTL4 and PDK4 is in comparison to rosiglitazone and pioglitazone, showing significantly greater induction. Data for Saroglitazar represents fold change in db/db mice. Data for Aleglitazar and Tesaglitazar is based on comparative transcriptomic analysis.

Signaling Pathways and Experimental Workflows

The activation of PPARs by glitazars initiates a cascade of molecular events leading to changes in gene expression. The general signaling pathway and a typical experimental workflow for assessing gene expression changes are illustrated below.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glitazar Glitazar (e.g., this compound) PPAR PPARα / PPARγ Glitazar->PPAR Binds and Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms Heterodimer with RXR RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA TargetGenes Target Genes (e.g., ANGPTL4, PDK4, CD36) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription

Figure 1: Generalized PPAR Signaling Pathway.

Experimental_Workflow start Hepatocyte Cell Culture treatment Treatment with Glitazars (e.g., this compound, Chiglitazar) and Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt_pcr Quantitative Real-Time PCR (qRT-PCR) rna_extraction->rt_pcr data_analysis Data Analysis: Calculation of Fold Change in Gene Expression rt_pcr->data_analysis end Comparative Gene Expression Profile data_analysis->end

Figure 2: Experimental Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

Cell Culture and Treatment: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media. For gene expression analysis, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound or other glitazars, alongside a vehicle control (e.g., DMSO), for a specified duration (typically 24-48 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Following treatment, total RNA is extracted from the cells using a suitable commercial kit. The quality and quantity of the RNA are assessed, and cDNA is synthesized via reverse transcription. qRT-PCR is then performed using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of each target gene is calculated using the ΔΔCt method.

Microarray Analysis: For a broader understanding of gene expression changes, microarray analysis can be performed. Following RNA extraction, the RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes. The chip is then scanned, and the signal intensities are analyzed to identify differentially expressed genes between the treatment and control groups.

Discussion and Conclusion

The available data indicates that while this compound is a potent dual PPARα/γ agonist, other glitazars like Chiglitazar and Saroglitazar exhibit distinct activation profiles and downstream gene regulation. Chiglitazar, a pan-agonist, demonstrates a preferential and significant induction of ANGPTL4 and PDK4, genes with crucial roles in lipid and glucose metabolism, in a manner that appears to be linked to the phosphorylation status of PPARγ. Saroglitazar, with its predominant PPARα activity, shows robust upregulation of genes involved in fatty acid transport and oxidation.

The discontinuation of several glitazars, such as Muraglitazar and Tesaglitazar, due to adverse cardiovascular and renal effects underscores the importance of understanding the specific gene expression profiles of these compounds. The nuanced differences in gene regulation, even among dual PPARα/γ agonists, can lead to significant variations in their overall physiological and pathological effects.

While direct comparative gene expression profiling of this compound against a wide array of other glitazars in a single study is limited in the public domain, the existing data for other compounds provides a valuable framework for contextualizing its potential effects. Further head-to-head transcriptomic studies are warranted to fully elucidate the unique therapeutic potential and safety profile of this compound in comparison to other members of the glitazar class. This will be critical for guiding future drug development efforts in the pursuit of safer and more effective treatments for metabolic diseases.

References

Comparative Analysis of Chiglitazar: A Statistical Review of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has demonstrated promising results in the management of type 2 diabetes by addressing both glycemic control and dyslipidemia.[1][2] This guide provides a statistical analysis of comparative studies involving Chiglitazar, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against other therapeutic alternatives.

Efficacy Data

Clinical trial data has consistently shown Chiglitazar to be effective in improving key glycemic and metabolic parameters. When compared with placebo and other antidiabetic agents, Chiglitazar exhibits significant improvements in HbA1c, fasting blood glucose (FBG), and markers of insulin sensitivity.

Table 1: Comparative Efficacy of Chiglitazar vs. Placebo (24 Weeks)

ParameterChiglitazar 32 mg (Mean Change from Baseline)Chiglitazar 48 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)Statistical Significance (vs. Placebo)
HbA1c (%) -0.87-1.05-P < 0.0001 for both doses[2]
Fasting Plasma Glucose (mmol/L) Significant ReductionSignificant Reduction-Significantly improved in chiglitazar groups[2]
HOMA-IR Significant ReductionSignificant Reduction-Significantly improved in chiglitazar groups[1]
HOMA-β Significant IncreaseSignificant Increase-Significantly improved in chiglitazar groups
Triglycerides (mmol/L) -0.38--0.21 (TZD)Chiglitazar showed greater reduction than TZD

Table 2: Comparative Efficacy of Chiglitazar vs. Sitagliptin (24 Weeks)

ParameterChiglitazar 48 mg (Mean Change from Baseline)Sitagliptin 100 mg (Mean Change from Baseline)Statistical Significance
Fasting Blood Glucose (FBG) -1.91 ± 0.48-1.08 ± 0.41P < 0.0001
Fasting Insulin (Fins) -1.72 ± 0.99-2.84 ± 1.03P < 0.0001
2-hour Postprandial Blood Glucose (2h-BG) -3.23 ± 0.67-1.42 ± 0.60P < 0.0001
Triglycerides (TG) Greater ReductionIncrease-
Safety and Tolerability

Chiglitazar has been generally well-tolerated in clinical trials. The incidence of adverse events is comparable to that of placebo and other active comparators, with a low risk of hypoglycemia.

Table 3: Comparative Safety Profile of Chiglitazar

Adverse EventChiglitazar (Augmented Dose)Thiazolidinediones (TZDs)PlaceboSitagliptin 100 mg
Hypoglycemia Comparable to TZDsComparable to ChiglitazarLower incidence than Chiglitazar-
Edema Comparable to TZDsComparable to ChiglitazarLow incidence-
Weight Gain Comparable to TZDsComparable to ChiglitazarLow incidenceLess than Chiglitazar 48mg
Bone Fractures Comparable to TZDsComparable to Chiglitazar--

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled, and active-controlled clinical trials. The following methodologies are representative of the key experiments conducted in these studies.

Phase 3 Clinical Trial (CMAP) Protocol

A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial was conducted to evaluate the efficacy and safety of Chiglitazar in patients with type 2 diabetes who had inadequate glycemic control with diet and exercise alone.

  • Patient Population: Eligible patients with type 2 diabetes.

  • Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:

    • Chiglitazar 32 mg once daily

    • Chiglitazar 48 mg once daily

    • Placebo once daily

  • Study Duration: 24 weeks of treatment.

  • Primary Efficacy Endpoint: The primary endpoint was the change in Hemoglobin A1c (HbA1c) from baseline to week 24.

  • Secondary Efficacy Endpoints: Secondary endpoints included changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (2h-PPG), HOMA-IR, HOMA-β, and lipid profiles (Triglycerides, LDL-C, HDL-C).

  • Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Statistical Analysis

Efficacy analyses were performed on the full analysis set, which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy measurement. The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment and other baseline characteristics as factors and the baseline HbA1c value as a covariate.

Visualizations

Signaling Pathway of Chiglitazar

Chiglitazar functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPARα, PPARγ, and PPARδ. This dual agonism allows for a broad range of effects on glucose and lipid metabolism.

cluster_0 Chiglitazar (PPAR Pan-Agonist) cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes Chiglitazar Chiglitazar PPARa PPARα Activation Chiglitazar->PPARa PPARg PPARγ Activation Chiglitazar->PPARg PPARd PPARδ Activation Chiglitazar->PPARd Lipid Improved Lipid Profile (↓ TG, ↑ HDL-C) PPARa->Lipid PPARg->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity, ↓ FBG) PPARg->Glucose Inflammation Anti-inflammatory Effects PPARd->Inflammation

Caption: Mechanism of action of Chiglitazar as a PPAR pan-agonist.

Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing Chiglitazar to another active comparator or placebo.

cluster_treatments Treatment Arms Start Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Start->Randomization ArmA Chiglitazar Randomization->ArmA ArmB Comparator (e.g., Placebo, TZD) Randomization->ArmB FollowUp Follow-up Period (e.g., 24 Weeks) ArmA->FollowUp ArmB->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Imiglitazar vs. Current Diabetes Therapies: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel Pan-PPAR Agonist with Established Antidiabetic Agents

For researchers and drug development professionals navigating the landscape of type 2 diabetes (T2DM) therapeutics, understanding the positioning of emerging drugs is critical. This guide provides a detailed benchmark of Imiglitazar, a peroxisome proliferator-activated receptor (PPAR) agonist, against current standard-of-care therapies. Due to the limited availability of comprehensive clinical trial data for this compound, this guide will utilize data from Chiglitazar, a structurally related and recently approved pan-PPAR agonist, as a representative for this class. This comparison will provide valuable insights into the potential efficacy and safety profile of pan-PPAR agonists in the context of existing treatment paradigms.

This compound and Chiglitazar are pan-PPAR agonists, meaning they activate all three PPAR isoforms: alpha (α), gamma (γ), and delta (δ). This mechanism of action is distinct from many current therapies and offers a multi-faceted approach to managing T2DM by simultaneously addressing insulin resistance, dyslipidemia, and glycemic control.[1][2] This guide compares the clinical performance of this class of drugs against a well-established PPARγ agonist (Pioglitazone), a leading glucagon-like peptide-1 receptor agonist (GLP-1 RA) (Semaglutide), and a widely used sodium-glucose cotransporter-2 (SGLT2) inhibitor (Empagliflozin).

Quantitative Data Comparison

The following tables summarize key efficacy and safety parameters from phase 3 clinical trials of Chiglitazar and comparator drugs. It is important to note that these data are from separate clinical trial programs and do not represent a head-to-head comparison.

Efficacy Parameters Chiglitazar (48 mg) [2][3]Pioglitazone (45 mg) [4]Semaglutide (1.0 mg) Empagliflozin (25 mg)
Mean Change in HbA1c from Baseline -1.05% (placebo-adjusted)~ -0.57% (vs. muraglitazar 0.5mg)~ -1.8% (vs. dulaglutide 1.5mg)~ -0.6% (placebo-adjusted)
Mean Change in Fasting Plasma Glucose (FPG) from Baseline Significant reductionSignificant reductionSignificant reductionSignificant reduction
Mean Change in Body Weight from Baseline +1.37 kg (vs. placebo)Modest weight gain~ -4% to -6% reduction~ -2.5 kg reduction
Safety Parameters Chiglitazar Pioglitazone Semaglutide Empagliflozin
Common Adverse Events Mild edema, slight weight gainEdema, weight gainNausea, vomiting, diarrheaGenital mycotic infections, urinary tract infections
Hypoglycemia Risk LowLowLow (when used as monotherapy)Low
Cardiovascular Profile Not yet established in large CV outcome trialsMixed results, potential for heart failureDemonstrated cardiovascular benefitDemonstrated cardiovascular benefit

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating key experimental findings. Below are protocols for two fundamental assays used in the preclinical evaluation of PPAR agonists.

PPAR Transactivation Assay

This in vitro assay is essential for determining the ability of a compound to activate PPAR isoforms and drive the expression of target genes.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by a test compound (e.g., this compound) in a cell-based reporter gene assay.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are seeded in 24-well plates and transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000).

    • The transfection mixture per well includes:

      • A plasmid encoding a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of the human PPAR isoform (α, γ, or δ).

      • A reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene.

      • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with serum-free DMEM containing the test compound at various concentrations (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-hour incubation with the compound, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • Dose-response curves are generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound for each PPAR isoform.

Oral Glucose Tolerance Test (OGTT) in a Preclinical Diabetes Model

The OGTT is a critical in vivo experiment to assess a drug's impact on glucose metabolism and insulin sensitivity.

Objective: To evaluate the effect of a test compound (e.g., this compound) on glucose tolerance in a diabetic or obese mouse model (e.g., db/db mice or diet-induced obese C57BL/6J mice).

Methodology:

  • Animal Acclimation and Fasting:

    • Mice are acclimated to the housing conditions for at least one week.

    • Prior to the test, mice are fasted for 6-16 hours with free access to water.

  • Baseline Blood Glucose Measurement:

    • A baseline blood sample (time 0) is collected from the tail vein, and blood glucose is measured using a glucometer.

  • Compound and Glucose Administration:

    • The test compound or vehicle is administered orally (by gavage) at a predetermined time before the glucose challenge (e.g., 60 minutes).

    • A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

  • Post-Challenge Blood Glucose Monitoring:

    • Blood glucose levels are measured at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Blood glucose concentrations are plotted against time for each treatment group.

    • The area under the curve (AUC) for the glucose excursion is calculated for each mouse.

    • Statistical analysis (e.g., ANOVA) is performed to compare the AUC and glucose levels between the compound-treated and vehicle-treated groups.

Visualizing Mechanisms and Workflows

Signaling Pathway of a Pan-PPAR Agonist

This compound This compound (Pan-PPAR Agonist) PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Leads to Insulin_Sensitivity ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Insulin_Sensitivity Leads to Energy_Homeostasis ↑ Energy Expenditure Gene_Expression->Energy_Homeostasis Leads to

Caption: Signaling pathway of a pan-PPAR agonist like this compound.

Experimental Workflow for Preclinical Efficacy Testing

start Start: Diabetic Animal Model treatment Treatment Groups: 1. Vehicle 2. This compound (Dose 1) 3. This compound (Dose 2) start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt biochemical Biochemical Analysis: - HbA1c - Lipids - Insulin treatment->biochemical data_analysis Data Analysis: - AUC Calculation - Statistical Comparison ogtt->data_analysis biochemical->data_analysis outcome Outcome: Efficacy Assessment data_analysis->outcome

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

A Tale of Two PPAR Agonists: A Side-by-Side Analysis of Imiglitazar and Pioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals, offering an in-depth analysis of the dual PPARα/γ agonist Imiglitazar and the selective PPARγ agonist Pioglitazone. This guide delves into their mechanisms of action, preclinical and clinical data, and the divergent paths that led one to market and the other to discontinuation.

This report provides a detailed side-by-side analysis of this compound (TAK-559) and Pioglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists developed for the management of type 2 diabetes mellitus. While both molecules aimed to improve insulin sensitivity, their distinct receptor affinities and subsequent safety profiles resulted in vastly different clinical trajectories. Pioglitazone, a selective PPARγ agonist, has been a staple in diabetes management for years, whereas this compound, a dual PPARα/γ agonist, saw its development halted in late-stage clinical trials due to safety concerns. This guide offers a comprehensive comparison of their pharmacological profiles, supported by available experimental data, to inform future research and drug development in this class.

Mechanism of Action: A Tale of Two Receptors

Pioglitazone primarily functions as a selective agonist for PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues like skeletal muscle and the liver.[1][2] Activation of PPARγ by Pioglitazone leads to the transcription of genes that regulate glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[1] This is achieved through mechanisms such as increased glucose transporter (GLUT) expression, reduced free fatty acid levels, and modulation of adipokine secretion.[1]

This compound, on the other hand, was designed as a dual agonist, targeting both PPARα and PPARγ.[3] The rationale behind this dual agonism was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, which is highly expressed in the liver and plays a key role in fatty acid oxidation.

Signaling Pathway Overview

The signaling cascades initiated by this compound and Pioglitazone, while both converging on metabolic regulation, are distinct due to their receptor targets.

Pioglitazone_Signaling_Pathway cluster_nucleus Nucleus Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Target_Genes->Metabolic_Effects

Figure 1: Pioglitazone Signaling Pathway.

Imiglitazar_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE PPARa->RXR Heterodimerizes with PPARa->PPRE RXR->PPRE RXR->PPRE Target_Genes_g PPARγ Target Gene Transcription PPRE->Target_Genes_g Target_Genes_a PPARα Target Gene Transcription PPRE->Target_Genes_a Metabolic_Effects_g Improved Insulin Sensitivity Target_Genes_g->Metabolic_Effects_g Metabolic_Effects_a Improved Lipid Profile (↓ TG, ↑ HDL) Target_Genes_a->Metabolic_Effects_a

Figure 2: this compound's Dual Signaling Pathway.

Preclinical and Clinical Performance: A Comparative Overview

A direct head-to-head clinical comparison between this compound and Pioglitazone is not available due to the former's discontinued development. However, a comparative analysis can be drawn from their respective preclinical and clinical data.

This compound: Promising Preclinical Data but Clinical Setbacks

This compound demonstrated potent dual agonism for human PPARα and PPARγ with EC50 values of 67 nM and 31 nM, respectively. Preclinical studies in rhesus monkeys showed promising results, with this compound treatment leading to significant elevations in high-density lipoprotein (HDL) cholesterol, and decreases in plasma triglycerides and apolipoprotein B-100 levels. Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at the highest dose tested.

Despite these encouraging preclinical findings, the clinical development of this compound was halted during Phase III trials due to observations of liver enzyme abnormalities, raising significant safety concerns. This outcome was not unique to this compound, as several other dual PPARα/γ agonists were also discontinued due to adverse events.

Pioglitazone: Established Efficacy with a Known Safety Profile

Pioglitazone has undergone extensive clinical evaluation, demonstrating its efficacy in glycemic control and its impact on lipid profiles. The landmark PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events) study provided a wealth of data on its long-term effects.

Table 1: Quantitative Efficacy Data for Pioglitazone

ParameterStudy/AnalysisDosageChange from Baseline/PlaceboCitation(s)
HbA1c PROactive Study15-45 mg/day-0.5% vs. placebo
23-week monotherapy trial30 mg/day-1.37 percentage points vs. placebo
Meta-analysis (monotherapy)Various-0.05% vs. comparators
Triglycerides PROactive Study15-45 mg/day-13.2% vs. placebo
23-week monotherapy trial30 mg/day-16.6% vs. placebo
HDL-C PROactive Study15-45 mg/day+8.9% vs. placebo
23-week monotherapy trial30 mg/day+12.6% vs. placebo
LDL-C 24-week trial vs. Rosiglitazone30-45 mg/day+12.3 mg/dL
23-week monotherapy trial30 mg/dayNo significant change vs. placebo

While effective, Pioglitazone is associated with a well-characterized safety profile.

Table 2: Key Safety and Tolerability Findings for Pioglitazone

Adverse EventStudy/AnalysisIncidence/RiskCitation(s)
Heart Failure PROactive Study5.7% (Pioglitazone) vs. 4.1% (Placebo) for serious heart failure
Meta-analysisIncreased risk of hospitalization for heart failure
Weight Gain Meta-analysis (monotherapy)Significant increase (WMD: 2.06 kg)
Edema Meta-analysis (monotherapy)Increased risk (RR: 2.21)
Bone Fractures Clinical trialsIncreased risk, particularly in women
Bladder Cancer -Potential increased risk with long-term use

Experimental Protocols: A Glimpse into the Lab

Detailed experimental protocols for the specific studies on this compound and Pioglitazone are often proprietary. However, the general methodologies for key experiments are well-established in the field.

PPAR Binding Assay (Competitive Binding)

This assay is crucial for determining the affinity of a compound for a PPAR isoform. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay.

PPAR_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: - GST-tagged PPAR-LBD - Terbium-labeled anti-GST Ab - Fluorescently labeled PPAR ligand (tracer) - Test compound (this compound/Pioglitazone) Start->Prepare_Reagents Incubate Incubate reagents and test compound Prepare_Reagents->Incubate Measure_FRET Measure TR-FRET signal Incubate->Measure_FRET Analyze Analyze data to determine IC50 Measure_FRET->Analyze End End Analyze->End

Figure 3: Workflow for a PPAR Competitive Binding Assay.

The principle of this assay relies on the competition between the test compound and a fluorescently labeled PPAR ligand (tracer) for binding to the ligand-binding domain (LBD) of the PPAR, which is tagged (e.g., with GST). A terbium-labeled antibody that binds to the tag on the PPAR-LBD serves as the FRET donor. When the fluorescent tracer is bound to the PPAR-LBD, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal. The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is a measure of its binding affinity.

In Vitro Gene Expression Analysis

To assess the functional activity of PPAR agonists, researchers often measure their effect on the expression of known target genes in relevant cell lines (e.g., hepatocytes, adipocytes).

Gene_Expression_Analysis Start Start Cell_Culture Culture relevant cell line (e.g., HepG2, 3T3-L1) Start->Cell_Culture Treat_Cells Treat cells with This compound/Pioglitazone Cell_Culture->Treat_Cells RNA_Isolation Isolate total RNA Treat_Cells->RNA_Isolation RT_qPCR Perform reverse transcription quantitative PCR (RT-qPCR) RNA_Isolation->RT_qPCR Analyze_Data Analyze relative gene expression levels RT_qPCR->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for In Vitro Gene Expression Analysis.

This typically involves treating the cells with the compound of interest for a specific duration. Following treatment, total RNA is extracted from the cells. The expression levels of target genes (e.g., those involved in lipid metabolism for PPARα or glucose transport for PPARγ) are then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The change in gene expression relative to a control group (e.g., vehicle-treated cells) indicates the compound's agonistic activity.

Conclusion: Lessons from a Divergent Path

The side-by-side analysis of this compound and Pioglitazone offers valuable insights for the drug development community. This compound, as a dual PPARα/γ agonist, represented a rational therapeutic strategy to concurrently address hyperglycemia and dyslipidemia, the hallmarks of type 2 diabetes. Its promising preclinical profile underscored this potential. However, its clinical development was ultimately derailed by safety concerns, a fate shared by many other "glitazars." This highlights the challenge of achieving a balanced dual agonism that maximizes efficacy without introducing unacceptable toxicity.

In contrast, Pioglitazone's journey to and continued presence on the market, despite its own set of adverse effects, underscores the importance of a well-defined risk-benefit profile established through extensive clinical trials. Its selective PPARγ agonism, while not addressing all metabolic aspects as robustly as a dual agonist might in theory, provided a tangible clinical benefit in glycemic control that was deemed to outweigh its known risks for many patients.

For researchers and scientists, the story of this compound and Pioglitazone serves as a compelling case study in nuclear receptor pharmacology. It emphasizes that even with a strong mechanistic rationale, the translation from preclinical promise to clinical success is fraught with challenges, particularly concerning off-target effects and the delicate balance of pleiotropic signaling pathways. Future endeavors in developing PPAR modulators will undoubtedly build upon the lessons learned from these two distinct molecules.

References

Safety Operating Guide

Proper Disposal of Imiglitazar: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Imiglitazar is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound, Indeglitazar, indicates that waste should be disposed of in accordance with local regulations. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound or its waste products.

Step-by-Step Disposal Procedures

The disposal of this compound, as with most laboratory chemicals, should be managed as hazardous waste unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.

  • Waste Minimization: The most effective first step in waste management is to minimize its generation. Order only the necessary quantities of this compound for your experimental needs and optimize protocols to reduce the volume of waste produced.

  • Hazard Assessment: Review the SDS to understand the specific hazards associated with this compound, such as toxicity, reactivity, or other characteristics that will inform its proper segregation and handling.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS guidelines. As a general rule:

    • Keep solid and liquid waste in separate containers.

    • Segregate chlorinated and non-chlorinated organic solvents.

    • Keep organic and inorganic waste separate.

  • Container Selection and Labeling:

    • Use only compatible, leak-proof containers for waste collection. Often, the original container is a suitable option. For liquid waste, use chemically resistant plastic or glass containers with secure screw caps.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the building and room number where the waste was generated.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA within the laboratory.

    • Inspect the SAA weekly for any signs of container leakage.

    • Keep waste containers closed except when adding waste.

    • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.

  • Arrange for Pickup and Disposal:

    • Never dispose of this compound or its containers in the regular trash or pour the waste down the drain.

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.

    • Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing concentration limits for the disposal of this compound or specific quantities for neutralization. Disposal procedures are guided by the general principles of hazardous waste management.

Experimental Protocols for Disposal

No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the available resources. The standard and required procedure is to transfer the chemical waste to a licensed hazardous waste disposal facility that will manage its treatment and disposal according to regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

This compound Disposal Decision Workflow cluster_start cluster_assess cluster_prepare cluster_storage cluster_disposal start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds assess_regs Identify Local and Institutional Regulations assess_sds->assess_regs segregate Segregate Waste (Solid/Liquid, etc.) assess_regs->segregate container Select & Label Compatible Container segregate->container store_saa Store in Satellite Accumulation Area (SAA) container->store_saa inspect Weekly Inspection of SAA store_saa->inspect request_pickup Request Pickup from EHS/Licensed Vendor inspect->request_pickup Container Full or 1 Year document Document Waste for Regulatory Compliance request_pickup->document end Proper Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imiglitazar
Reactant of Route 2
Imiglitazar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.